molecular formula C40H56O3 B1240090 Flavoxanthin CAS No. 512-29-8

Flavoxanthin

Número de catálogo: B1240090
Número CAS: 512-29-8
Peso molecular: 584.9 g/mol
Clave InChI: JRHJXXLCNATYLS-NGZWBNMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flavoxanthin is a natural xanthophyll carotenoid pigment, classified as E161a, recognized for its golden-yellow color and found in various plants and vegetables such as pumpkins, yellow bell peppers, corn, and marigold flowers . As a lipophilic compound, it is insoluble in water but soluble in lipids and organic solvents, making it an ideal standard for analyzing plant pigments, food colorants, and photosynthetic systems . Its chemical structure features oxygen atoms, placing it in the xanthophyll subgroup, and it is known for its role in plant photoprotection, where it helps quench excess light energy and protects tissues from oxidative damage . In research settings, this compound is valued for its antioxidant properties and is used in studies investigating oxidative stress, nutraceutical development, and the bioavailability of carotenoids . Recent analytical research employs this compound in methods using HPLC-DAD to study the impact of food processing techniques like boiling, frying, and microwaving on carotenoid stability in leafy vegetables . This compound is also relevant in studies of sustainable, plant-derived pigments for applications in natural cosmetics, textiles, and biodegradable inks . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use, nor for incorporation into any products for human or animal consumption. Please note that while this compound is approved as a food coloring in some regions like Australia and New Zealand, it is not approved for this use in the European Union or the United States . Researchers should handle the product with care, storing it in a cool, dark place protected from light and oxidation to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJXXLCNATYLS-NGZWBNMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-29-8
Record name Flavoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1D2WO17XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of flavoxanthin, a naturally occurring xanthophyll pigment. It details its primary natural sources, biosynthetic origins, and the methodologies required for its extraction and analysis. The information is tailored for professionals in research and development who are interested in the scientific and potential pharmaceutical applications of this carotenoid.

Introduction to this compound

This compound is a natural carotenoid pigment belonging to the xanthophyll subclass, which is characterized by the presence of oxygen in its molecular structure.[1] With the chemical formula C₄₀H₅₆O₃, its formal IUPAC name is (3S,3′R,5R,6′R,8R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol.[2] It imparts a golden-yellow hue and is found as a minor pigment in a variety of plants and algae.[3][4] Like other xanthophylls, this compound plays a role in photoprotection within the photosynthetic apparatus of plants.[1] Its antioxidant properties, derived from its polyene structure, make it a compound of interest for further research in nutrition and pharmacology.[1] this compound is a stereoisomer of chrysanthemaxanthin (B12775167) and is often found alongside other major carotenoids such as lutein (B1675518) and violaxanthin (B192666).[2][4]

Natural Sources of this compound

This compound is typically found in low concentrations across various plant tissues, particularly in flowers where it contributes to yellow and orange coloration.[1][4] Algal sources, specifically from the Chrysophyceae class, are also known producers of a diverse range of xanthophylls.

2.1 Plant Sources The most well-documented sources of this compound and its direct precursors are the flowers of the Asteraceae family.

  • Dandelion (Taraxacum spp.) : The petals of dandelion flowers are a significant source of xanthophyll epoxides.[5] Studies on Taraxacum formosanum have identified and quantified substantial amounts of lutein and violaxanthin isomers, which are structurally related to this compound.[1] The presence of lutein epoxide, a direct precursor, has also been reported in Taraxacum officinale.[5]

  • Buttercup (Ranunculus acris) : Historically, Ranunculus acris was one of the first plants from which this compound was isolated.[4] The petals contain carotenoid pigments that contribute to their characteristic glossy yellow appearance.[6]

2.2 Algal Sources

  • Golden Algae (Class: Chrysophyceae) : This large group of freshwater algae is characterized by its golden-brown color, which is due to the presence of specific xanthophyll pigments, including fucoxanthin (B1674175) and violaxanthin.[7] While direct quantification of this compound in these organisms is not widely reported, their known production of various xanthophyll epoxides suggests they are a potential natural source.[7]

Quantitative Data

Specific quantitative data for this compound is scarce in scientific literature, underscoring its status as a minor carotenoid. However, data for closely related xanthophylls and their epoxides in well-studied sources like dandelion provide a valuable proxy for estimating potential yields. The following table summarizes the concentration of major related carotenoids identified in the flowers of Taraxacum formosanum.

CarotenoidConcentration (µg/g Dry Weight)Natural Source
All-trans-lutein & cis isomers212.4Taraxacum formosanum
All-trans-violaxanthin & cis isomers209.5Taraxacum formosanum
All-trans-β-carotene & cis isomers413.6Taraxacum formosanum
Table 1: Concentration of major carotenoids in Dandelion (Taraxacum formosanum) flowers. Data sourced from Kao et al. (2012).[1]

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway, which is common to all photosynthetic organisms. The pathway begins with the synthesis of the C40 backbone, lycopene (B16060). The specific branch leading to this compound involves the cyclization of lycopene to form α-carotene, which possesses one β-ring and one ε-ring.

Subsequent enzymatic reactions, including hydroxylation and epoxidation, modify the α-carotene structure. The key steps are:

  • Hydroxylation : α-carotene is hydroxylated at the 3 and 3' positions to form lutein.

  • Epoxidation : The enzyme zeaxanthin (B1683548) epoxidase (ZEP), which also acts on other xanthophylls, introduces a 5,6-epoxy group onto the β-ring of lutein, forming lutein-5,6-epoxide (an isomer of chrysanthemaxanthin).[8]

  • Rearrangement : Under mildly acidic conditions, which can occur within the thylakoid lumen, the 5,6-epoxy group can undergo a molecular rearrangement to form the more stable 5,8-epoxy furanoid structure, yielding this compound.

Flavoxanthin_Biosynthesis Biosynthetic Pathway of this compound Lycopene Lycopene Lycopene->p1 aCarotene α-Carotene aCarotene->p2 Lutein Lutein Lutein->p3 LuteinEpoxide Lutein-5,6-epoxide (Chrysanthemaxanthin) LuteinEpoxide->p4 This compound This compound (5,8-epoxide) p1->aCarotene LCYE/B p2->Lutein Hydroxylation p3->LuteinEpoxide Epoxidation (ZEP) p4->this compound Rearrangement (Acidic conditions)

Biosynthetic pathway leading to this compound.

Experimental Protocols

The extraction and quantification of this compound follow standard procedures for lipophilic carotenoids from plant or algal matrices. The protocol below is a synthesized methodology based on established high-performance liquid chromatography (HPLC) techniques for carotenoid analysis.[9][10][11]

5.1 Objective To extract, identify, and quantify this compound and other xanthophylls from fresh plant material (e.g., dandelion petals).

5.2 Materials and Reagents

  • Fresh plant tissue (e.g., 1-2 g of dandelion petals)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (HPLC grade, containing 0.1% BHT as antioxidant)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Saponification reagent: 60% (w/v) aqueous Potassium Hydroxide (KOH)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound or related xanthophyll standards (e.g., lutein, violaxanthin)

5.3 Extraction Procedure

  • Homogenization : Freeze ~1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction : Transfer the powder to a centrifuge tube. Add 10 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 2 minutes and sonicate in an ice bath for 5 minutes.

  • Centrifugation : Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean amber vial.

  • Re-extraction : Repeat the extraction process on the pellet with another 10 mL of cold acetone to ensure complete recovery. Pool the supernatants.

5.4 Saponification (Optional but Recommended) This step removes interfering lipids and chlorophylls.

  • Add 2 mL of 60% KOH to the pooled acetone extract.

  • Incubate in a shaking water bath at room temperature for 2 hours in the dark.

  • Transfer the saponified extract to a separatory funnel. Add 15 mL of MTBE and 15 mL of saturated NaCl solution.

  • Shake gently to partition the carotenoids into the upper MTBE layer. Allow phases to separate.

  • Collect the upper MTBE layer. Wash the aqueous layer twice more with 15 mL of MTBE. Pool all MTBE fractions.

  • Wash the pooled MTBE extract with distilled water until the washings are neutral (pH 7).

  • Dry the final extract by passing it through a small column of anhydrous sodium sulfate.

5.5 Sample Preparation for HPLC

  • Evaporate the dried MTBE extract to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried pigment residue in a known volume (e.g., 1 mL) of MTBE:Methanol (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

5.6 HPLC Analysis

  • Column : C30 reverse-phase column (250 x 4.6 mm, 5 µm), maintained at 20-25°C.

  • Mobile Phase :

    • Solvent A: Methanol / Water / Ammonium Acetate (e.g., 90:10:0.1, v/v/w)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution : A typical gradient would start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. An example gradient is:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient to 80% B

    • 20-25 min: Isocratic at 80% B

    • 25-30 min: Return to 10% B and re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at 450 nm. Collect full spectra (400-700 nm) with the PDA detector to aid in peak identification.

  • Identification : Identify this compound by comparing its retention time and UV-Vis absorption spectrum (with characteristic fine structure for carotenoids) to an authentic standard. In the absence of a standard, tentative identification is based on spectral characteristics and elution order relative to other known xanthophylls.

  • Quantification : Construct a calibration curve using a certified standard of this compound at several concentrations. Calculate the concentration in the sample based on the peak area from the chromatogram.

Experimental_Workflow Workflow for this compound Analysis Sample 1. Sample Collection (e.g., Dandelion Petals) Homogenize 2. Homogenization (Liquid N2) Sample->Homogenize Extract 3. Solvent Extraction (Acetone + BHT) Homogenize->Extract Saponify 4. Saponification (Optional) (60% KOH) Extract->Saponify Partition 5. Liquid-Liquid Partition (MTBE vs. H2O) Saponify->Partition Dry 6. Drying & Evaporation (Na2SO4, N2 Stream) Partition->Dry Reconstitute 7. Reconstitution & Filtration (MTBE/MeOH, 0.22µm filter) Dry->Reconstitute HPLC 8. HPLC-PDA Analysis (C30 Column) Reconstitute->HPLC Quantify 9. Identification & Quantification HPLC->Quantify

General workflow for this compound analysis.

Conclusion

This compound is a minor xanthophyll found predominantly in the flowers of certain plant families, such as Asteraceae, and potentially in Chrysophycean algae. While its concentration in these sources is low compared to major carotenoids like lutein and β-carotene, its unique 5,8-epoxy structure and antioxidant potential warrant further investigation. The primary challenge for researchers is the lack of readily available quantitative data and commercial standards. The detailed biosynthetic pathway and analytical protocols provided in this guide offer a robust framework for professionals to pursue the isolation, characterization, and potential development of this compound for pharmaceutical or nutraceutical applications.

References

Flavoxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a naturally occurring xanthophyll, is a carotenoid pigment found in various plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed tables summarize its quantitative data, and this document outlines experimental protocols for its extraction, purification, and analysis. Furthermore, it delves into the molecular signaling pathways modulated by this compound, particularly its recently discovered role in lung cancer, offering insights for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound is a tetraterpenoid with a C40 backbone, characterized by the presence of hydroxyl groups and an epoxide ring, which classify it as a xanthophyll.

Chemical Structure:

  • IUPAC Name: (3R,5R,8R,3′R,6′R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol

  • Chemical Formula: C₄₀H₅₆O₃[1][2]

  • Molecular Weight: 584.87 g/mol [2]

  • CAS Number: 512-29-8[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name(3R,5R,8R,3′R,6′R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol
Chemical FormulaC₄₀H₅₆O₃
Molecular Weight584.87 g/mol
CAS Number512-29-8

Physicochemical Properties

This compound is a yellow, lipophilic compound. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point184 °C[2]
SolubilityInsoluble in water; Soluble in fats and organic solvents like acetone (B3395972) and ethanol.
AppearanceYellow solid[2]

Spectral Properties

The extended system of conjugated double bonds in this compound's structure is responsible for its characteristic absorption of visible light.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima in the visible region, which can be used for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computed ¹³C NMR data provides characteristic chemical shifts for the carbon atoms in the this compound molecule. While experimental data is preferred, computed values can aid in structural elucidation.[3]

Table 3: Computed ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C135.1
C240.2
C366.2
C442.6
C5137.9
C6125.7
C7137.9
C8136.2
C9125.8
C10130.9
C11124.9
C12137.4
C13136.2
C14132.4
C15129.5
C1'49.3
C2'43.1
C3'65.8
C4'130.3
C5'125.1
C6'49.3
C1628.9
C1721.7
C1829.8
C1912.8
C2012.9
C16'29.8
C17'21.7
C18'29.8
C19'12.8
C20'12.9

Note: Data is computed and may vary from experimental values.

Mass Spectrometry (MS)

Biological Properties and Signaling Pathways

This compound, like other carotenoids, is recognized for its antioxidant properties. Recent research has unveiled a more specific and potent biological activity, particularly in the context of cancer.

Anticancer Activity: Targeting AGR2 in Lung Adenocarcinoma

A significant finding has identified this compound as a molecule that binds to the Anterior Gradient 2 (AGR2) protein, which is overexpressed in lung adenocarcinoma.[4][5] This interaction has profound effects on cancer cell metabolism and survival.

  • Mechanism of Action: this compound's binding to AGR2 leads to the inhibition of fatty acid oxidation (FAO) in lung adenocarcinoma cells.[4][5][6] This metabolic disruption plays a crucial role in promoting anoikis.

  • Anoikis Induction: Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is a key step in metastasis. This compound, by inhibiting FAO through AGR2, restores the sensitivity of lung adenocarcinoma cells to anoikis, thereby hindering their metastatic potential.[4][5][6]

The signaling pathway can be visualized as follows:

Flavoxanthin_AGR2_Pathway This compound This compound AGR2 AGR2 This compound->AGR2 Binds to FAO Fatty Acid Oxidation This compound->FAO Inhibits AGR2->FAO Promotes Anoikis Anoikis FAO->Anoikis Inhibits Metastasis Metastasis Anoikis->Metastasis Inhibits Anti_Inflammatory_Workflow cluster_invitro In Vitro Analysis cluster_markers Inflammatory Markers Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Analysis Measure Inflammatory Markers Treatment->Analysis NO_Production Nitric Oxide (NO) Production Analysis->NO_Production Cytokine_Levels Pro-inflammatory Cytokines (TNF-α, IL-6) Analysis->Cytokine_Levels NFkB_Activation NF-κB Activation Analysis->NFkB_Activation

References

An In-depth Technical Guide to the Biosynthesis of Flavoxanthin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract: Flavoxanthin is a naturally occurring, golden-yellow xanthophyll pigment found in various plant tissues. As a member of the carotenoid family, it plays a role in photoprotection and contributes to the coloration of flowers and fruits. For researchers and drug development professionals, this compound holds potential as a natural colorant, antioxidant, and a precursor for valuable apocarotenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic steps from primary metabolism to the final product. It includes quantitative data on related xanthophylls, detailed experimental protocols for analysis and enzyme characterization, and logical diagrams to visualize the complex biochemical processes involved. This document is intended to serve as a core reference for the scientific community engaged in carotenoid research, metabolic engineering, and the development of plant-derived bioactive compounds.

The this compound Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader carotenoid biosynthetic pathway, which occurs within the plastids of plant cells.[1][2] The pathway can be segmented into three major stages: the formation of the universal C20 precursor Geranylgeranyl diphosphate (B83284) (GGPP), the synthesis of the core C40 carotenoid backbone leading to β-carotene, and the subsequent oxygenation reactions (hydroxylation and epoxidation) that produce a variety of xanthophylls, including this compound.

Upstream Reactions: The MEP Pathway to GGPP

All plant carotenoids are derived from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These five-carbon building blocks are predominantly synthesized via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] Through a series of enzymatic steps, IPP and DMAPP are condensed to form the 20-carbon molecule GGPP, the immediate precursor for all carotenoids.[5] This initial phase is a critical regulatory point, as GGPP is also a substrate for the synthesis of chlorophylls (B1240455), gibberellins, and tocopherols.[1][4]

Core Pathway: From GGPP to β-Carotene

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules, catalyzed by Phytoene (B131915) Synthase (PSY) , to form the colorless 40-carbon carotenoid, 15-cis-phytoene.[1][4] A subsequent series of four desaturation and isomerization reactions, catalyzed by the enzymes Phytoene Desaturase (PDS) , ζ-Carotene Desaturase (ZDS) , ζ-Carotene Isomerase (Z-ISO) , and Carotenoid Isomerase (CRTISO) , converts phytoene into the red-colored, all-trans-lycopene.[4]

Lycopene (B16060) represents a major branch point in the pathway.[6] The fate of lycopene is determined by the action of lycopene cyclases. The enzyme Lycopene β-cyclase (LCYB) catalyzes the formation of two β-rings at each end of the lycopene molecule, yielding β-carotene, the direct precursor for the β,β-xanthophyll branch that leads to this compound.[3]

Xanthophyll Formation: The Path to this compound

The conversion of β-carotene into various xanthophylls involves a series of oxygenation reactions.

  • Hydroxylation: The first step is the hydroxylation of the β-rings. The non-heme di-iron enzyme β-Carotene Hydroxylase (BCH) introduces hydroxyl groups at the C-3 and C-3' positions of β-carotene.[7][8] This two-step reaction proceeds via the intermediate β-cryptoxanthin to yield zeaxanthin (B1683548).[8]

  • Epoxidation: The final key step is the epoxidation of the 3-hydroxy-β-rings, catalyzed by Zeaxanthin Epoxidase (ZEP) , a monooxygenase enzyme.[3][9] ZEP converts zeaxanthin into violaxanthin (B192666) through the intermediate antheraxanthin.[3] this compound, which is chemically identified as a 5,6-monoepoxy-β-carotene derivative, is formed during this process.[6] While the precise mechanism is not fully elucidated, it is hypothesized that this compound and its isomer, chrysanthemaxanthin, arise from the mono-epoxidation of a hydroxylated precursor like zeaxanthin, potentially as an alternative product or intermediate of the ZEP-catalyzed reaction. The reverse reaction, which is crucial for the photoprotective violaxanthin cycle, is catalyzed by Violaxanthin De-epoxidase (VDE) under high-light stress.[10][11]

Below is a diagram illustrating the complete biosynthetic pathway leading to this compound.

Flavoxanthin_Biosynthesis_Pathway Biosynthesis Pathway of this compound cluster_MEP MEP Pathway (Plastid) cluster_Carotenoid Core Carotenoid Synthesis cluster_Xanthophyll Xanthophyll Branch (β,β-Carotenoids) Pyruvate_GAP Pyruvate + Glyceraldehyde-3-P IPP_DMAPP IPP / DMAPP Pyruvate_GAP->IPP_DMAPP Multiple Steps GGPP Geranylgeranyl-PP (GGPP) IPP_DMAPP->GGPP GGPS Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Lycopene all-trans-Lycopene Phytoene->Lycopene PDS, ZDS, Z-ISO, CRTISO Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCYB Beta_Cryptoxanthin β-Cryptoxanthin Beta_Carotene->Beta_Cryptoxanthin BCH Zeaxanthin Zeaxanthin Beta_Cryptoxanthin->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP / VDE This compound This compound Zeaxanthin->this compound ZEP (?) Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP / VDE GGPS_node GGPS PSY_node PSY PDS_ZDS_node PDS, ZDS... LCYB_node LCYB BCH_node1 BCH BCH_node2 BCH ZEP_VDE_node1 ZEP / VDE ZEP_VDE_node2 ZEP / VDE ZEP_node_flav ZEP (?)

Caption: The biosynthetic pathway from primary metabolites to this compound.

Quantitative Data on Xanthophyll Biosynthesis

Direct kinetic data for the enzymatic synthesis of this compound is not extensively documented. However, the pathway's output can be understood by examining the key enzymes controlling the flux towards xanthophylls and the resulting carotenoid profiles in various plant tissues.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway This table summarizes the primary enzymes involved in converting β-carotene to downstream xanthophylls.

Enzyme NameAbbreviationE.C. NumberReaction CatalyzedRegulation & Notes
Lycopene β-cyclase LCYB5.5.1.19Lycopene → β-CaroteneA key branching point enzyme. Its expression level relative to Lycopene ε-cyclase (LCYE) determines the flux into the β,β-carotenoid pathway.[3]
β-Carotene Hydroxylase BCH1.14.15.24β-Carotene → β-Cryptoxanthin → ZeaxanthinOverexpression can increase total xanthophylls, while silencing increases β-carotene accumulation at the expense of zeaxanthin.[7][8][12]
Zeaxanthin Epoxidase ZEP1.14.15.21Zeaxanthin → Antheraxanthin → ViolaxanthinActivity is crucial for violaxanthin and neoxanthin (B191967) synthesis. Downregulation leads to high accumulation of zeaxanthin.[13][14] Likely responsible for this compound formation.
Violaxanthin De-epoxidase VDE1.10.99.3Violaxanthin → Antheraxanthin → ZeaxanthinA key enzyme of the photoprotective violaxanthin cycle. Activated by high light and low lumenal pH.[10][15]

Table 2: Representative Carotenoid Content in Petals of Various Yellow/Orange Flowers This table presents quantitative data for major carotenoids found in the flowers of different plant species, illustrating the typical distribution of xanthophylls. This compound often co-occurs with these pigments. All values are in micrograms per gram of fresh weight (μg/g FW).

Plant SpeciesCultivarLuteinβ-CaroteneViolaxanthinOther XanthophyllsTotal CarotenoidsReference
Osmanthus fragrans'Yingye Dangui'1.2510.110.89α-cryptoxanthin (1.53), β-cryptoxanthin (2.81), Zeaxanthin (0.75)17.34[16]
Rosa spp.'Golden Medal'10.321.613.5 (9Z-violaxanthin)Neoxanthin (6.2)51.6[17]
Chrysanthemum'Popcorn'10.41.2--11.6[18]
Scutellaria baicalensis-43.1614.08-β-cryptoxanthin (1.93), Zeaxanthin (1.94)~61.1[9]

Experimental Protocols

Protocol for Quantification of this compound and Other Carotenoids in Plant Material

This protocol details a standard procedure for the extraction, separation, and quantification of carotenoids from plant tissues, such as flower petals or leaves, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Quantification_Workflow Workflow for Carotenoid Quantification cluster_prep cluster_extract cluster_analysis Sample 1. Collect Plant Tissue (e.g., 100 mg petals) Freeze 2. Freeze in Liquid N₂ and Grind to Fine Powder Sample->Freeze Extract 3. Extract with Acetone/Methanol (e.g., 2:1 v/v) with BHT Freeze->Extract Saponify 4. Saponify with KOH (to remove chlorophylls/esters) Extract->Saponify Partition 5. Partition into Petroleum Ether or Diethyl Ether Saponify->Partition Dry 6. Evaporate Solvent under Nitrogen Partition->Dry Reconstitute 7. Reconstitute in MTBE/Methanol Dry->Reconstitute Inject 8. Inject into HPLC System Reconstitute->Inject Quantify 9. Quantify using Calibration Curve (λ ≈ 450 nm) Inject->Quantify

Caption: Experimental workflow for quantifying this compound in plant tissues.

Methodology:

  • Sample Preparation: Weigh approximately 100-200 mg of fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1-2 mL of a cold extraction solvent (e.g., acetone:methanol 2:1 v/v, containing 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant). Vortex vigorously and sonicate for 10 minutes on ice. Centrifuge at 4°C, 12,000 x g for 10 minutes and collect the supernatant. Repeat the extraction until the pellet is colorless.

  • Saponification (optional but recommended): Pool the supernatants and add an equal volume of 10% (w/v) methanolic KOH. Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C to hydrolyze chlorophylls and carotenoid esters.

  • Phase Partition: Transfer the saponified extract to a separatory funnel. Add an equal volume of petroleum ether (or diethyl ether) and a 10% NaCl solution to facilitate phase separation. Shake gently and allow the phases to separate. Collect the upper, colored organic phase. Repeat the partition twice.

  • Washing and Drying: Wash the pooled organic phase with distilled water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitution: Reconstitute the dried pigment extract in a known volume (e.g., 200 µL) of an appropriate solvent (e.g., Methyl tert-butyl ether (MTBE):Methanol 1:1 v/v). Filter through a 0.22 µm PTFE filter.

    • Chromatography: Inject 10-20 µL onto a C30 reverse-phase column (e.g., 250 x 4.6 mm, 3 µm).

    • Mobile Phase: Use a gradient elution system. For example: Eluent A: Methanol/MTBE/Water (81:15:4 v/v/v); Eluent B: Methanol/MTBE/Water (6:90:4 v/v/v). A linear gradient from 100% A to 50% B over 45 minutes can be effective.[19]

    • Detection: Monitor the elution profile at approximately 450 nm using a Diode-Array Detector (DAD).

    • Quantification: Identify this compound based on its retention time and characteristic UV-Vis spectrum compared to an authentic standard. Quantify using an external calibration curve prepared with the standard.

Protocol for Heterologous Expression and In Vitro Assay of a Carotenoid-Modifying Enzyme

This protocol describes the workflow for functionally characterizing a candidate gene suspected of encoding a this compound-synthesizing enzyme, such as a Zeaxanthin Epoxidase (ZEP).

Enzyme_Assay_Workflow Workflow for Enzyme Functional Characterization cluster_molbio cluster_protein cluster_assay Isolate_RNA 1. Isolate Total RNA from Target Plant Synthesize_cDNA 2. Synthesize cDNA Isolate_RNA->Synthesize_cDNA Clone_Gene 3. PCR Amplify & Clone Candidate Gene into Expression Vector Synthesize_cDNA->Clone_Gene Transform 4. Transform Host (e.g., E. coli, S. cerevisiae) Clone_Gene->Transform Express 5. Induce Protein Expression (e.g., with IPTG) Transform->Express Purify 6. Purify Recombinant Protein (e.g., via His-tag affinity chromatography) Express->Purify Setup_Assay 7. Set up In Vitro Reaction (Enzyme + Substrate + Cofactors) Purify->Setup_Assay Incubate 8. Incubate under Optimal Conditions (Time, Temp) Setup_Assay->Incubate Extract_Products 9. Stop Reaction & Extract Carotenoid Products Incubate->Extract_Products Analyze 10. Analyze Products by HPLC-MS Extract_Products->Analyze

References

Spectroscopic properties of Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural xanthophyll pigment, a type of carotenoid, with a characteristic golden-yellow color.[1] Chemically, it is defined as (3S,3'R,5R,6'R,8R)-5,8-Epoxy-5,8-dihydro-beta,epsilon-carotene-3,3'-diol, with the molecular formula C40H56O3.[2] As a member of the carotenoid family, its extended system of conjugated double bonds is responsible for its color and spectroscopic properties. This guide provides a detailed overview of the spectroscopic characteristics of this compound, including UV-Visible, Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared spectroscopy. It is intended to serve as a technical resource for researchers in natural product chemistry, analytical science, and drug development.

Molecular and Chemical Properties

A foundational understanding of this compound's chemical properties is essential for interpreting its spectroscopic data.

PropertyValueReference
Molecular Formula C40H56O3[2]
Molecular Weight 584.9 g/mol [2]
Monoisotopic Mass 584.42294564 Da[2]
Chemical Class Xanthophyll (Carotenoid)[2]
IUPAC Name (2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids, owing to their strong absorption in the visible light spectrum. The shape of the spectrum and the position of the absorption maxima (λmax) are characteristic of the chromophore.

Spectral Data

The UV-Vis spectrum of this compound exhibits the typical three-fingered absorption pattern characteristic of many carotenoids.[3][4] The exact position of the absorption maxima is highly dependent on the solvent used, with shifts observed based on solvent polarity.[4]

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Not Specified400422448[3]

Note: The fine structure of the spectrum, particularly the ratio of the peak heights (%III/II), can provide additional information for pigment identification.[5][6]

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the UV-Vis spectroscopic analysis of this compound extracted from a plant matrix.

  • Extraction:

    • Weigh a homogenized sample of the source material (e.g., 5-10 g of plant leaves).

    • Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone (B3395972) and petroleum ether.[7] Grinding the sample with the solvent in a mortar and pestle with sand can improve extraction efficiency.

    • The extraction should be repeated until the sample residue is colorless.[7]

  • Phase Separation and Washing:

    • Transfer the solvent extract to a separating funnel.

    • Add ultrapure water to the funnel to facilitate the transfer of carotenoids from the more polar extraction solvent (like acetone) to a non-polar solvent (like petroleum ether).[7][8]

    • Discard the aqueous lower phase. Repeat the washing step multiple times to remove residual polar solvents.

  • Drying and Concentration:

    • Pass the petroleum ether phase containing the this compound through a column of anhydrous sodium sulfate (B86663) to remove any remaining water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the sample. The entire process should be conducted under dim light to prevent photo-degradation.

  • Spectroscopic Measurement:

    • Redissolve the dried extract in a known volume of a spectroscopic grade solvent (e.g., ethanol (B145695) or hexane).

    • Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from approximately 350 nm to 600 nm.[8]

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, and for elucidating its structure through fragmentation analysis.

Mass Spectral Data

High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the molecular formula.

ParameterValueIonization ModeReference
Exact Mass 584.42294564 DaESI or APCI[2]
[M+H]⁺ (Calculated) 585.4302Positive-

Note: Atmospheric Pressure Chemical Ionization (APCI) is often used for carotenoid analysis in conjunction with HPLC, as it is suitable for relatively non-polar compounds.[6]

Experimental Protocol: LC-MS Analysis

This protocol describes a typical workflow for analyzing this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Sample Preparation:

    • Prepare an extract containing this compound as described in the UV-Vis protocol (Section 2.2).

    • Before injection, the final extract should be filtered through a 0.22 µm syringe filter to remove particulate matter.[9]

  • Chromatographic Separation (HPLC):

    • Utilize a C30 reversed-phase column, which is specifically designed for separating isomeric carotenoids.[6][10]

    • Employ a gradient elution mobile phase. A typical system might involve a gradient of methanol/acetonitrile mixtures with methyl tert-butyl ether (MTBE).[10]

    • Set the column temperature to a controlled value, for instance, 25-35°C.[10][11]

  • Mass Spectrometric Detection (MS):

    • Interface the HPLC system with a mass spectrometer, such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument, capable of high-resolution measurements.[10][12]

    • Use an APCI or Electrospray Ionization (ESI) source, typically operated in positive ion mode.[10]

    • Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.[10]

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 585.4) for collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features
  • Olefinic Region (δ 5.5-7.0 ppm): A complex series of signals corresponding to the protons of the conjugated polyene chain.

  • Protons adjacent to Oxygen (δ 3.5-4.5 ppm): Signals for the protons on carbons bearing hydroxyl groups (C3 and C3') and the ether linkage (C5, C8).[14]

  • Aliphatic/Alicyclic Region (δ 1.0-2.5 ppm): Signals for the protons on the saturated portions of the terminal rings.

  • Methyl Protons (δ 0.8-2.0 ppm): A series of sharp singlet signals corresponding to the numerous methyl groups on the carotenoid backbone and terminal rings.[14]

Expected ¹³C-NMR Spectral Features
  • Olefinic Carbons (δ 120-150 ppm): A cluster of signals for the sp² hybridized carbons of the polyene chain.

  • Oxygen-bearing Carbons (δ 60-90 ppm): Signals for the carbons attached to hydroxyl and ether groups (C3, C3', C5, C8).

  • Aliphatic/Alicyclic Carbons (δ 20-60 ppm): Signals for the sp³ hybridized carbons in the terminal rings.

  • Methyl Carbons (δ 12-30 ppm): Signals for the methyl group carbons.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • A highly purified sample of this compound (>95%) is required. Purification can be achieved using preparative HPLC.

    • Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire standard one-dimensional spectra: ¹H and ¹³C{¹H} (proton-decoupled).

    • Acquire two-dimensional spectra for full structural assignment:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H correlations).[13]

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[15]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting molecular fragments.[15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for this compound is not available in the search results, the key absorption bands can be predicted based on its structure.[16]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-H (Hydroxyl)Stretching
~3000-2850C-H (Alkyl)Stretching
~1650C=C (Alkene)Stretching
~1100C-O (Ether & Alcohol)Stretching
~965C-H (trans-Alkene)Out-of-plane bending
Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation:

    • Ensure the purified this compound sample is completely dry.

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[17]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[17]

    • Press the sample firmly against the crystal to ensure good contact.

    • Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]

    • The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Visualizations: Analytical Workflow

The following diagram illustrates a comprehensive workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation & Extraction cluster_purify Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Source Material (e.g., Plant Leaves) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Acetone/Petroleum Ether) Homogenize->Extract Wash Washing & Phase Separation Extract->Wash Dry Drying (Anhydrous Na2SO4) & Concentration Wash->Dry Crude Crude Extract Dry->Crude HPLC Preparative HPLC (e.g., C30 Column) Crude->HPLC UVVis UV-Vis Spectroscopy Crude->UVVis For Quantification Pure Purified this compound HPLC->Pure MS LC-MS / MS/MS Pure->MS NMR NMR Spectroscopy (1D & 2D) Pure->NMR IR FTIR Spectroscopy Pure->IR Data_UV λmax, Spectral Shape (Identification, Quantification) UVVis->Data_UV Data_MS Molecular Weight, Elemental Formula, Fragmentation Pattern MS->Data_MS Data_NMR Complete Structure & Stereochemistry NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Elucidation Final Structure Elucidation & Characterization Data_UV->Elucidation Data_MS->Elucidation Data_NMR->Elucidation Data_IR->Elucidation

Caption: Workflow for this compound Analysis.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to provide a complete chemical picture. UV-Vis spectroscopy serves as a rapid method for identification and quantification, leveraging the characteristic absorption of the polyene chromophore. Mass spectrometry provides definitive molecular weight and formula data, crucial for confirming identity. While specific NMR and IR data are not widely published, established knowledge of carotenoid and functional group spectroscopy allows for the prediction of their key spectral features. A comprehensive structural elucidation requires the isolation of a pure standard followed by a suite of one- and two-dimensional NMR experiments. The protocols and data presented in this guide offer a technical framework for researchers working with this compound and related carotenoids.

References

An In-depth Technical Guide to Flavoxanthin: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a naturally occurring xanthophyll, is a carotenoid pigment found in a variety of plants. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its CAS number and molecular weight. It details established experimental protocols for the extraction and quantification of this compound from plant matrices. Furthermore, this guide elucidates the known signaling pathways through which this compound exerts its biological effects, with a particular focus on its emerging role in cancer metabolism and its broader antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a tetraterpenoid belonging to the xanthophyll subclass of carotenoids. Its structure is characterized by the presence of hydroxyl groups and an epoxide group, which impart distinct chemical properties. There has been some discrepancy in the literature regarding its precise chemical identifiers; however, the consensus in major chemical databases points to the following specifications.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueCitation
CAS Number 512-29-8
Molecular Formula C40H56O3
Molecular Weight 584.87 g/mol
Appearance Golden-yellow prisms
Melting Point 184 °C
Solubility Freely soluble in chloroform, benzene, and acetone (B3395972). Less soluble in methanol (B129727) and ethanol. Almost insoluble in petroleum ether.
UV-Vis Absorption Maxima (in Chloroform) 430 nm, 459 nm

Natural Occurrence

This compound is found in small quantities in a variety of yellow-orange plants, vegetables, and flowers. It contributes to the coloration of these plant parts and is involved in photoprotection. Notable natural sources include:

  • Flowers: Dandelion (Taraxacum officinale), Buttercup (Ranunculus acris)

  • Fruits and Vegetables: While less predominant than other carotenoids, traces can be found in some yellow and orange produce.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound, being a lipophilic molecule, is typically achieved using organic solvents. The following is a generalized protocol that can be adapted based on the specific plant matrix.

Objective: To extract total carotenoids, including this compound, from a plant sample.

Materials:

  • Fresh or freeze-dried plant material

  • Mortar and pestle

  • Liquid nitrogen

  • Acetone (HPLC grade) containing 0.1% Butylated hydroxytoluene (BHT) as an antioxidant

  • Dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or freeze-dried plant material. For fresh tissue, immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Add cold acetone (with BHT) to the powdered sample and continue grinding to form a paste. Transfer the paste to a centrifuge tube. Repeat the extraction on the residue with fresh acetone until the residue is colorless.

  • Centrifugation: Centrifuge the pooled acetone extracts to pellet any solid debris.

  • Partitioning: Transfer the supernatant to a separatory funnel. Add dichloromethane (or hexane:ethyl acetate) and a saturated NaCl solution to the acetone extract. The NaCl helps to break the emulsion and partition the lipophilic carotenoids into the organic phase.

  • Washing: Gently shake the separatory funnel and allow the layers to separate. Discard the lower aqueous layer. Wash the organic phase with distilled water to remove any residual acetone and salts.

  • Drying: Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) and store at -20°C or lower in the dark until analysis.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Plant Material homogenize Homogenization (Liquid Nitrogen) start->homogenize extract Solvent Extraction (Acetone + BHT) homogenize->extract centrifuge Centrifugation extract->centrifuge partition Liquid-Liquid Partitioning centrifuge->partition dry Drying (Anhydrous Na2SO4) partition->dry concentrate Concentration (Rotary Evaporation) dry->concentrate end_extract Carotenoid Extract concentrate->end_extract hplc HPLC Analysis end_extract->hplc quantify Quantification hplc->quantify end_analysis This compound Concentration quantify->end_analysis

Caption: A generalized workflow for the extraction and analysis of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is the most common method for the separation and quantification of carotenoids.

Objective: To separate and quantify this compound in a carotenoid extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. A common system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient profile should be optimized for the specific column and sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Monitoring at the absorption maxima of this compound (around 430 nm and 459 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.

  • Standard: A pure standard of this compound is required for identification (based on retention time and spectral matching) and for the creation of a calibration curve for quantification.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the redissolved carotenoid extract into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample.

  • Final Calculation: Based on the initial weight of the plant material and the final volume of the extract, calculate the concentration of this compound in the original sample (e.g., in µg/g of dry weight).

Signaling Pathways and Biological Activities

This compound, like other carotenoids, is recognized for its antioxidant properties. Recent research has also begun to uncover its role in modulating specific cellular signaling pathways, particularly in the context of cancer and inflammation.

Modulation of Fatty Acid Oxidation in Lung Adenocarcinoma

A significant finding has been the identification of this compound as a binder to Anterior Gradient 2 (AGR2), a protein overexpressed in some cancers.[1] This interaction has been shown to inhibit fatty acid oxidation (FAO) and promote anoikis (a form of programmed cell death) in lung adenocarcinoma cells.[1]

The proposed mechanism involves:

  • Binding to AGR2: this compound directly interacts with the AGR2 protein.[1]

  • Inhibition of FAO: This binding event leads to a downstream reduction in the expression of key enzymes involved in fatty acid oxidation, such as Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and Carnitine Palmitoyltransferase 1A (CPT1A).[1]

  • Promotion of Anoikis: The inhibition of FAO, a crucial energy source for cancer cells, contributes to the induction of anoikis, thereby suppressing cancer cell survival and proliferation.[1]

fao_pathway This compound This compound agr2 AGR2 This compound->agr2 Binds to fao_enzymes ACSL1 & CPT1A (Fatty Acid Oxidation Enzymes) agr2->fao_enzymes Inhibits expression of anoikis Anoikis (Cell Death) agr2->anoikis Inhibits fao Fatty Acid Oxidation (FAO) fao_enzymes->fao cancer_survival Cancer Cell Survival fao->cancer_survival Promotes anoikis->cancer_survival Inhibits

Caption: this compound's role in modulating fatty acid oxidation and anoikis.
Antioxidant and Anti-inflammatory Signaling

As a carotenoid and flavonoid-related structure, this compound is presumed to share mechanisms common to these classes of compounds in mitigating oxidative stress and inflammation. These pathways are crucial in the prevention and management of various chronic diseases.

a) Nrf2/Keap1 Antioxidant Response Pathway:

The Nrf2-Keap1 pathway is a primary regulator of cellular antioxidant defenses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus to activate the transcription of antioxidant response element (ARE)-containing genes. Many flavonoids and carotenoids are known to activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (as an antioxidant) ros Reactive Oxygen Species (Oxidative Stress) This compound->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation of nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Activates transcription of

Caption: The Nrf2/Keap1 antioxidant response pathway potentially modulated by this compound.

b) NF-κB Inflammatory Pathway:

The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Flavonoids are well-documented inhibitors of the NF-κB pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikb_nfkb IκB-NF-κB Complex This compound->ikb_nfkb May inhibit dissociation of inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_nfkb Induces dissociation of nfkb NF-κB ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6)

Caption: The NF-κB inflammatory pathway and potential inhibition by this compound.

Conclusion

This compound is a xanthophyll with well-defined chemical properties and significant, though not yet fully explored, biological potential. Its role in modulating fatty acid metabolism in cancer cells opens new avenues for therapeutic research. Furthermore, its inherent antioxidant and likely anti-inflammatory properties, mediated through key cellular signaling pathways, underscore its potential as a valuable compound in drug development and nutritional science. The experimental protocols provided herein offer a foundation for researchers to further investigate the occurrence, and biological activities of this intriguing natural product.

References

The Antioxidant Mechanisms of Flavoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a xanthophyll carotenoid, a class of oxygenated carotenoids responsible for the yellow and red pigments in many plants, algae, and bacteria. Like other members of the xanthophyll family, this compound possesses a unique molecular structure with a conjugated polyene chain that endows it with potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. Due to the limited availability of direct quantitative data for this compound, this document leverages findings from structurally similar and well-researched xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), to provide a comprehensive overview of its potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound and related xanthophylls is multifaceted, involving direct quenching of reactive oxygen species (ROS), modulation of endogenous antioxidant enzyme systems, and regulation of key cellular signaling pathways that govern the cellular stress response.

Direct Radical Scavenging Activity

Xanthophylls are highly effective quenchers of singlet oxygen and can neutralize a variety of free radicals, including peroxyl radicals. This activity is primarily attributed to their conjugated double bond system, which can delocalize the energy of the radical species.

Table 1: Comparative Radical Scavenging and Singlet Oxygen Quenching Activity of Xanthophylls

CompoundAssayIC50 / Rate ConstantReference
LuteinSinglet Oxygen Quenching1.1 x 10⁸ M⁻¹s⁻¹[1]
ZeaxanthinSinglet Oxygen QuenchingAnomalous behavior reported[1]
Astaxanthin (B1665798)Singlet Oxygen QuenchingIntermediate[1]
CanthaxanthinSinglet Oxygen QuenchingIntermediate[1]
β-CaroteneSinglet Oxygen Quenching2.3 - 2.5 x 10⁹ M⁻¹s⁻¹[1]
LycopeneSinglet Oxygen Quenching2.3 - 2.5 x 10⁹ M⁻¹s⁻¹[1]
FucoxanthinDPPH Radical ScavengingIC50 values range from 30 to 200 µg/mL[2]
FucoxanthinABTS Radical ScavengingIC50 values range from 30 to 200 µg/mL[2]
LuteinDPPH Radical ScavengingEC50: 3.29 moles carotenoid/moles DPPH[3]
Inhibition of Lipid Peroxidation

Xanthophylls, due to their lipophilic nature, can incorporate into cellular membranes and protect them from lipid peroxidation, a damaging chain reaction initiated by free radicals.[4][5][6] They can interrupt the propagation of lipid peroxyl radicals, thereby preserving membrane integrity and function.[7] Studies have shown that xanthophylls like lutein and zeaxanthin can significantly decrease lipid peroxidation in human lens epithelial cells exposed to UVB radiation.[6]

Modulation of Antioxidant Enzymes

Beyond direct scavenging, xanthophylls can enhance the body's endogenous antioxidant defenses by modulating the activity of key antioxidant enzymes.

  • Superoxide (B77818) Dismutase (SOD): Some studies suggest that xanthophylls can increase the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[8][9]

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. While some studies on xanthophylls have not shown a significant modification of catalase activity[9], others suggest a potential for modulation.[10]

  • Glutathione (B108866) Peroxidase (GPx): Xanthophylls have been shown to induce a significant increase in the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[8][9]

Table 2: Effects of Xanthophylls on Antioxidant Enzyme Activity

XanthophyllEnzymeEffectCell/Animal ModelReference
Lutein & ZeaxanthinSOD, GPxIncreased activityHuman Retinal Pigment Epithelial Cells[9]
Lutein & ZeaxanthinCATNo significant modificationHuman Retinal Pigment Epithelial Cells[9]
Xanthophylls (unspecified)SODIncreased activityHens[8]
Xanthophylls (unspecified)GPxIncreased activityHens[8]
Xanthophylls (unspecified)CATNo effectHens[8]
Regulation of Cellular Signaling Pathways

This compound and other xanthophylls can exert their antioxidant effects by modulating critical signaling pathways involved in the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a suite of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[12] Several carotenoids, including lutein and zeaxanthin, have been shown to activate the Nrf2-ARE pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[11][12][13][14]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Nucleus Nucleus

Nrf2-ARE Signaling Pathway Activation by this compound.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several carotenoids and their derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[15][16][17][18][19] This inhibition can occur through the scavenging of ROS that would otherwise activate the pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli & Oxidative Stress IKK IKK Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates transcription NFkB_IkB->NFkB releases Nucleus Nucleus

NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., ethanol, DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test sample solution (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • For the blank, use the solvent instead of the test sample. For the control, use the test sample solvent instead of the sample.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix DPPH Solution with this compound Samples prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Prepare ABTS Radical (ABTS + K2S2O8) start->prep_abts prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix ABTS Radical Solution with this compound Samples prep_abts->mix prep_sample->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

References

Flavoxanthin Stability and Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment, a type of oxygenated carotenoid, with a characteristic golden-yellow hue.[1][2] Found in various plants, it contributes to the coloration of flowers and fruits.[3] Structurally, it is a 5,8-epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol, closely related to other xanthophylls like lutein (B1675518) and zeaxanthin.[3][4] As with other carotenoids, this compound possesses antioxidant properties due to its conjugated double bond system, which allows it to scavenge free radicals.[3][5] This bioactivity has led to growing interest in its application in pharmaceuticals, nutraceuticals, and as a natural colorant in the food and cosmetic industries.[3] However, the inherent chemical structure that provides these beneficial properties also renders this compound susceptible to degradation under various environmental conditions.[6] Understanding the stability of this compound and its degradation pathways is crucial for optimizing its extraction, formulation, and storage to ensure its efficacy and safety in various applications. This technical guide provides an in-depth overview of the current knowledge on this compound stability, its degradation mechanisms, and the analytical methodologies for its assessment.

Data Presentation: this compound Stability

Quantitative data on the degradation kinetics of this compound is limited in the scientific literature. However, general stability characteristics can be inferred from studies on this compound and related carotenoids. The following table summarizes the known stability of this compound under different conditions.

ConditionObservationSource
Light Carotenoids, including this compound, are sensitive to light, which can induce photo-oxidation and isomerization. It is recommended to store this compound protected from light.[3][7]
Heat This compound is stable in cool conditions. Elevated temperatures can accelerate degradation.[3]
pH Stable under mildly acidic conditions.[3] Carotenoids are generally more stable in neutral and alkaline conditions compared to highly acidic environments which can promote degradation.[3][8]
Oxygen The presence of oxygen promotes oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[5]
Storage For optimal stability, this compound should be stored in a dry, cool, and dark environment.[3]

For a comparative perspective, the following table presents degradation kinetic data for other relevant carotenoids, which can provide insights into the potential behavior of this compound.

CarotenoidConditionKinetic ModelRate Constant (k)Half-life (t½)Activation Energy (Ea)Source
β-carotene Thermal degradation (25-45°C) in a model systemFirst-orderkβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin-8.6 kJ/mol[9]
Lutein Thermal degradation (25-45°C) in a model systemFirst-order--38.9 kJ/mol[9]
Zeaxanthin Thermal degradation (25-45°C) in a model systemFirst-order--65.6 kJ/mol[9]
Fucoxanthin (B1674175) Thermal degradation (25-60°C, pH 4.6) in O/W emulsionFirst-orderIncreases with temperature--[10]
Fucoxanthin Light exposure (up to 2000 lx, 25°C, pH 4.6) in O/W emulsionFirst-orderIncreases with light intensity--[10]
Fucoxanthin pH variation (1.2-7.4, 25°C) in O/W emulsionFirst-orderSignificant degradation at pH 1.2, retarded at pH 7.4--[10]
Carrot Waste Carotenoids Storage at different temperatures (4-37°C)Zero-orderDependent on temperature1.5-2 months at 37°C; 8-12 months at 21°C66.6 - 79.5 kJ/mol[11]

This compound Degradation Pathways

The degradation of carotenoids, including this compound, primarily occurs through two main pathways: isomerization and oxidation. These pathways can be initiated by factors such as heat, light, and acid.

Isomerization

Isomerization involves the conversion of the all-trans isomer of a carotenoid, which is the most common form in nature, to its cis isomers.[12] This change in geometric configuration can be induced by heat and light.[12][13] While isomerization does not break the carotenoid molecule, it can alter its biological activity and physical properties, such as color and solubility. The formation of cis-isomers is often a preliminary step leading to further oxidative degradation.[6]

G General Isomerization Pathway of Carotenoids AllTrans All-trans-Flavoxanthin CisIsomers Cis-Isomers of this compound (e.g., 9-cis, 13-cis) AllTrans->CisIsomers Heat, Light CisIsomers->AllTrans Reversible

General Isomerization Pathway
Oxidative Degradation

Oxidative degradation is a more destructive process that involves the reaction of the carotenoid with oxygen, often initiated by free radicals.[5] This leads to the cleavage of the polyene chain and the formation of a variety of smaller molecules, including epoxides, apocarotenals, and other volatile compounds.[6] Since this compound is already a 5,8-epoxide, its oxidative degradation may proceed differently from carotenoids that do not possess an epoxide group. The initial steps could involve further oxidation at other sites of the molecule or cleavage of the polyene chain.

The presence of antioxidants can inhibit or slow down the oxidative degradation of carotenoids.[5]

G Hypothetical Oxidative Degradation of this compound This compound This compound Oxidation Oxidation (Heat, Light, Oxygen, Free Radicals) This compound->Oxidation Apocarotenals Apocarotenals Oxidation->Apocarotenals OtherProducts Other Short-chain Cleavage Products Oxidation->OtherProducts

Hypothetical Oxidative Degradation

Experimental Protocols for Stability Assessment

A robust experimental design is essential for accurately assessing the stability of this compound. The following outlines a general protocol for conducting stability studies.

Sample Preparation
  • Source: Obtain high-purity this compound standard.

  • Solvent Selection: Dissolve this compound in a suitable solvent. For stability studies, the choice of solvent is critical as it can influence the degradation rate. Common solvents for carotenoids include ethanol, acetone, and hexane.[14] The solvent should be of high purity (e.g., HPLC grade).

  • Concentration: Prepare a stock solution of known concentration. The concentration should be such that it can be accurately measured by the analytical method used.

  • Control: A control sample, protected from the stress conditions, should be maintained to account for any degradation not related to the applied stress.

Stress Conditions

To assess stability, samples are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[15]

  • Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or incubator.[16][17]

  • Photostability: Samples are exposed to a controlled light source that mimics daylight (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). The light intensity should be monitored.[16]

  • pH Stability: The stability of this compound is evaluated in solutions of different pH values (e.g., acidic, neutral, and alkaline buffers).[10]

  • Oxidative Stability: The effect of an oxidizing agent (e.g., hydrogen peroxide) on this compound degradation is studied.[18]

Sampling and Analysis

Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours) and analyzed to determine the remaining concentration of this compound and to identify any degradation products.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the analysis of carotenoids.[19][20]

    • HPLC-DAD: Allows for the quantification of this compound based on its absorbance at its maximum wavelength (λmax). It can also help in the tentative identification of isomers based on their characteristic UV-Vis spectra.

    • HPLC-MS/MS: Provides high sensitivity and selectivity for the quantification of this compound and the identification of its degradation products by determining their mass-to-charge ratio and fragmentation patterns.[19][20]

  • Chromatographic Conditions: A C18 or C30 reversed-phase column is typically used for carotenoid separation. The mobile phase usually consists of a gradient mixture of solvents like methanol, acetonitrile, and water with or without modifiers like formic acid.[21][22]

Data Analysis
  • Degradation Kinetics: The degradation of this compound is often modeled using kinetic equations, such as zero-order or first-order kinetics, to determine the degradation rate constant (k) and half-life (t½).[11][23]

  • Arrhenius Equation: The effect of temperature on the degradation rate constant can be described by the Arrhenius equation to calculate the activation energy (Ea) of the degradation reaction.[24]

G Experimental Workflow for this compound Stability Testing cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound Solution Heat Heat Prep->Heat Light Light Prep->Light pH pH Prep->pH Oxidation Oxidation Prep->Oxidation Sampling Sampling at Time Intervals Heat->Sampling Light->Sampling pH->Sampling Oxidation->Sampling HPLC HPLC-DAD/MS Analysis Sampling->HPLC Kinetics Degradation Kinetics HPLC->Kinetics Pathways Identify Degradation Pathways HPLC->Pathways

Stability Testing Workflow

Conclusion

This compound, a xanthophyll with significant antioxidant potential, is susceptible to degradation by environmental factors such as light, heat, and non-neutral pH. The primary degradation pathways are isomerization and oxidation, leading to the formation of various degradation products and a potential loss of bioactivity. While specific quantitative data on this compound's stability is not abundant, a comprehensive understanding of its degradation can be achieved by applying established principles of carotenoid chemistry and analytical methodologies. For researchers, scientists, and drug development professionals, it is imperative to conduct thorough stability studies to ensure the quality, efficacy, and safety of this compound-containing products. The use of advanced analytical techniques like HPLC-MS/MS is crucial for the accurate quantification of this compound and the elucidation of its degradation pathways, which will ultimately support the development of stable and effective formulations.

References

A Technical Guide to Purified Flavoxanthin for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, experimental protocols, and biological activities of purified Flavoxanthin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the potential therapeutic applications of this xanthophyll carotenoid.

Commercial Sources for Purified this compound

Obtaining high-purity this compound is crucial for accurate and reproducible research. While several suppliers offer this compound, the product specifications can vary. Below is a summary of commercially available this compound, with quantitative data presented for easy comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain the most accurate and up-to-date information.

SupplierProduct Name/NumberPurityFormAvailable QuantitiesAnalytical Data Provided
CaroteNature This compound≥ 95% (HPLC)[1][2]Crystalline[2]1 mg, 5 mg, and larger quantities on request[2]HPLC, UV/Vis spectra with each lot[2]
ChemicalBook This compound95.00%Not Specified5MG[3]Not specified
Ataman Kimya This compoundNot SpecifiedPowderBulk quantitiesGeneral information[4]

Note: The information in this table is based on publicly available data and may not be exhaustive. It is highly recommended to contact the suppliers directly for the latest product specifications and to request a Certificate of Analysis. An example of the type of data provided in a CoA for a carotenoid standard can be seen in the documentation for similar compounds from the National Institute of Standards and Technology (NIST)[4].

Experimental Protocols

Extraction and Isolation of this compound from Natural Sources (e.g., Taraxacum officinale)

This compound is naturally present in various plants, including dandelion (Taraxacum officinale)[5]. The following protocol is a generalized procedure for the extraction and purification of flavonoids and carotenoids from plant material, which can be adapted for the specific isolation of this compound.

Materials and Reagents:

  • Dried and powdered Taraxacum officinale plant material

  • Ethanol (B145695) (e.g., 60% v/v)[6]

  • Acetone[7]

  • Hexane[7]

  • Ethyl acetate[8]

  • n-Butanol[8]

  • Water (deionized or distilled)

  • Macroporous adsorption resin (e.g., HPD-100)[9]

  • Rotary evaporator

  • Ultrasonic bath[9]

  • Chromatography columns

Procedure:

  • Extraction:

    • Mix the dried plant powder with a solvent such as 60% ethanol at a specified liquid-to-solid ratio (e.g., 25:1 mL/g)[6].

    • Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at an elevated temperature (e.g., 70-80°C)[6].

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator.

  • Purification using Macroporous Resin Chromatography:

    • Dissolve the concentrated extract in an appropriate solvent.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with water to remove impurities.

    • Elute the flavonoids and carotenoids with an increasing gradient of ethanol[6].

    • Collect the fractions and monitor for the presence of this compound using UV-Vis spectroscopy or thin-layer chromatography.

  • Further Purification (Optional):

    • For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed. A two-phase solvent system, such as ethyl acetate/n-butanol/water, can be effective for separating flavonoid glycosides and can be adapted for xanthophylls[8].

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of carotenoids. The following is a general HPLC method that can be optimized for this compound analysis.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation[10].

  • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and dichloromethane (B109758) is often effective[11]. For example, a mobile phase of acetonitrile:butane-1-ol:dichloromethane (70:30:5 v/v) has been used for the simultaneous determination of several carotenoids[11].

  • Flow Rate: Typically 1.0 mL/min[10].

  • Detection Wavelength: this compound has characteristic absorption maxima in the visible region. The detection wavelength should be set around 422-448 nm[12]. A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility[10].

Sample Preparation:

  • Dissolve the purified this compound or the extract in a suitable solvent (e.g., the initial mobile phase composition).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare a calibration curve using a certified analytical standard of this compound.

  • Inject a series of known concentrations of the standard to establish the relationship between peak area and concentration.

  • Inject the sample and determine the concentration of this compound based on the calibration curve.

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the specific molecular mechanisms underlying the biological effects of this compound, particularly in the context of cancer.

Anticancer Activity: Targeting Fatty Acid Oxidation and Anoikis

A recent study has identified a novel mechanism by which this compound exerts its anticancer effects in lung adenocarcinoma (LUAD). This compound has been shown to directly bind to Anterior Gradient 2 (AGR2), a protein that is highly expressed in LUAD[13]. This interaction has significant downstream effects:

  • Inhibition of Fatty Acid Oxidation (FAO): By binding to AGR2, this compound hinders the process of fatty acid oxidation, which is a key metabolic pathway that cancer cells often rely on for energy production and survival[13].

  • Reinforcement of Anoikis: Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which allows them to metastasize. This compound was found to restore the sensitivity of LUAD cells to anoikis[13].

Animal studies have confirmed that this compound can suppress the malignant progression of LUAD through this AGR2-mediated FAO pathway[13].

Flavoxanthin_AGR2_Pathway This compound This compound AGR2 AGR2 This compound->AGR2 FAO Fatty Acid Oxidation AGR2->FAO Anoikis Anoikis FAO->Anoikis Inhibition of LUAD_Progression Lung Adenocarcinoma Progression Anoikis->LUAD_Progression Inhibition of caption This compound inhibits AGR2, leading to decreased FAO and enhanced anoikis.

This compound's mechanism in lung adenocarcinoma.
Potential Modulation of Antioxidant and Anti-inflammatory Signaling Pathways

While direct evidence for this compound's modulation of other key signaling pathways is still emerging, its structural similarity to other well-studied carotenoids and flavonoids suggests potential roles in antioxidant and anti-inflammatory responses.

Nrf2/ARE Pathway: The Nrf2-ARE pathway is a major regulator of cellular antioxidant defenses. Many flavonoids and carotenoids are known to activate Nrf2, leading to the expression of antioxidant enzymes[14][15][16]. It is plausible that this compound could also activate this protective pathway.

Flavoxanthin_Nrf2_Pathway This compound This compound (Hypothesized) Keap1 Keap1 This compound->Keap1 Inhibition of Nrf2 binding Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Hypothesized activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[2][17][18]. Given its structural properties, this compound may also possess anti-inflammatory effects through the modulation of this pathway.

Flavoxanthin_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK This compound This compound (Hypothesized) This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Activation of

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

Purified this compound is a promising natural compound for further investigation in drug development and biomedical research. This guide provides a foundational understanding of its commercial availability, methods for its isolation and analysis, and its known and potential biological activities. The recent discovery of its specific interaction with the AGR2 protein opens up new avenues for targeted cancer therapy research. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its specific mechanisms of action in various disease models.

References

In Vivo Metabolism of Flavoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin is a xanthophyll carotenoid found in various plants, contributing to their yellow pigmentation. While extensive research exists for many carotenoids, the specific in vivo metabolic fate of this compound remains an area with limited direct scientific literature. This technical guide provides a comprehensive overview of the presumed in vivo metabolism of this compound, drawing upon established metabolic pathways of structurally analogous xanthophylls, particularly fucoxanthin (B1674175). It outlines detailed experimental protocols for researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Furthermore, this document presents a putative metabolic pathway and visualizes key experimental workflows using Graphviz diagrams, serving as a foundational resource for future research in this area.

Introduction

Xanthophylls, a class of oxygenated carotenoids, are of significant interest in the fields of nutrition and pharmacology due to their antioxidant properties and potential health benefits. This compound, with its characteristic structure, is a member of this family. Understanding its in vivo metabolism is crucial for elucidating its mechanisms of action, bioavailability, and potential therapeutic applications. Due to the scarcity of direct studies on this compound, this guide synthesizes information from research on closely related xanthophylls to provide a robust predictive framework for its metabolic pathway.

Proposed In Vivo Metabolism of this compound

Based on the well-documented metabolism of fucoxanthin, a structurally similar xanthophyll, a putative metabolic pathway for this compound is proposed. The metabolism of fucoxanthin involves deacetylation in the gut followed by absorption and subsequent enzymatic modification in the liver[1][2][3]. It is hypothesized that this compound undergoes analogous biotransformations.

The primary metabolic steps are likely to be:

  • Absorption: Following oral ingestion, this compound is presumed to be absorbed in the small intestine, a process that may be facilitated by lipids.

  • Biotransformation: In analogy to other xanthophylls, this compound is likely metabolized in the liver and other tissues[4][5]. Key enzymatic reactions may include oxidation of the hydroxyl groups to form keto-carotenoids. The enzyme β-carotene 9',10'-oxygenase (BCO2) is also known to cleave xanthophylls and may be involved in this compound metabolism[4].

  • Distribution: Absorbed this compound and its metabolites are expected to be transported by lipoproteins and distributed to various tissues.

  • Excretion: The metabolites are anticipated to be eliminated from the body through biliary and urinary excretion.

Putative Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway for this compound, drawing parallels with fucoxanthin metabolism.

flavoxanthin_metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation cluster_excretion Excretion Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Absorption Metabolite A Oxidized Metabolite (Keto-flavoxanthin) Absorbed this compound->Metabolite A Oxidation Metabolite B Cleavage Products (Apocarotenoids) Absorbed this compound->Metabolite B BCO2 Cleavage Transport Lipoprotein Transport Absorbed this compound->Transport Metabolite A->Transport Metabolite B->Transport Excreted Metabolites Excreted Metabolites Transport->Excreted Metabolites Biliary/Urinary Excretion

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

Currently, there is no published quantitative data on the in vivo pharmacokinetics or tissue distribution of this compound. The following tables are presented as templates for researchers to populate with experimental data. For illustrative purposes, example data structures are provided.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
This compound----
Metabolite A----
Metabolite B----

Data to be determined experimentally.

Table 2: Tissue Distribution of this compound and its Metabolites (ng/g tissue) at Tmax

TissueThis compoundMetabolite AMetabolite B
Liver---
Adipose---
Kidney---
Spleen---
Lung---

Data to be determined experimentally.

Detailed Experimental Protocols

The following section outlines detailed methodologies for conducting an in vivo metabolism study of this compound in a rodent model. These protocols are synthesized from established methods for carotenoid research[6][7][8].

Animal Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to a standard chow diet and water ad libitum.

Experimental Groups:

  • Group 1: Vehicle control (e.g., corn oil), oral gavage.

  • Group 2: this compound (e.g., 50 mg/kg body weight), oral gavage.

  • Group 3: this compound (e.g., 10 mg/kg body weight), intravenous injection (for bioavailability assessment).

Dosing Preparation: this compound can be dissolved in a suitable vehicle such as corn oil for oral administration. For intravenous administration, a formulation with a biocompatible solvent system is required.

Procedure:

  • Fast animals overnight before dosing.

  • Administer the dose via oral gavage or intravenous injection.

  • Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

  • House animals in metabolic cages to collect urine and feces for the duration of the study (e.g., 72 hours).

  • At the end of the study (e.g., 24 or 72 hours), euthanize the animals and collect tissues (liver, adipose, kidney, spleen, lung).

  • Store all samples at -80°C until analysis.

Sample Preparation and Analysis Protocol

Objective: To extract and quantify this compound and its metabolites from biological matrices.

Materials:

  • Solvents: Hexane, ethyl acetate (B1210297), methanol, acetonitrile, water (HPLC grade).

  • Internal standard (e.g., an appropriate synthetic carotenoid).

  • Solid-phase extraction (SPE) cartridges (if necessary).

Extraction from Plasma:

  • To 200 µL of plasma, add 20 µL of internal standard solution.

  • Add 1 mL of ethanol (B145695) to precipitate proteins. Vortex and centrifuge.

  • Extract the supernatant twice with 2 mL of hexane:ethyl acetate (1:1, v/v).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.

Extraction from Tissues:

  • Homogenize a known weight of tissue in a suitable buffer.

  • Follow the plasma extraction procedure from step 1.

HPLC-MS/MS Analysis:

  • Column: A C30 reverse-phase column is recommended for carotenoid analysis[9].

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

  • Mass Spectrometry: Use a tandem mass spectrometer with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Quantification: Develop a multiple reaction monitoring (MRM) method for this compound and its putative metabolites.

Experimental Workflow Diagram

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_outcome Outcome Animal Acclimation Animal Acclimation Dosing Oral/IV Dosing Animal Acclimation->Dosing Sample Collection Blood, Urine, Feces Collection Dosing->Sample Collection Tissue Harvest Euthanasia & Tissue Collection Sample Collection->Tissue Harvest Extraction Sample Extraction Sample Collection->Extraction Tissue Harvest->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data Processing Data Analysis & Quantification Analysis->Data Processing Results Pharmacokinetics Metabolite ID Tissue Distribution Data Processing->Results

Caption: Workflow for an in vivo metabolism study.

Conclusion

This technical guide provides a foundational framework for understanding and investigating the in vivo metabolism of this compound. By leveraging data from structurally similar xanthophylls, a putative metabolic pathway has been proposed. The detailed experimental protocols and analytical methods described herein offer a clear roadmap for researchers to generate the much-needed empirical data on this compound's ADME profile. Future studies are essential to validate the proposed metabolic pathways, quantify the pharmacokinetic parameters, and ultimately unlock the full potential of this compound in nutrition and medicine.

References

The Occurrence of Flavoxanthin in Edible Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the occurrence of flavoxanthin, a natural xanthophyll pigment, in edible plants. It is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis, experimental protocols, and biological significance of this carotenoid.

Introduction

This compound is a golden-yellow xanthophyll pigment found in various plant tissues.[1] As a member of the carotenoid family, it is recognized for its antioxidant properties. While not as prevalent as other carotenoids like lutein (B1675518) or β-carotene, this compound contributes to the yellow and orange hues of many flowers and some vegetables.[2] This guide summarizes the current knowledge on its distribution in edible flora, details the methodologies for its quantification, and explores its recently discovered role in cellular signaling pathways.

Quantitative Occurrence of this compound in Edible Plants

The concentration of this compound varies significantly among different plant species and even between cultivars of the same species. Edible flowers, particularly of the Calendula genus, are among the richest known sources of this xanthophyll. Data on this compound content in raw leafy green vegetables is limited, with available quantitative data primarily focusing on processed samples.

Plant SpeciesCultivar/VarietyPlant PartProcessingThis compound ContentReference(s)
Calendula officinalis L.Double Esterel OrangeFresh FlowersRawPresent, a main carotenoid[3]
Calendula officinalis L.Radio Extra SelectedFresh FlowersRawPresent, a main carotenoid
Calendula officinalis L.Bonbon AbricotFresh FlowersRawPresent, a main carotenoid
Calendula officinalis L.Double Esterel JauneFresh FlowersRawPresent, a main carotenoid
Brassica campestris L.Not SpecifiedLeavesBoiled (10 min)20.4 µg/g[4]
Brassica campestris L.Not SpecifiedLeavesFried (1 min)50.6 µg/g[4]

Note: While this compound is reported to be present in small quantities in a variety of other plants, specific quantitative data for raw, unprocessed edible vegetables and fruits is not widely available in the current literature.[1]

Experimental Protocols

The accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail a synthesized methodology based on established procedures for carotenoid analysis.[3][5][6][7]

Sample Preparation and Extraction

Proper sample handling is critical to prevent the degradation of carotenoids, which are sensitive to light, heat, and oxidation.[8]

  • Sample Collection and Storage: Collect fresh plant material and protect it from direct light. If not processed immediately, freeze the samples in liquid nitrogen and store them at -80°C.

  • Homogenization: Weigh a precise amount of the frozen plant material (e.g., 1-2 g) and grind it to a fine powder using a mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Transfer the powdered sample to a tube protected from light.

    • Add a suitable volume of cold acetone (B3395972) (100%) and vortex thoroughly.[5]

    • Centrifuge the mixture (e.g., 5000 rpm for 5 minutes) and carefully collect the supernatant.[5]

    • Repeat the extraction process with fresh acetone on the remaining pellet until the pellet is colorless.[8]

    • Pool all the supernatants.

  • Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add an equal volume of petroleum ether or a hexane:acetone (1:1) mixture and mix gently.[9]

    • Add distilled water or a 10% NaCl solution to facilitate phase separation.[9]

    • Allow the layers to separate and collect the upper organic phase containing the carotenoids.

    • Wash the organic phase with distilled water to remove any remaining water-soluble impurities.

    • Dry the organic phase by passing it through anhydrous sodium sulfate.

  • Saponification (Optional):

    • To remove interfering chlorophylls (B1240455) and fatty acids, saponification can be performed.

    • Add an equal volume of 10% methanolic potassium hydroxide (B78521) to the extract.[6]

    • Incubate in the dark at room temperature with gentle stirring for at least one hour.[6]

    • After saponification, re-extract the carotenoids into petroleum ether or hexane.

  • Final Preparation:

    • Evaporate the solvent from the final extract under a stream of nitrogen gas.

    • Re-dissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).[10]

    • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC with a C30 column is the preferred method for the separation and quantification of carotenoids, including their isomers.[7][11]

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable.

  • Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for optimal separation of carotenoid isomers.[11]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Methanol:Methyl-Tert-Butyl Ether (MTBE):Water (e.g., 85:12:3, v/v/v) with 1.5% ammonium (B1175870) acetate (B1210297) in the water component.[3]

    • Solvent B: Methanol:MTBE:Water (e.g., 8:90:2, v/v/v) with 1.0% ammonium acetate in the water component.[3]

  • Gradient Program: A typical gradient could be:

    • 0-12 min: Linear gradient from 100% A to 100% B.[5]

    • 12-18 min: Isocratic at 100% B.[5]

    • 18-19 min: Linear gradient back to 100% A.[5]

    • 19-25 min: Isocratic at 100% A for column re-equilibration.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at approximately 450 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which aids in identification. This compound exhibits characteristic absorption maxima.

  • Quantification: Create a standard curve using a pure this compound standard of known concentration. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

Logical Relationship: Classification of Carotenoids

G Carotenoids Carotenoids Carotenes Carotenes Carotenoids->Carotenes Hydrocarbons Xanthophylls Xanthophylls Carotenoids->Xanthophylls Oxygenated This compound This compound Xanthophylls->this compound

A simplified classification of carotenoids.
Experimental Workflow: Quantification of this compound

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning Extraction->Partitioning Evaporation & Reconstitution Evaporation & Reconstitution Partitioning->Evaporation & Reconstitution HPLC-DAD Analysis HPLC-DAD Analysis Evaporation & Reconstitution->HPLC-DAD Analysis Peak Identification Peak Identification HPLC-DAD Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification

Workflow for this compound quantification.
Signaling Pathway: this compound-Mediated Anoikis in Lung Adenocarcinoma

G This compound This compound AGR2 AGR2 This compound->AGR2 Binds to & Inhibits FAO Fatty Acid Oxidation AGR2->FAO Promotes Anoikis Anoikis FAO->Anoikis Inhibits

This compound, AGR2, and anoikis pathway.

Conclusion

This compound, while not as ubiquitously quantified as other carotenoids, is a notable component of certain edible plants, especially edible flowers like Calendula officinalis. Recent research has begun to uncover its specific biological activities, such as its role in mediating fatty acid oxidation and promoting anoikis in cancer cells, highlighting its potential for further investigation in drug development. The standardized protocols for extraction and analysis presented in this guide provide a framework for researchers to accurately quantify this compound in various plant matrices, contributing to a more comprehensive understanding of its distribution and significance in the human diet and its potential as a therapeutic agent.

References

Health benefits of dietary Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Health Benefits of Dietary Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring xanthophyll carotenoid, has garnered interest within the scientific community for its potential health-promoting properties. This technical guide provides a comprehensive overview of the current research on the health benefits of dietary this compound, with a focus on its anti-cancer activities. This document details the molecular mechanisms, summarizes available quantitative data, and provides detailed experimental protocols for key assays cited in the literature. Particular attention is given to the recently elucidated role of this compound in lung adenocarcinoma, where it has been shown to modulate fatty acid oxidation and induce anoikis through interaction with the Anterior Gradient 2 (AGR2) protein. While research into its antioxidant, anti-inflammatory, and metabolic syndrome-related effects is ongoing, this guide consolidates the existing technical information to support further investigation and drug development efforts.

Introduction

This compound is a yellow-orange pigment belonging to the xanthophyll subclass of carotenoids, characterized by the presence of oxygen in its molecular structure. It is found in a variety of plants, including yellow bell peppers, pumpkins, and marigold flowers. Like other carotenoids, this compound is recognized for its antioxidant properties.[1] Recent research has begun to uncover more specific and potent biological activities, particularly in the context of cancer biology. A pivotal 2025 study has illuminated a novel mechanism by which this compound exerts anti-tumor effects in lung adenocarcinoma, opening new avenues for therapeutic development.[1][2][3] This guide aims to provide a detailed technical summary of the current state of knowledge regarding the health benefits of this compound.

Anti-Cancer Effects of this compound

The most well-documented therapeutic potential of this compound lies in its anti-cancer properties, specifically against lung adenocarcinoma. Research indicates that this compound targets the protein Anterior Gradient 2 (AGR2), a factor implicated in cancer progression, to induce a specialized form of programmed cell death known as anoikis and to modulate cellular metabolism.

Modulation of the AGR2 Signaling Pathway

This compound has been identified as a small molecule that binds to AGR2.[1][2] This interaction is crucial for its anti-cancer effects. The binding of this compound to AGR2 disrupts its normal function, leading to downstream effects on fatty acid oxidation and cell survival pathways.

cluster_flavoxanthin_effect This compound This compound AGR2 AGR2 This compound->AGR2 FAO Fatty Acid Oxidation (FAO) Anoikis Anoikis (Cell Death) This compound->Anoikis Induces AGR2->FAO Promotes FAO->Anoikis LUAD Lung Adenocarcinoma (LUAD) Progression Anoikis->LUAD Suppresses

Caption: this compound's mechanism of action in lung adenocarcinoma.

Inhibition of Fatty Acid Oxidation (FAO)

By binding to AGR2, this compound hinders fatty acid oxidation in lung adenocarcinoma cells.[1][3] This metabolic shift is a key component of its anti-tumor activity. The inhibition of FAO contributes to the restoration of anoikis sensitivity in cancer cells.

Induction of Anoikis

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is a critical step in metastasis. This compound has been shown to reinforce anoikis in lung adenocarcinoma cells, thereby inhibiting their survival and potential to metastasize.[1]

Quantitative Data on Anti-Cancer Activity

While the 2025 study by Sheng et al. established the anti-cancer effects of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for lung adenocarcinoma cell lines were mentioned to have been determined but the specific values were not available in the provided search results.[1] Further investigation of the primary literature and its supplementary materials would be necessary to populate the following table.

Cell LineCompoundIC50AssayReference
Lung AdenocarcinomaThis compoundData not availableCCK-8[1]

Antioxidant and Anti-inflammatory Potential

AssayCompoundIC50Reference
DPPH Radical ScavengingThis compoundData not available-
ABTS Radical ScavengingThis compoundData not available-
Lipoxygenase InhibitionThis compoundData not available-

Effects on Metabolic Syndrome

The therapeutic potential of flavonoids in managing metabolic syndrome has been a subject of interest. However, clinical or preclinical studies specifically investigating the effects of this compound on key biomarkers of metabolic syndrome, such as blood glucose and lipid levels, are currently limited in the available literature.

BiomarkerOrganism/ModelDosageEffectReference
Fasting Blood GlucoseData not availableData not availableData not available-
Serum TriglyceridesData not availableData not availableData not available-
Serum CholesterolData not availableData not availableData not available-

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound's anti-cancer effects.

Cellular Thermal Shift Assay (CETSA)

This assay is used to validate the binding of a ligand (this compound) to its target protein (AGR2) in a cellular environment.

start Start treat Treat cells with This compound or vehicle start->treat heat Heat cell lysates to various temperatures treat->heat centrifuge Centrifuge to separate soluble and aggregated proteins heat->centrifuge sds Analyze soluble fraction by SDS-PAGE and Western Blot centrifuge->sds end Determine thermal stabilization of AGR2 sds->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Protocol:

    • Culture lung adenocarcinoma cells to 80-90% confluency.

    • Treat cells with either this compound (at a desired concentration) or a vehicle control (e.g., DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and lyse them to obtain total protein extracts.

    • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for AGR2.

    • Quantify the band intensities to determine the amount of soluble AGR2 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding and stabilization of AGR2.

Fatty Acid Oxidation (FAO) Measurement

This protocol describes the use of BODIPY staining to evaluate the intensity of fatty acid oxidation.

  • Protocol:

    • Seed lung adenocarcinoma cells in a suitable culture plate (e.g., 96-well plate or on coverslips).

    • Treat the cells with this compound, with or without AGR2 overexpression, for the desired duration.

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells with a working solution of BODIPY 493/503 (a fluorescent neutral lipid stain) for 15-30 minutes at 37°C, protected from light.

    • Wash the cells again with PBS to remove excess dye.

    • For microscopy, fix the cells with 4% paraformaldehyde, and counterstain nuclei with DAPI if desired, before mounting on slides.

    • For flow cytometry, detach the cells and resuspend them in a suitable buffer.

    • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in BODIPY fluorescence indicates reduced lipid droplet accumulation and thus, potentially increased fatty acid oxidation (or in this case of this compound's inhibitory effect, an increase in fluorescence would be expected).

Anoikis Assay

This assay assesses the degree of apoptosis induced by detachment from the extracellular matrix.

start Start culture Culture cells on poly-HEMA coated plates to prevent attachment start->culture treat Treat suspended cells with this compound culture->treat incubate Incubate for a specified time treat->incubate stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) incubate->stain analyze Analyze by flow cytometry stain->analyze end Quantify apoptotic and necrotic cells analyze->end

Caption: Workflow for the Anoikis Assay using Flow Cytometry.

  • Protocol:

    • Coat culture plates with poly-HEMA to create a non-adherent surface.

    • Seed lung adenocarcinoma cells onto the coated plates in the presence or absence of this compound.

    • Incubate the cells in suspension for a predetermined time (e.g., 24-48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive/PI-negative cells represents the early apoptotic population, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. An increase in these populations upon this compound treatment indicates the induction of anoikis.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Protocol:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections from animal models of lung adenocarcinoma treated with this compound or a vehicle control.

    • Perform antigen retrieval if necessary.

    • Permeabilize the tissue sections with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) in a humidified chamber at 37°C.

    • Stop the reaction and wash the slides.

    • Detect the incorporated labeled dUTPs using an appropriate detection system (e.g., an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection).

    • Counterstain the nuclei with a suitable dye (e.g., DAPI or hematoxylin).

    • Mount the slides and visualize them under a microscope. An increase in the number of TUNEL-positive nuclei in the this compound-treated group indicates an increase in apoptosis.

Conclusion and Future Directions

The current body of research, particularly the recent findings in lung adenocarcinoma, positions this compound as a promising candidate for further investigation in oncology. Its unique mechanism of action, involving the targeting of AGR2 to modulate fatty acid metabolism and induce anoikis, provides a strong rationale for its development as a therapeutic agent. However, to fully realize its potential, several areas require further exploration. Rigorous quantitative studies are needed to determine the antioxidant and anti-inflammatory potency of this compound. Furthermore, its effects on metabolic syndrome need to be investigated in dedicated preclinical and clinical studies. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in these areas. Future work should focus on elucidating the full spectrum of this compound's biological activities and its potential applications in human health.

References

Flavoxanthin's Dance with Carotenoids: An In-depth Technical Guide to Their Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a xanthophyll carotenoid with a characteristic furanoid ring, is a constituent of various plant-based foods. While the biological activities of many common carotenoids are well-documented, the specific interactions of this compound with other carotenoids remain a largely unexplored area of research. Understanding these interactions—be they synergistic, antagonistic, or additive—is crucial for elucidating its bioavailability, antioxidant potential, and overall impact on human health. This technical guide provides a comprehensive overview of the current understanding and methodologies for studying this compound's interplay with other carotenoids. Due to a scarcity of direct quantitative data for this compound, this document leverages findings from structurally similar xanthophylls and outlines robust experimental protocols to encourage and guide future research in this critical area.

Introduction: The Significance of Carotenoid Interactions

Carotenoids in dietary sources are rarely consumed in isolation. They exist as complex mixtures, and their physiological effects are often the result of intricate interactions. These interactions can occur at various stages, from intestinal absorption and metabolism to tissue distribution and biological activity. The primary modes of interaction are:

  • Synergism: The combined effect of two or more carotenoids is greater than the sum of their individual effects.

  • Antagonism: The presence of one carotenoid inhibits or reduces the effect of another.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

Investigating these interactions is paramount for developing effective nutraceuticals and pharmacological interventions that harness the full potential of these bioactive compounds.

Quantitative Data on this compound-Carotenoid Interactions

Direct quantitative data on the interactions between this compound and other carotenoids such as lutein, zeaxanthin, β-carotene, and violaxanthin (B192666) are not extensively available in the current scientific literature. However, based on studies of other xanthophylls, we can hypothesize potential interactions. The following tables are presented as illustrative examples of how such data could be structured and what outcomes might be expected, based on general principles of carotenoid interactions.

Table 1: Hypothetical Bioavailability of this compound in the Presence of Other Carotenoids (In Vitro Caco-2 Cell Model)

Carotenoid Combination (Molar Ratio)This compound Uptake (% of Control)Other Carotenoid Uptake (% of Control)Interaction Type
This compound (alone)100%--
This compound + Lutein (1:1)85%90%Potential Antagonism
This compound + Zeaxanthin (1:1)88%92%Potential Antagonism
This compound + β-Carotene (1:1)95%75%Potential Antagonism
This compound + Violaxanthin (1:1)105%110%Potential Additive/Slight Synergism

Table 2: Hypothetical Synergistic/Antagonistic Antioxidant Effects of this compound with Other Carotenoids (Cellular Antioxidant Activity Assay)

Carotenoid Combination (Molar Ratio)Cellular Antioxidant Activity (CAA) ValueExpected CAA Value (Additive)Interaction Type
This compound (alone)30--
Lutein (alone)35--
This compound + Lutein (1:1)7565Synergism
Zeaxanthin (alone)40--
This compound + Zeaxanthin (1:1)8070Synergism
β-Carotene (alone)25--
This compound + β-Carotene (1:1)5055Antagonism

Experimental Protocols

To facilitate research into this compound-carotenoid interactions, this section provides detailed methodologies for key experiments.

In Vitro Digestion and Caco-2 Cell Culture Model for Bioavailability Studies

This protocol is adapted from established methods for assessing carotenoid bioaccessibility and intestinal uptake.[1][2][3][4]

Objective: To determine the bioaccessibility of this compound and its cellular uptake by intestinal cells in the presence of other carotenoids.

Materials:

Procedure:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

    • Seed cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.

  • In Vitro Digestion:

    • Prepare carotenoid mixtures (e.g., this compound alone, this compound + lutein) in a food-grade oil.

    • Oral Phase: Mix the carotenoid sample with artificial saliva containing α-amylase and incubate at 37°C for 5 minutes.

    • Gastric Phase: Adjust the pH to 2.5, add pepsin, and incubate at 37°C for 1 hour with gentle agitation.

    • Intestinal Phase: Adjust the pH to 7.0, add a mixture of pancreatin and bile salts, and incubate at 37°C for 2 hours.

  • Micellar Fraction Isolation:

    • Centrifuge the digestate to separate the micellar fraction (supernatant) from the undigested material.

  • Caco-2 Cell Uptake:

    • Apply the micellar fraction to the apical side of the differentiated Caco-2 cell monolayers.

    • Incubate for 4-6 hours at 37°C.

  • Carotenoid Extraction and Analysis:

    • Wash the Caco-2 cells with PBS to remove surface-bound carotenoids.

    • Lyse the cells and extract carotenoids using a mixture of hexane (B92381) and ethanol.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

    • Quantify carotenoid concentrations using a C30 reverse-phase HPLC column with a photodiode array (PDA) detector.[5][6][7]

Cellular Antioxidant Activity (CAA) Assay

This protocol measures the antioxidant capacity of carotenoid mixtures within a cellular environment.

Objective: To determine if the combination of this compound and other carotenoids results in synergistic, antagonistic, or additive antioxidant effects.

Materials:

  • HepG2 human hepatoma cells

  • Williams' Medium E

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound and other carotenoid standards

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well black-walled plate.

  • Cellular Treatment:

    • Treat the cells with various concentrations of individual carotenoids and their mixtures for 1-2 hours.

  • Loading with DCFH-DA:

    • Wash the cells with PBS and incubate with DCFH-DA solution. DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species (ROS).

  • Induction of Oxidative Stress:

    • Add AAPH, a free radical generator, to the wells to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at time zero and then every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation of CAA Value:

    • Calculate the area under the curve for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

  • Analysis of Interaction:

    • Compare the CAA value of the carotenoid mixture to the sum of the CAA values of the individual carotenoids to determine synergism, antagonism, or additivity.[8][9][10]

Signaling Pathways and Molecular Mechanisms

The interaction of this compound with other carotenoids can potentially modulate key cellular signaling pathways involved in oxidative stress and inflammation. While direct evidence for this compound is limited, we can infer potential mechanisms based on the known activities of other xanthophylls and flavonoids.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

  • Activation: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

  • Potential Role of this compound: Flavonoids and some carotenoids have been shown to activate the Nrf2 pathway.[11][12][13] A synergistic interaction between this compound and another carotenoid could potentially lead to a more robust activation of Nrf2, enhancing the cell's antioxidant defenses.

Nrf2_Pathway This compound This compound + Other Carotenoids ROS Oxidative Stress (ROS) This compound->ROS Inhibition Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription

Nrf2 Signaling Pathway Activation.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.

  • Activation: Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

  • Potential Role of this compound: Many flavonoids and carotenoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[14][15][16] A synergistic interaction between this compound and other carotenoids could lead to a more potent inhibition of NF-κB activation.

NFkB_Pathway This compound This compound + Other Carotenoids IKK IKK Complex This compound->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Translocates to Nucleus & Promotes Transcription

NF-κB Signaling Pathway Inhibition.

Experimental Workflow for Studying Carotenoid Interactions

The following diagram outlines a logical workflow for a comprehensive investigation of this compound-carotenoid interactions.

Experimental_Workflow A Carotenoid Mixture Preparation (e.g., this compound + Lutein) B In Vitro Digestion Model A->B F Cellular Antioxidant Activity (CAA) Assay A->F C Caco-2 Cell Uptake Study B->C D HPLC Quantification of Cellular Carotenoids C->D H Western Blot for Nrf2 & NF-κB Pathway Proteins C->H E Bioavailability Assessment D->E G Analysis of Synergism/ Antagonism F->G I Mechanistic Insights into Signaling Pathway Modulation H->I

Workflow for Carotenoid Interaction Studies.

Conclusion and Future Directions

The study of this compound's interactions with other carotenoids is a nascent field with significant potential for advancing our understanding of nutritional science and pharmacology. While direct evidence is currently limited, the established methodologies for assessing carotenoid bioavailability and antioxidant activity provide a clear roadmap for future research. By employing in vitro models such as the Caco-2 cell system and cellular antioxidant assays, researchers can begin to quantify the synergistic and antagonistic effects of this compound in combination with other dietary carotenoids. Furthermore, investigating the impact of these interactions on key signaling pathways like Nrf2 and NF-κB will provide crucial mechanistic insights. This technical guide serves as a foundational resource to stimulate and direct these much-needed investigations, ultimately paving the way for the development of novel health-promoting strategies based on the intricate interplay of these vital micronutrients.

References

Flavoxanthin (E161a): A Technical Guide to a Natural Yellow Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin, designated as E161a in the international numbering system for food additives, is a naturally occurring xanthophyll pigment that imparts a golden-yellow hue.[1][2] As a member of the carotenoid family, it is found in a variety of plants, contributing to the coloration of flowers and fruits.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, methodologies for its extraction and purification, stability under various conditions, and a summary of its safety and regulatory status. This document is intended to be a comprehensive resource for professionals in research, food science, and drug development who are interested in the application of natural colorants.

Chemical and Physical Properties

This compound is a C40 tetraterpenoid characterized by the presence of hydroxyl groups and an epoxide ring in its structure.[5] Its lipophilic nature dictates its solubility in organic solvents and insolubility in water. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3'-diol[3]
E Number E161a[1][2]
Molecular Formula C₄₀H₅₆O₃[5]
Molecular Weight 584.87 g/mol [5]
Appearance Golden-yellow crystalline solid[3]
Melting Point 184 °C[2]
Solubility Insoluble in water; soluble in fats and organic solvents like ethanol, acetone (B3395972), and hexane (B92381).[3]
Regulatory Status Not approved for use in the EU or USA. Approved in Australia and New Zealand.[6]

Experimental Protocols

Extraction of this compound from Tagetes erecta (Marigold)

Marigold flowers are a rich source of xanthophylls, including this compound. The following protocol is a generalized method for the solvent extraction of carotenoids from marigold petals, which can be adapted for the specific isolation of this compound.[3][7]

Materials:

  • Fresh or dried marigold petals

  • Organic solvents: Hexane, Acetone, Ethanol (analytical grade)

  • Mortar and pestle or blender

  • Filter paper and funnel

  • Rotary evaporator

  • Saponification solution: 40% methanolic potassium hydroxide (B78521) (KOH)

  • Separatory funnel

Procedure:

  • Sample Preparation: Weigh 10g of fresh or 1g of dried marigold petals.[2] Chop the petals finely.[2]

  • Extraction:

    • Macerate the petal tissue with a mixture of hexane and acetone (1:1 v/v) in a mortar and pestle or blender.[7]

    • Transfer the mixture to a flask and stir or shake for a specified period (e.g., 24 hours) at room temperature, protected from light.[7]

    • Filter the extract to separate the solid plant material from the solvent.

  • Solvent Removal: Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain an oleoresin.

  • Saponification (Optional but Recommended): This step is crucial for hydrolyzing xanthophyll esters and removing interfering lipids and chlorophylls.

    • Dissolve the oleoresin in a minimal amount of ethanol.

    • Add 40% methanolic KOH and reflux the mixture at 56°C for 20 minutes.[3]

    • After cooling, transfer the mixture to a separatory funnel.

  • Purification:

    • Add an equal volume of hexane or diethyl ether to the separatory funnel and shake gently to partition the carotenoids into the organic phase.

    • Wash the organic phase several times with a 10% sodium chloride solution to remove residual alkali and water-soluble impurities.

    • Collect the upper organic layer containing the xanthophylls.

  • Final Concentration: Evaporate the solvent from the purified organic phase using a rotary evaporator to yield the concentrated this compound-rich extract.

Purification of this compound by Column Chromatography

Further purification of the this compound extract can be achieved using column chromatography, which separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Elution solvents: A gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate (B1210297), acetone)

  • Concentrated this compound extract

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column, allowing it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the concentrated this compound extract in a minimal amount of the initial elution solvent (e.g., hexane) and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate or acetone. This gradient will allow for the separation of different carotenoids.

    • This compound, being a xanthophyll, is more polar than carotenes and will elute at a higher solvent polarity.

  • Fraction Collection: Collect the eluting solvent in fractions. Monitor the separation visually by the color of the bands moving down the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Concentration: Combine the pure this compound fractions and remove the solvent using a rotary evaporator.

Stability of this compound

This compound, like other carotenoids, is susceptible to degradation by heat, light, and changes in pH.[8] While specific quantitative data for this compound is scarce in publicly available literature, the degradation of similar xanthophylls often follows first-order kinetics.[9][10][11]

Table 2: Inferred Stability of this compound and Kinetic Parameters of Related Carotenoids

ConditionGeneral Effect on this compound (Inferred)Kinetic Model (Typical for Carotenoids)Rate Constant (k) of Related Carotenoids (Example)Activation Energy (Ea) of Related Carotenoids (Example)Source(s)
Heat Degradation increases with temperature.First-OrderFor all-trans-β-carotene at 75-95°C: k values increase with temperature.For zeaxanthin: 65.6 kJ/mol[9][11]
Light Susceptible to photodegradation and isomerization.First-OrderFor all-trans-lutein under illumination: k-values increase with temperature.For carotenoids under illumination: <50 kJ/mol[11][12]
pH More stable in neutral to slightly alkaline conditions; degradation is accelerated in acidic conditions.First-OrderFor fucoxanthin, degradation is significant at pH < 4.Not available[13]

Safety and Toxicology

There is limited publicly available toxicological data for this compound. Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have not published a full safety assessment or established an Acceptable Daily Intake (ADI) for this compound, which is a primary reason for its lack of approval in the EU and USA.[6][14] In the absence of specific data, a comprehensive safety evaluation would require acute, subchronic, and chronic toxicity studies to determine metrics such as LD₅₀ and NOAEL.

Table 3: Toxicological Data for this compound (E161a)

ParameterValueSpeciesStudy TypeSource(s)
LD₅₀ (Median Lethal Dose) Data not publicly available-Acute Oral Toxicity[15][16]
NOAEL (No-Observed-Adverse-Effect Level) Data not publicly available-Subchronic/Chronic Toxicity[17]
Genotoxicity Data not publicly available---
Carcinogenicity Data not publicly available---

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.[5]

General Workflow for Extraction and Purification of this compound

flavoxanthin_extraction_workflow start Marigold Petals extraction Solvent Extraction (Hexane/Acetone) start->extraction filtration Filtration extraction->filtration concentration1 Solvent Evaporation (Oleoresin) filtration->concentration1 saponification Saponification (with KOH) concentration1->saponification partition Liquid-Liquid Partition (Hexane/Water) saponification->partition concentration2 Solvent Evaporation (Crude Extract) partition->concentration2 chromatography Column Chromatography (Silica Gel) concentration2->chromatography fractions Fraction Collection chromatography->fractions analysis Purity Analysis (HPLC/TLC) fractions->analysis final_product Pure this compound analysis->final_product

Caption: Extraction and purification workflow for this compound.

Conceptual Degradation Pathway of Xanthophylls

xanthophyll_degradation trans All-trans-Flavoxanthin (Native form) cis Cis-Isomers of this compound trans->cis Reversible Isomerization degradation Degradation Products (Apocarotenoids, etc.) trans->degradation cis->degradation stressor Stressors (Heat, Light, Acid) stressor->trans Isomerization stressor->cis Degradation

Caption: Conceptual degradation pathways for xanthophylls like this compound.

Conclusion

This compound (E161a) is a natural xanthophyll pigment with potential applications as a yellow food colorant. Its utility is, however, constrained by its sensitivity to environmental factors such as heat, light, and pH, as well as its current regulatory status in major markets like the European Union and the United States. While detailed public data on its stability kinetics and toxicology are limited, this guide provides a foundational understanding based on its chemical properties and by drawing parallels with other well-studied carotenoids. Further research is warranted to fully characterize the stability and safety profile of this compound to expand its potential for commercial use in the food and pharmaceutical industries.

References

Methodological & Application

Application Note & Protocol: Extraction of Flavoxanthin from Marigold Flowers (Tagetes erecta)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Marigold flowers (Tagetes erecta L.) are a principal commercial source of xanthophylls, primarily lutein (B1675518) esters. They also contain other valuable carotenoids, including flavoxanthin. This document provides a comprehensive protocol for the extraction, saponification, and purification of a xanthophyll-rich fraction from dried marigold petals. The resulting extract is suitable for further chromatographic purification to isolate this compound. The protocol details pre-treatment of the floral biomass, solvent extraction, alkaline hydrolysis of esters, and subsequent purification steps. Additionally, methods for the qualitative and quantitative analysis of the extracted pigments using High-Performance Liquid Chromatography (HPLC) are described. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Marigold flowers are widely recognized as a rich source of carotenoids, particularly the xanthophyll lutein.[1] These pigments are not only used as natural colorants in the food and feed industries but are also of significant interest in the pharmaceutical and nutraceutical sectors due to their potent antioxidant properties. This compound, a C40 tetraterpenoid and a member of the xanthophyll family, is present in marigold flowers alongside more abundant carotenoids like lutein and zeaxanthin (B1683548).

In their natural state within the flower petals, these xanthophylls are predominantly esterified with fatty acids.[2] To obtain free xanthophylls, a saponification (alkaline hydrolysis) step is essential. This process cleaves the ester bonds, yielding free lutein, zeaxanthin, this compound, and other carotenoids, which can then be purified.[3][4]

This application note provides a detailed, step-by-step laboratory protocol for obtaining a purified, free xanthophyll concentrate from dried marigold flowers. The methodology is a synthesis of established techniques involving solvent extraction, saponification, and purification, optimized for high yield and purity.[2][5][6]

Materials and Reagents

  • Plant Material: Dried marigold flower petals (Tagetes erecta L.)

  • Solvents (HPLC or Analytical Grade):

    • n-Hexane[3]

    • Acetone[6]

    • Ethanol (B145695) (Absolute)[7]

    • Methanol

    • Isopropanol

    • Tetrahydrofuran (THF), inhibitor-free[2]

  • Reagents:

    • Potassium Hydroxide (KOH)[7]

    • Sodium Chloride (NaCl)

    • Sodium Sulfate (Anhydrous)

  • Equipment:

    • Grinder or blender

    • Soxhlet extractor or glass column for extraction[3]

    • Reflux condenser[5]

    • Rotary evaporator

    • Centrifuge

    • Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a C18 or C30 reverse-phase column and a Photodiode Array (PDA) or UV-VIS detector[8][9]

    • Filtration apparatus (Buchner funnel, filter paper)

    • Standard laboratory glassware

Experimental Protocols

Pre-treatment of Marigold Flowers

Proper preparation of the plant material is critical for efficient extraction.

  • Drying: Freshly harvested marigold petals should be dried in a cabinet dryer at a controlled temperature of 55-60°C to achieve a final moisture content of 8-11%.[6] This prevents enzymatic degradation of the pigments.

  • Grinding: The dried petals are ground into a fine powder (approx. 0.5 mm particle size) using a blender or grinder.[3] This increases the surface area for solvent penetration.

  • Optional Enzymatic Pre-treatment: To enhance extraction yield, the powdered petals can be treated with a cellulase (B1617823) enzyme solution (e.g., 0.2% Viscozyme) prior to solvent extraction.[5] This helps to break down the plant cell walls.

Protocol 1: Solvent Extraction of Xanthophyll Esters (Oleoresin)

This step extracts the esterified xanthophylls from the prepared marigold powder.

  • Solvent Selection: A mixture of Acetone and Hexane (B92381) (1:1 v/v) is highly efficient for carotenoid extraction.[6] Alternatively, n-Hexane alone can be used.[3][5]

  • Extraction:

    • Weigh 15 g of dried marigold powder and place it in a glass column or a flask.[5]

    • Add the extraction solvent at a solid-to-solvent ratio of 1:6 (w/v).[5]

    • Allow the mixture to stand for 24 hours at room temperature (20-26°C) with occasional agitation, protected from light.[6][7]

  • Filtration: Filter the mixture to separate the solvent extract (miscella) from the solid plant residue.

  • Solvent Removal: Evaporate the solvent from the miscella using a rotary evaporator under vacuum at a temperature not exceeding 45°C. The resulting viscous, dark orange-red residue is the marigold oleoresin, which is rich in xanthophyll esters.[5]

Protocol 2: Saponification (Alkaline Hydrolysis)

This crucial step converts the extracted xanthophyll esters into free xanthophylls.

  • Preparation: Take a known quantity of the oleoresin (e.g., 1 g) and dissolve it in a minimal amount of a suitable solvent like ethanol or THF.

  • Alkaline Treatment:

    • Prepare a 40% methanolic KOH solution.[5]

    • For every 1 g of oleoresin, add 2 ml of the 40% methanolic KOH solution.[5]

    • Reflux the mixture in a water bath at 56°C for approximately 20-30 minutes.[5] The solution will turn a deep red color as the esters are hydrolyzed.

  • Cooling: After refluxing, cool the flask under running tap water.

Protocol 3: Purification of Free Xanthophylls

This protocol purifies the free xanthophylls from the saponified mixture by removing fatty acid soaps and other impurities.

  • Extraction of Free Xanthophylls:

    • To the cooled, saponified mixture, add 30 ml of n-Hexane and shake vigorously.[5]

    • Allow the mixture to stand in the dark for 2 hours for phase separation.[5] The upper hexane layer will contain the free xanthophylls.

  • Washing:

    • Carefully collect the upper hexane layer.

    • Wash the hexane extract three times with an equal volume of 10% NaCl solution (or distilled water) to remove residual alkali and soaps.

    • After the final wash, check the pH of the aqueous layer to ensure it is neutral.

  • Drying and Concentration:

    • Dry the washed hexane layer over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the hexane using a rotary evaporator at low temperature (<40°C) to yield the purified, free xanthophyll concentrate.

  • Crystallization (Optional, for higher purity):

    • Dissolve the concentrate in a minimal amount of warm THF (e.g., 5 ml).[2]

    • Slowly add water (e.g., 10 ml) while stirring to induce crystallization.[2]

    • Allow the mixture to stand in a cool, dark place.

    • Collect the crystals by filtration or centrifugation, wash with cold ethanol, and dry under vacuum.[2] The resulting crystals will be a mixture of lutein, zeaxanthin, and this compound.

Protocol 4: Analysis by HPLC

HPLC is used to separate, identify, and quantify this compound in the purified extract.

  • Sample Preparation: Dissolve a precise amount of the final xanthophyll concentrate in the HPLC mobile phase or a suitable solvent like a mixture of methanol, MTBE, and water.[10] Filter through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C30 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). C30 columns provide excellent selectivity for carotenoid isomers.[10]

    • Mobile Phase: A ternary gradient system is effective for separating complex pigment mixtures.[11]

      • Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8) (84:2:14 v/v/v)[12]

      • Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

    • Gradient Program: A linear gradient from 100% A to 100% B over 12-15 minutes, followed by an isocratic hold and re-equilibration.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA or UV-VIS detector set at 450 nm for carotenoids.[10] this compound has a characteristic absorption spectrum that can be used for identification.

  • Quantification: Identification of the this compound peak can be confirmed by comparing its retention time and UV-Vis spectrum with a purified standard. Quantification is performed by creating a calibration curve with a known standard.

Data Presentation

The following table summarizes key quantitative parameters from various established protocols for xanthophyll extraction.

ParameterValue / RangeSource / Comment
Pre-treatment
Drying Temperature58 ± 2 °COptimal for preserving pigments.[5][6]
Final Moisture Content8 - 11 %Prevents degradation.[6]
Particle Size0.5 mmIncreases surface area for extraction.[3]
Extraction
Solid-to-Solvent Ratio1:6 (w/v)A common ratio for efficient extraction.[5]
Extraction TemperatureRoom Temperature (20-26°C) or 30°CMild conditions to prevent pigment degradation.[3][6]
Extraction Duration15 min (column) to 24 h (soaking)Duration depends on the method used.[3][6]
Saponification
Alkali Concentration40% Methanolic KOHEffective for hydrolysis of esters.[5]
Reaction Temperature56 °CControlled heating for the saponification reaction.[5]
Reaction Time20 - 30 minSufficient time for complete hydrolysis.[5][13]
Yield
Xanthophyll Content54 - 105 g/Kg (Oleoresin)Yield is highly dependent on flower quality and preservation.[4]
Post-Saponification YieldUp to 226 g/KgSaponification and purification significantly increase purity.[4]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from marigold flowers.

Flavoxanthin_Extraction_Workflow start_node start_node process_node process_node analysis_node analysis_node output_node output_node start Marigold Flowers drying Drying (55-60°C) start->drying grinding Grinding (0.5 mm) drying->grinding extraction Solvent Extraction (Acetone:Hexane 1:1) grinding->extraction filtration1 Filtration extraction->filtration1 Separate Miscella evaporation1 Solvent Evaporation (Rotary Evaporator) filtration1->evaporation1 oleoresin Marigold Oleoresin (Xanthophyll Esters) evaporation1->oleoresin saponification Saponification (Methanolic KOH, 56°C) oleoresin->saponification purification Purification (Hexane Wash, Water Wash) saponification->purification Hydrolyzed Mixture evaporation2 Final Evaporation purification->evaporation2 concentrate Purified Xanthophyll Concentrate evaporation2->concentrate hplc HPLC Analysis (C30 Column, 450 nm) concentrate->hplc This compound Isolated this compound hplc->this compound Fractionation

Caption: Workflow for this compound Extraction.

Disclaimer: This protocol is intended for research and development purposes by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and handling of chemicals in a fume hood, must be observed.

References

Application Note: Quantification of Flavoxanthin using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment found in various plants, contributing to their yellow coloration.[1][2] As a member of the carotenoid family, this compound possesses antioxidant properties that are of significant interest in the fields of nutrition, pharmaceuticals, and drug development. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The method is adapted from established protocols for xanthophyll analysis, ensuring high resolution and sensitivity.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C30 stationary phase is employed due to its excellent shape selectivity for structurally related hydrophobic isomers like carotenoids.[3] Gradient elution with a mobile phase consisting of methanol (B129727), methyl tert-butyl ether (MTBE), and water allows for the efficient separation of xanthophylls.[4][5] The Diode Array Detector (DAD) is set to the maximum absorption wavelength of this compound (approximately 450 nm) for optimal detection and quantification.[5][6] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

a. Extraction:

  • Weigh a representative portion of the homogenized sample.

  • For solid samples, grinding may be necessary to increase the surface area for extraction.

  • Extract the sample with an organic solvent. A mixture of methanol and ethyl acetate (B1210297) (6:4, v/v) or methanol and tetrahydrofuran (B95107) (1:1, v/v) can be effective for carotenoid extraction from plant matrices.[7] Acetone is also a commonly used solvent for both xanthophylls and carotenes.[8]

  • Sonication or vigorous vortexing can be used to enhance extraction efficiency.

  • Centrifuge the mixture to pellet solid debris.

  • Collect the supernatant containing the extracted this compound.

  • Repeat the extraction process on the pellet to ensure complete recovery of the analyte.

  • Pool the supernatants.

b. Saponification (Optional but Recommended):

For samples containing fats, oils, or chlorophylls, a saponification step is recommended to hydrolyze esters and remove interfering compounds.[8][9]

  • To the extracted sample, add a solution of potassium hydroxide (B78521) in methanol (e.g., 10% KOH in MeOH).[10]

  • Incubate the mixture in a controlled temperature water bath (e.g., 60°C) for a specified time (e.g., 15-30 minutes).[9]

  • After saponification, perform a liquid-liquid extraction using a nonpolar solvent like n-hexane or diethyl ether to isolate the non-saponifiable fraction containing this compound.[9]

  • Wash the organic layer with water to remove residual alkali.

  • Dry the organic layer over anhydrous sodium sulfate.

c. Final Sample Preparation:

  • Evaporate the solvent from the final extract under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase or a suitable solvent compatible with the HPLC method (e.g., a mixture of MeOH:MTBE).[11]

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Analysis

a. Chromatographic Conditions:

The following HPLC conditions are recommended for the separation and quantification of this compound.

ParameterRecommended Setting
Column C30 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Methanol / Water (e.g., 95:5 v/v) with 0.1% Triethylamine
Mobile Phase B Methyl tert-butyl ether (MTBE)
Gradient Elution A time-based gradient should be optimized for the specific sample matrix. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 20 µL
DAD Wavelength 450 nm for quantification, with a spectral scan from 250-600 nm for peak purity analysis.[12]

b. Calibration:

  • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., MTBE or a mixture of mobile phase components).

  • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Inject each calibration standard into the HPLC system and record the corresponding peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

c. Quantification of this compound in Samples:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on its retention time, which should match that of the reference standard.

  • Confirm the identity of the peak by comparing its UV-Vis spectrum with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data for the HPLC-DAD method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_quantification Quantification sample Sample Homogenization extraction Solvent Extraction sample->extraction saponification Saponification (Optional) extraction->saponification concentration Solvent Evaporation saponification->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C30 Column) hplc_injection->separation detection DAD Detection (450 nm) separation->detection data_analysis Data Analysis detection->data_analysis quantification This compound Quantification data_analysis->quantification calibration Calibration Curve Generation calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method HPLC-DAD Method cluster_analyte Analyte & Matrix cluster_result Outcome HPLC HPLC System C30 C30 Column HPLC->C30 Separation DAD DAD Detector C30->DAD Detection Quantification Accurate Quantification DAD->Quantification Provides Data For This compound This compound Matrix Sample Matrix

Caption: Logical relationship of the analytical components.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a naturally occurring xanthophyll pigment found in a variety of plants, contributing to their yellow coloration. As a member of the carotenoid family, this compound possesses antioxidant properties and has garnered interest for its potential biological activities. Recent research has implicated this compound in cellular processes relevant to drug development, specifically in oncology. One study has shown that this compound can bind to Anterior Gradient-2 (AGR2), a protein overexpressed in some cancers, to modulate fatty acid oxidation and promote anoikis (a form of programmed cell death) in lung adenocarcinoma cells. This makes the accurate and sensitive analysis of this compound crucial for researchers in pharmacology, biochemistry, and drug discovery.

This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the identification and quantification of compounds in complex mixtures.

Quantitative Data Summary

The following tables summarize key quantitative data for the mass spectrometry analysis of this compound. It is important to note that while the precursor ion mass is definitive, the product ions are predicted based on the fragmentation patterns of structurally similar xanthophylls due to the limited availability of specific fragmentation data for this compound in the current literature.

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValueReference
Precursor Ion ( [M+H]⁺ ) m/z 585.4Calculated from Molecular Formula: C₄₀H₅₆O₃
Ionization Mode Positive[1][2]
Ionization Technique APCI or ESI[1][3]

Table 2: Predicted Tandem MS (MS/MS) Fragmentation of this compound

Precursor Ion (m/z) Predicted Product Ion (m/z) Predicted Neutral Loss Notes
585.4567.4H₂O (18 Da)Loss of a water molecule is a common fragmentation for hydroxylated carotenoids.[4]
585.4493.4Toluene (B28343) (92 Da)Loss of toluene from the polyene chain is a characteristic fragmentation for many carotenoids.[4]
567.4475.4Toluene (92 Da)Sequential loss of water and then toluene.

Table 3: Example Liquid Chromatography Parameters for Xanthophyll Separation

Parameter Value Reference
Column C30 Reversed-Phase (e.g., 5 µm, 250 x 4.6 mm)[2]
Mobile Phase A Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)General carotenoid method
Mobile Phase B Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)General carotenoid method
Gradient Refer to detailed protocolGeneral carotenoid method
Flow Rate 1.0 mL/min[2]
Column Temperature 25-30 °C[2]
Injection Volume 10-20 µLGeneral practice
Expected Retention Time Variable, dependent on exact conditionsN/A

Experimental Protocols

Sample Preparation

Carotenoids are susceptible to degradation from light, heat, and oxidation. All sample preparation steps should be performed under dim light and reduced temperatures.

Materials:

  • Biological matrix (e.g., plant tissue, cell lysate)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., Methanol:Ethyl Acetate:Petroleum Ether 1:1:1, v/v/v)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol:Methyl-tert-butyl ether 1:1, v/v)

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Freeze the biological sample in liquid nitrogen.

  • Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered sample to a centrifuge tube.

  • Add the extraction solvent to the sample (e.g., 5 mL per gram of sample).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.

  • Reconstitute the dried extract in a known volume of reconstitution solvent.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C30 reversed-phase column

  • Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

LC Method:

  • Column: C30 Reversed-Phase (e.g., 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-12 min: Linear gradient to 80% A / 20% B

    • 12-25 min: Linear gradient to 30% A / 70% B

    • 25-30 min: Hold at 30% A / 70% B

    • 30-32 min: Linear gradient to 100% A

    • 32-40 min: Re-equilibration at 100% A

MS Method:

  • Ionization Mode: Positive APCI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Gas Flow: (Optimize for specific instrument)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Primary: 585.4 -> 567.4 (quantifier)

    • Secondary: 585.4 -> 493.4 (qualifier)

  • Collision Energy: Optimize for the specific instrument, starting around 15-25 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Grinding Cryogenic Grinding Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution LC HPLC Separation (C30 Column) Reconstitution->LC MS Mass Spectrometry (APCI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway This compound This compound AGR2 AGR2 This compound->AGR2 Binds to FAO Fatty Acid Oxidation (FAO) This compound->FAO Inhibits Anoikis Anoikis (Cell Death) This compound->Anoikis Promotes AGR2->FAO Promotes FAO->Anoikis Inhibits CellSurvival Cell Survival Anoikis->CellSurvival Inhibits

Caption: this compound's role in the AGR2 signaling pathway.

References

Application Notes: In Vitro Antioxidant Activity of Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavoxanthin is a natural xanthophyll pigment, a class of oxygenated carotenoids, that contributes to the yellow-orange color of many plants.[1][2][3] Xanthophylls are recognized for their potent antioxidant properties, which are primarily attributed to their ability to quench singlet oxygen, scavenge reactive oxygen species (ROS), and inhibit lipid peroxidation.[4] This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, FRAP, and ORAC—that are suitable for evaluating the antioxidant potential of this compound.

General Antioxidant Mechanisms of Xanthophylls

Xanthophylls, including this compound, exert their antioxidant effects through several mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): They can directly neutralize harmful ROS such as superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (OH•).[4]

  • Chain-Breaking Activity: Xanthophylls can interrupt the chain reactions of lipid peroxidation, thereby protecting cell membranes from oxidative damage.[5]

  • Quenching of Singlet Oxygen: Their conjugated double bond system makes them efficient quenchers of singlet oxygen, a highly reactive form of oxygen.[4]

Challenges in Quantifying this compound's Antioxidant Activity

Data Presentation

The following tables are templates for summarizing quantitative antioxidant data. In the absence of specific data for this compound, representative data for other relevant antioxidants are provided for illustrative purposes.

Table 1: Radical Scavenging Activity of this compound and Standard Antioxidants

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundData not availableData not available
Quercetin4.97-
Ascorbic Acid4.97-
Trolox-2.34
Ethyl Acetate (B1210297) Fraction (Macaranga hypoleuca)14.312.10
Butanol Fraction (Macaranga hypoleuca)-3.21

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Ferric Reducing and Oxygen Radical Absorbance Capacity of this compound and Standard Antioxidants

CompoundFRAP Value (µg/mL)ORAC Value (µmol TE/g)
This compoundData not availableData not available
Butanol Fraction (Macaranga hypoleuca)0.48-
Trolox0.24Reference Standard
Spices (e.g., Cumin Seed)-76,800

FRAP values are often expressed as equivalents of a standard, such as Fe(II) or Trolox. ORAC values are typically expressed as Trolox Equivalents (TE).

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound sample

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions of the sample and the standard antioxidant.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • This compound sample

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard dilutions to the respective wells.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as:

    The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[8]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O or Trolox.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4-6 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe(II) equivalents or TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[9][10]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound sample

  • Standard (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This should be prepared fresh daily.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a Trolox standard curve.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is expressed as TEAC.

Visualizations

Signaling Pathway

antioxidant_pathway cluster_flavoxanthin_action Antioxidant Action ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, OH•) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage NeutralizedROS Neutralized ROS Membrane Cell Membrane Integrity This compound This compound This compound->NeutralizedROS Radical Scavenging TerminatedReaction Terminated Reaction This compound->TerminatedReaction Chain Breaking NeutralizedROS->Membrane ChainReaction Lipid Peroxidation Chain Reaction ChainReaction->CellularDamage TerminatedReaction->Membrane DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample and Standard Dilutions start->prep_samples add_reagents Add DPPH and Sample/ Standard to 96-well Plate prep_dpph->add_reagents prep_samples->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end ABTS_Assay_Workflow start Start prep_abts Generate ABTS•+ Radical Solution (12-16h) start->prep_abts prep_samples Prepare Sample and Standard Dilutions start->prep_samples prep_working Prepare ABTS•+ Working Solution (Abs at 734 nm = 0.70) prep_abts->prep_working add_reagents Add ABTS•+ and Sample/ Standard to 96-well Plate prep_working->add_reagents prep_samples->add_reagents incubate Incubate (6 min, RT) add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end FRAP_Assay_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap prep_samples Prepare Sample and Standard Dilutions start->prep_samples add_reagents Add FRAP Reagent and Sample/Standard to Plate prep_frap->add_reagents prep_samples->add_reagents incubate Incubate (4-6 min, 37°C) add_reagents->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (e.g., TEAC) measure->calculate end End calculate->end ORAC_Assay_Workflow start Start prep_reagents Prepare Fluorescein and AAPH Solutions start->prep_reagents prep_samples Prepare Sample and Standard Dilutions start->prep_samples add_reagents Add Fluorescein and Sample/ Standard to Black Plate prep_reagents->add_reagents prep_samples->add_reagents pre_incubate Pre-incubate (10-15 min, 37°C) add_reagents->pre_incubate initiate_reaction Add AAPH to Initiate Reaction pre_incubate->initiate_reaction measure Measure Fluorescence Decay (kinetic, ≥60 min) initiate_reaction->measure calculate Calculate Area Under Curve (AUC) and TEAC measure->calculate end End calculate->end

References

Application Notes and Protocols for Flavoxanthin Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of flavoxanthin, a lipophilic xanthophyll, into liposomal delivery systems. This document outlines detailed protocols for the preparation and characterization of this compound-loaded liposomes, presents relevant data for similar compounds, and illustrates a potential biological signaling pathway influenced by flavonoids.

Introduction to this compound and Liposomal Delivery

This compound is a natural xanthophyll pigment with a golden-yellow hue found in various plants.[1] As a member of the carotenoid family, it is a lipophilic compound, meaning it is soluble in fats and organic solvents but insoluble in water.[2] this compound possesses antioxidant properties, which may contribute to eye and skin health by scavenging free radicals.[2] However, its poor water solubility and sensitivity to heat, light, and oxidation present challenges for its bioavailability and application.[2]

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[3][4] For hydrophobic substances like this compound, the molecule is incorporated into the lipid bilayer of the liposome (B1194612).[3] This encapsulation can protect the compound from degradation, improve its stability, and enhance its delivery and bioavailability.[3][5]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for the successful design of a liposomal delivery system.

PropertyValueReference
Chemical Formula C40H56O3[1][6]
Molar Mass 584.87 g/mol [1]
Appearance Yellow crystalline solid or powder[2]
Solubility Insoluble in water; soluble in fats and organic solvents like chloroform (B151607), benzene, and acetone.[2][7]
Melting Point 184 °C[1]
Stability Sensitive to heat, light, and oxidation.[2]

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for encapsulating hydrophobic compounds like this compound into liposomes.[8]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg-derived)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A common starting molar ratio for phosphatidylcholine to cholesterol is 2:1 or 3:1 to ensure liposome stability.

    • The amount of this compound can be varied to achieve the desired loading, for instance, a 1:100 molar ratio of this compound to total lipid.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the chloroform.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask.

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath sonicator for 5-15 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

Characterization of this compound-Loaded Liposomes

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and zeta potential of liposomes.[9]

Protocol:

  • Dilute the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.3 indicates a homogenous population of liposomes.

TEM provides direct visualization of the liposomes, confirming their spherical shape and lamellarity.

Protocol:

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Negatively stain the sample with a solution of uranyl acetate (B1210297) (e.g., 2% w/v) or phosphotungstic acid for 1-2 minutes.

  • Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Protocol:

  • Separation of Free this compound:

    • Separate the unencapsulated this compound from the liposome suspension using a method such as ultracentrifugation, size exclusion chromatography, or dialysis.

    • For ultracentrifugation, centrifuge the liposome suspension at a high speed (e.g., 100,000 x g) for 1-2 hours. The liposomes will form a pellet, leaving the unencapsulated this compound in the supernatant.

  • Quantification of this compound:

    • Carefully collect the supernatant containing the free this compound.

    • Disrupt the liposome pellet using a suitable organic solvent (e.g., chloroform or methanol) to release the encapsulated this compound.

    • Measure the concentration of this compound in both the supernatant and the disrupted pellet solution using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 430-460 nm in chloroform).[7] A standard calibration curve of this compound should be prepared in the same solvent.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100

Expected Physicochemical Characteristics

ParameterExpected Value (based on Lutein-loaded liposomes)Reference
Particle Size (Z-average) 100 - 200 nm[10]
Polydispersity Index (PDI) < 0.3[10]
Zeta Potential -20 to -40 mV[11]
Encapsulation Efficiency (EE%) > 90%[1][3]

Note: These values are indicative and will depend on the specific lipid composition, preparation method, and this compound concentration used.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve Lipids and this compound in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Sonication prep3->prep4 prep5 Extrusion prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 char2 Morphology (TEM) prep5->char2 char3 Encapsulation Efficiency (Separation & Quantification) prep5->char3

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

Potential Anti-Inflammatory Signaling Pathway of Flavonoids

Flavonoids have been shown to modulate various signaling pathways involved in inflammation. A potential pathway that could be influenced by this compound is the inhibition of the NF-κB signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines Cytokines, Chemokines, COX-2, iNOS Gene->Cytokines This compound This compound This compound->IKK inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The incorporation of this compound into liposomes presents a promising strategy to overcome its inherent limitations of poor solubility and stability. The protocols detailed in these application notes provide a robust framework for the successful formulation and characterization of this compound-loaded liposomes. Such delivery systems have the potential to enhance the therapeutic efficacy of this compound in various applications, from pharmaceuticals to nutraceuticals. Further research is warranted to fully elucidate the in vitro and in vivo performance of these formulations and to explore their specific biological activities.

References

Application Notes and Protocols: Cell Culture Studies with Flavoxanthin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment, a class of oxygenated carotenoids, found in various plants.[1][2] Emerging research has identified its potential as a targeted agent in oncology. Specifically, studies have demonstrated that this compound can induce a form of programmed cell death known as anoikis in lung adenocarcinoma (LUAD) cells by targeting Anterior Gradient-2 (AGR2), a protein highly expressed in LUAD.[3] This document provides detailed application notes and protocols for investigating the effects of this compound in cell culture models, focusing on its mechanism of action, cytotoxicity, and impact on apoptosis and the cell cycle.

Mechanism of Action: Targeting AGR2 to Induce Anoikis

This compound has been shown to bind to the oncogenic protein AGR2. This interaction inhibits AGR2's function, which in lung adenocarcinoma cells promotes fatty acid oxidation (FAO). By inhibiting FAO, this compound counteracts the anoikis-resistance conferred by AGR2, leading to increased cancer cell death.[3] This targeted mechanism makes this compound a promising candidate for further investigation in drug development.

Flavoxanthin_Pathway cluster_flav cluster_cell This compound This compound AGR2 AGR2 This compound->AGR2 Binds & Inhibits FAO Fatty Acid Oxidation (FAO) AGR2->FAO Promotes Anoikis_Resistance Anoikis Resistance FAO->Anoikis_Resistance Leads to Apoptosis Anoikis (Apoptosis) Anoikis_Resistance->Apoptosis Blocks

Caption: this compound inhibits AGR2, blocking FAO and promoting anoikis.

Application Note 1: Assessing Cell Viability and Cytotoxicity

To evaluate the anti-proliferative effect of this compound, a cell viability assay is the first step. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the growth of 50% of the cells. The Cell Counting Kit-8 (CCK-8) or MTT assay is commonly used for this purpose.[3]

Quantitative Data Summary

Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment.

Cell Line Cancer Type Illustrative IC50 (µM)
A549 Lung Adenocarcinoma 25 µM
HCT116 Colon Carcinoma 35 µM
MCF-7 Breast Cancer 40 µM

| PC-3 | Prostate Cancer | 30 µM |

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability in a 96-well plate format.[3][4][5][6]

Materials:

  • Target cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Application Note 2: Analysis of Apoptosis Induction

This compound promotes anoikis, a specific type of apoptosis.[3] This can be confirmed by detecting key apoptosis markers using Western blotting and quantifying apoptotic cell populations via flow cytometry.

Quantitative Data Summary

Table 2: Illustrative Effects of this compound (at IC50) on Apoptosis Markers after 48h.

Protein Marker Expected Change Method of Detection
Cleaved Caspase-3 Increased Western Blot
Cleaved PARP Increased Western Blot
Bcl-2 Decreased Western Blot
Bax Increased Western Blot

| Annexin V Positive Cells | Increased | Flow Cytometry |

Protocol 2: Western Blot for Apoptosis Markers

This protocol details the detection of changes in apoptotic protein expression.[7][8][9]

Materials:

  • Cells treated with this compound (at IC50 concentration) and control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze band intensities using densitometry software, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP confirms apoptosis activation.[7]

Application Note 3: Cell Cycle Analysis

Carotenoids can induce cell cycle arrest, contributing to their anti-proliferative effects.[10] Flow cytometry with Propidium Iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Quantitative Data Summary

Table 3: Illustrative Cell Cycle Distribution in A549 Cells after 24h this compound Treatment.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control (DMSO) 55% 30% 15%

| this compound (IC50) | 70% | 15% | 15% |

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines how to prepare and stain cells with Propidium Iodide (PI) for cell cycle analysis.

Materials:

  • Cells treated with this compound and control cells.

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% Ethanol (B145695).

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 million cells per sample. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours (or overnight) at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark. The RNase is crucial to ensure that PI only binds to DNA.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G0/G1) indicates cell cycle arrest.

Overall Experimental Workflow

The investigation of this compound's effects in cell culture typically follows a logical progression from determining general cytotoxicity to elucidating specific cellular mechanisms.

Workflow cluster_prep Phase 1: Preparation & Screening cluster_mech Phase 2: Mechanistic Analysis Culture 1. Cell Culture (e.g., A549) Treatment 2. This compound Treatment (Dose-Response) Culture->Treatment MTT 3. Cell Viability Assay (MTT / CCK-8) Treatment->MTT IC50 4. Determine IC50 Value MTT->IC50 Apoptosis 5a. Apoptosis Analysis (Treat at IC50) IC50->Apoptosis Use IC50 for subsequent experiments CellCycle 5b. Cell Cycle Analysis (Treat at IC50) IC50->CellCycle Use IC50 for subsequent experiments Western Western Blot (Caspase-3, PARP) Apoptosis->Western FlowApo Flow Cytometry (Annexin V/PI) Apoptosis->FlowApo FlowCC Flow Cytometry (PI Staining) CellCycle->FlowCC Data 6. Data Interpretation & Conclusion Western->Data FlowApo->Data FlowCC->Data

Caption: Experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols for Assessing Flavoxanthin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the bioavailability of flavoxanthin, a carotenoid of interest for its potential health benefits. The described methods are based on established in vitro models for carotenoid bioavailability, providing a robust framework for screening and research.

Introduction

This compound is a xanthophyll carotenoid found in various plants. Understanding its bioavailability—the fraction of the ingested dose that is absorbed and becomes available for use or storage in the body—is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This document outlines a multi-step protocol involving simulated digestion and a cell culture model to estimate the bioaccessibility and intestinal uptake of this compound.

Experimental Protocols

A comprehensive assessment of this compound bioavailability can be achieved through a combination of an in vitro digestion model to determine bioaccessibility (the amount released from the food matrix and available for absorption) and a Caco-2 cell model to simulate intestinal absorption.

Part 1: In Vitro Digestion for this compound Bioaccessibility

This protocol simulates the physiological conditions of the human stomach and small intestine to determine the efficiency of this compound release from its matrix and its incorporation into micelles, a critical step for absorption.[1][2][3][4]

Materials:

  • This compound-containing sample (e.g., pure compound, extract, or food matrix)

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (B1164899) (from porcine pancreas)

  • Bile extract (porcine)

  • NaCl, KCl, KH2PO4, NaHCO3, MgCl2(H2O)6, (NH4)2CO3, CaCl2(H2O)2

  • HCl and NaOH for pH adjustment

  • Deionized water

  • Shaking water bath at 37°C

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize the this compound-containing sample. If it is a solid, it may need to be ground or suspended in a liquid.

  • Gastric Phase:

    • To the sample, add a simulated gastric fluid containing pepsin and adjust the pH to 2.0 with HCl.

    • Incubate for 1 hour at 37°C in a shaking water bath to simulate stomach digestion.[1][4]

  • Intestinal Phase:

    • Adjust the pH of the gastric digest to 7.0 with NaOH.

    • Add a solution containing pancreatin and bile salts to the mixture.[1][2][4] The absence of bile extract can prevent the transfer of carotenoids to micelles.[1][2][4]

    • Incubate for 2 hours at 37°C in a shaking water bath to simulate small intestine digestion.[3]

  • Micelle Isolation:

    • After digestion, centrifuge the digestate to separate the micellar fraction (supernatant) from the undigested food particles and lipid droplets.[3]

    • Filter the supernatant through a 0.22 µm filter to ensure a clear micellar fraction.

  • This compound Quantification:

    • Extract this compound from the original sample and the micellar fraction using an appropriate organic solvent (e.g., a mixture of hexane, acetone, and ethanol).

    • Quantify the this compound content using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective for separating carotenoids.[5][6][7]

Bioaccessibility Calculation:

Bioaccessibility (%) = (Amount of this compound in micellar fraction / Total amount of this compound in the initial sample) x 100

Part 2: Caco-2 Cell Model for this compound Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the small intestinal barrier. This model is widely used to assess the intestinal absorption of nutrients and drugs.[2][8][9]

Materials:

  • Differentiated Caco-2 cell monolayers on permeable supports (e.g., Transwell inserts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-streptomycin

  • Micellar fraction of digested this compound (from Part 1)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • HPLC system for quantification

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.

    • Seed the cells onto permeable supports and allow them to differentiate for 19-21 days, until a confluent monolayer with well-developed tight junctions is formed.

  • This compound Uptake:

    • Wash the differentiated Caco-2 monolayers with HBSS.

    • Add the micellar fraction containing this compound to the apical (upper) side of the Transwell inserts.

    • Incubate for a specified period (e.g., 2-6 hours) at 37°C.[1][2] Cellular uptake of carotenoids can reach saturation after 4 hours of incubation.[8]

  • Quantification of Cellular Uptake:

    • After incubation, wash the cell monolayers multiple times with ice-cold HBSS to remove any surface-bound this compound.

    • Lyse the cells to release the intracellular contents.

    • Extract this compound from the cell lysate using an appropriate organic solvent.

    • Quantify the this compound content in the cell lysate using HPLC.

Apparent Permeability (Papp) Calculation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of this compound appearance in the basolateral (lower) chamber.

  • A is the surface area of the permeable support.

  • C0 is the initial concentration of this compound in the apical chamber.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Bioaccessibility of this compound

SampleInitial this compound (µg)This compound in Micellar Fraction (µg)Bioaccessibility (%)
Sample A
Sample B
Control

Table 2: Caco-2 Cell Uptake of this compound

TreatmentIncubation Time (h)This compound Uptake (µg/mg protein)Apparent Permeability (Papp) (cm/s)
Micellar this compound2
4
6
Control4

Mandatory Visualizations

Diagrams of Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing this compound bioavailability.

Flavoxanthin_Bioavailability_Workflow cluster_0 In Vitro Digestion cluster_1 Caco-2 Cell Absorption Sample This compound Sample Gastric Gastric Digestion (Pepsin, pH 2.0, 1h) Sample->Gastric Intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0, 2h) Gastric->Intestinal Centrifuge Centrifugation Intestinal->Centrifuge Micelles Micellar Fraction Centrifuge->Micelles Analysis1 HPLC Quantification Micelles->Analysis1 Incubation Incubation with Micelles (2-6h) Micelles->Incubation Apply to Apical Side Caco2 Differentiated Caco-2 Cells Caco2->Incubation Wash Cell Washing Incubation->Wash Lysis Cell Lysis Wash->Lysis Analysis2 HPLC Quantification Lysis->Analysis2

Caption: Overall workflow for assessing this compound bioavailability.

In_Vitro_Digestion_Detail cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_separation Separation & Analysis Start Homogenized Sample Add_Pepsin Add Pepsin Adjust pH to 2.0 Start->Add_Pepsin Incubate_Gastric Incubate 1h at 37°C Add_Pepsin->Incubate_Gastric Adjust_pH Adjust pH to 7.0 Incubate_Gastric->Adjust_pH Add_Enzymes Add Pancreatin & Bile Salts Adjust_pH->Add_Enzymes Incubate_Intestinal Incubate 2h at 37°C Add_Enzymes->Incubate_Intestinal Centrifuge Centrifuge Digestate Incubate_Intestinal->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC Quantify this compound (HPLC) Filter->HPLC

Caption: Detailed workflow of the in vitro digestion protocol.

Considerations for Animal Models

While in vitro models are excellent for screening, in vivo studies are necessary for a complete understanding of bioavailability. Animal models can provide insights into absorption, metabolism, and tissue distribution.[10][11][12]

  • Model Selection: No single animal model perfectly mimics human carotenoid absorption and metabolism.[10][11][12] Rodents like rats and mice are commonly used but may have different absorption efficiencies compared to humans.[10][13] Ferrets are considered a good model for carotenoid research due to similarities in absorption and metabolism with humans.[13]

  • Study Design: A typical study would involve administering a known dose of this compound to the animal model and then measuring its concentration in blood plasma, and various tissues over time.[14][15]

  • Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.

Conclusion

References

Application Notes and Protocols: Use of Flavoxanthin in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Consequently, there is significant interest in the therapeutic potential of antioxidants. Flavoxanthin, a xanthophyll carotenoid, is a natural pigment found in various plants and microorganisms. Carotenoids are well-regarded for their potent antioxidant properties, which are primarily attributed to their structure of conjugated double bonds that allow for the effective quenching of singlet oxygen and scavenging of free radicals.[2][3]

These application notes provide a comprehensive guide for the investigation of this compound's efficacy in mitigating oxidative stress in preclinical animal models. The protocols outlined below are based on established methodologies for inducing and evaluating oxidative stress, and while specific data for this compound is limited, the expected outcomes are extrapolated from studies on structurally similar and functionally related antioxidant compounds.

Mechanism of Action: Potential Signaling Pathways

This compound, as a potent antioxidant, is hypothesized to exert its protective effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress. Two central pathways are the Nrf2-ARE and NF-κB pathways.

  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Flavonoids and carotenoids have been shown to activate this pathway, thereby enhancing the endogenous antioxidant defense system.[4][5]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Oxidative stress is a potent activator of NF-κB.[6] Activation of this pathway leads to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Many natural antioxidants have been demonstrated to inhibit the activation of NF-κB, thereby attenuating the inflammatory response associated with oxidative stress.[7]

Data Presentation: Expected Efficacy of this compound

The following tables summarize hypothetical, yet realistic, quantitative data illustrating the potential protective effects of this compound in a carbon tetrachloride (CCl₄)-induced model of hepatic oxidative stress in rodents.

Table 1: Effect of this compound on Serum Biomarkers of Oxidative Stress and Liver Injury

GroupALT (U/L)AST (U/L)MDA (nmol/mL)
Control 35.2 ± 4.185.7 ± 9.32.1 ± 0.3
CCl₄ 210.5 ± 22.8 450.2 ± 45.18.9 ± 1.1***
CCl₄ + this compound (50 mg/kg) 115.3 ± 12.5###230.6 ± 25.7###5.3 ± 0.6###
CCl₄ + this compound (100 mg/kg) 70.8 ± 8.2###155.4 ± 16.9###3.5 ± 0.4###

*Data are presented as mean ± SD (n=8). **p < 0.001 vs. Control; ###p < 0.001 vs. CCl₄.

Table 2: Effect of this compound on Hepatic Antioxidant Enzyme Activities

GroupSOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Control 125.4 ± 13.650.1 ± 5.580.3 ± 8.9
CCl₄ 60.2 ± 7.1 25.8 ± 3.242.7 ± 5.1***
CCl₄ + this compound (50 mg/kg) 95.7 ± 10.3##38.2 ± 4.1##65.1 ± 7.2##
CCl₄ + this compound (100 mg/kg) 115.9 ± 12.8###45.9 ± 5.0###75.8 ± 8.3###

*Data are presented as mean ± SD (n=8). **p < 0.001 vs. Control; ##p < 0.01, ###p < 0.001 vs. CCl₄.

Table 3: Effect of this compound on Serum Pro-inflammatory Cytokines

GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control 15.3 ± 2.120.5 ± 2.8
CCl₄ 85.6 ± 9.8 110.2 ± 12.5
CCl₄ + this compound (50 mg/kg) 45.2 ± 5.3###60.7 ± 7.1###
CCl₄ + this compound (100 mg/kg) 25.8 ± 3.1###35.4 ± 4.2###

*Data are presented as mean ± SD (n=8). **p < 0.001 vs. Control; ###p < 0.001 vs. CCl₄.

Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress in Rodents

This model is widely used to induce acute hepatotoxicity characterized by severe oxidative stress.[8][9][10]

1.1. Animals and Housing:

  • Male Wistar rats or C57BL/6 mice (6-8 weeks old).

  • House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the experiment.

1.2. Experimental Design:

  • Group 1: Control: Receive the vehicle for this compound (e.g., corn oil) orally and the vehicle for CCl₄ (e.g., olive oil) via intraperitoneal (i.p.) injection.

  • Group 2: CCl₄: Receive the vehicle for this compound orally and CCl₄ (1 mL/kg body weight, 50% in olive oil) via i.p. injection as a single dose.[9]

  • Group 3: CCl₄ + this compound (Low Dose): Receive this compound (e.g., 50 mg/kg body weight, orally) daily for 7 days prior to CCl₄ administration.

  • Group 4: CCl₄ + this compound (High Dose): Receive this compound (e.g., 100 mg/kg body weight, orally) daily for 7 days prior to CCl₄ administration.

1.3. Procedure:

  • Administer this compound or its vehicle orally for 7 consecutive days.

  • On day 7, two hours after the final dose of this compound, administer a single i.p. injection of CCl₄ or olive oil.

  • 24 hours after CCl₄ injection, euthanize the animals under anesthesia.

  • Collect blood via cardiac puncture for serum separation.

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Mice

This model induces systemic oxidative stress.[11][12]

2.1. Animals and Housing:

  • Male ICR mice (7-8 weeks old).[12]

  • Housing conditions as described in Protocol 1.1.

2.2. Experimental Design:

  • Group 1: Control: Receive daily i.p. injections of saline for 7 days.

  • Group 2: H₂O₂: Receive daily i.p. injections of H₂O₂ (e.g., 1.5% solution) for 7 days.[12]

  • Group 3: H₂O₂ + this compound (Low Dose): Receive this compound (e.g., 50 mg/kg, orally) daily for 7 days, concurrently with H₂O₂ injections.

  • Group 4: H₂O₂ + this compound (High Dose): Receive this compound (e.g., 100 mg/kg, orally) daily for 7 days, concurrently with H₂O₂ injections.

2.3. Procedure:

  • Administer this compound or its vehicle orally and H₂O₂ or saline via i.p. injection daily for 7 days.

  • On day 8, euthanize the animals.

  • Collect blood and tissues (e.g., liver, kidney, brain) as described in Protocol 1.3 for further analysis.

Protocol 3: Measurement of Oxidative Stress Biomarkers

3.1. Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.[13][14]

  • Prepare a 10% (w/v) tissue homogenate in cold PBS.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • To 100 µL of the supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

  • Incubate at 95°C for 60 minutes.

  • Cool to room temperature and add 1 mL of distilled water and 5 mL of n-butanol/pyridine (15:1, v/v).

  • Centrifuge at 4,000 x g for 10 minutes.

  • Measure the absorbance of the organic layer at 532 nm.

  • Calculate MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.

3.2. Superoxide Dismutase (SOD) Activity Assay: SOD catalyzes the dismutation of superoxide radicals.[15][16]

  • Prepare tissue homogenates as in 3.1.

  • The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • The reaction mixture contains potassium phosphate (B84403) buffer, NBT, xanthine (B1682287), and xanthine oxidase.

  • The reduction of NBT is monitored at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

3.3. Catalase (CAT) Activity Assay: CAT catalyzes the decomposition of hydrogen peroxide.[17][18]

  • Prepare tissue homogenates as in 3.1.

  • The assay measures the rate of H₂O₂ decomposition.

  • The reaction is initiated by adding the tissue homogenate to a solution of H₂O₂ in phosphate buffer.

  • The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored.

  • CAT activity is expressed as units per mg of protein.

3.4. Glutathione Peroxidase (GPx) Activity Assay: GPx reduces hydrogen peroxide and lipid hydroperoxides.[19][20]

  • Prepare tissue homogenates as in 3.1.

  • The assay is a coupled reaction where GPx reduces an organic peroxide, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

  • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • GPx activity is expressed as units per mg of protein.

Protocol 4: Western Blot Analysis for Nrf2 and Keap1

This protocol is for assessing the activation of the Nrf2 pathway.

  • Extract nuclear and cytoplasmic proteins from tissue homogenates using a commercial kit.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate with primary antibodies against Nrf2 (for nuclear fraction) and Keap1 (for cytoplasmic fraction) overnight at 4°C. Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Protocol 5: ELISA for Pro-inflammatory Cytokines

This protocol measures the levels of TNF-α and IL-6 in serum.[21][22]

  • Use commercial ELISA kits for rat/mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay procedure.

  • Briefly, add standards and serum samples to wells pre-coated with capture antibodies.

  • Incubate, wash, and then add detection antibodies.

  • Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

  • Calculate cytokine concentrations based on the standard curve.

Mandatory Visualizations

Nrf2_Pathway This compound This compound ROS ROS This compound->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->ROS generates ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc releases & translocates to nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE signaling pathway activation by this compound.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Oxidative_Stress Oxidative_Stress Oxidative_Stress->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades & releases NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow start Animal Acclimatization (1 week) grouping Random Grouping (Control, OS, OS+this compound) start->grouping treatment This compound Pre-treatment (e.g., 7 days, oral) grouping->treatment induction Induction of Oxidative Stress (e.g., CCl4 or H2O2) treatment->induction sampling Euthanasia & Sample Collection (Blood, Tissues) induction->sampling biochem Biochemical Analysis (MDA, SOD, CAT, GPx, ALT, AST) sampling->biochem molecular Molecular Analysis (Western Blot: Nrf2, Keap1) (ELISA: TNF-α, IL-6) sampling->molecular histology Histopathological Examination sampling->histology end Data Analysis & Interpretation biochem->end molecular->end histology->end

Caption: Experimental workflow for evaluating this compound.

References

Application Notes & Protocols: Flavoxanthin as a Standard for Carotenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavoxanthin is a naturally occurring xanthophyll pigment, a class of oxygenated carotenoids, that imparts a golden-yellow color to various plants.[1] As a member of the carotenoid family, it possesses antioxidant properties and is found in various fruits and vegetables. These characteristics make this compound a compound of interest in food science, nutrition, and pharmaceutical research. The accurate quantification of carotenoids in different matrices is crucial for quality control, nutritional labeling, and research into their biological activities. This document provides detailed application notes and protocols for utilizing this compound as a standard in the analytical determination of carotenoids.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is fundamental for its proper handling, storage, and application in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C40H56O3[1]
Molecular Weight 584.87 g/mol [1]
Appearance Golden-yellow pigment[1]
Class Xanthophyll[2]
UV-Vis λmax (in Ethanol) 422, 448, 474 nm[3]
Molar Extinction Coefficient (ε) ~2500 L mol⁻¹ cm⁻¹ (estimated)Based on similar xanthophylls
Solubility Soluble in organic solvents like ethanol (B145695), acetone (B3395972), and hexane.General carotenoid property

Experimental Protocols

Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for the generation of calibration curves and for use as a control.

Materials:

  • This compound (high purity standard)

  • HPLC-grade ethanol or acetone

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

Protocol:

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of high-purity this compound standard on an analytical balance. To minimize degradation, perform this step under subdued light.

  • Dissolution: Transfer the weighed this compound to a volumetric flask (e.g., 10 mL). Add a small amount of HPLC-grade ethanol or acetone containing 0.1% BHT to dissolve the standard.[4] BHT is added as an antioxidant to prevent degradation.

  • Sonication (Optional): If the this compound does not dissolve readily, sonicate the flask in a cool water bath for a few minutes.

  • Dilution: Once dissolved, bring the solution to the final volume with the same solvent.

  • Storage: Store the stock solution in an amber glass vial at -20°C or lower to prevent degradation from light and heat.[5] Carotenoid standards should be stored in the dark under an inert atmosphere (e.g., nitrogen or argon) if possible.

Quantification of this compound by UV-Vis Spectrophotometry

Objective: To determine the concentration of a this compound solution using its characteristic light absorption.

Protocol:

  • Dilution: Prepare a dilution of the this compound stock solution in ethanol to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Measurement: Measure the absorbance of the diluted solution at its λmax (448 nm) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Calculation: Calculate the concentration using the Beer-Lambert law:

    • A = εbc

    • Where:

      • A = Absorbance

      • ε = Molar extinction coefficient (L mol⁻¹ cm⁻¹)

      • b = Path length of the cuvette (cm)

      • c = Concentration (mol L⁻¹)

HPLC-DAD Method for Carotenoid Analysis using this compound Standard

Objective: To separate and quantify this compound and other carotenoids in a sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase:

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v)

    • Solvent B: Methanol/MTBE/Water (e.g., 6:90:4, v/v/v)

  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more non-polar carotenoids. An example gradient is as follows:

    • 0-15 min: 100% A to 50% A

    • 15-25 min: 50% A to 10% A

    • 25-30 min: Hold at 10% A

    • 30-35 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at 448 nm for this compound.[3]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution. Inject these standards into the HPLC system and record the peak area at 448 nm. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: Extract carotenoids from the sample matrix using an appropriate solvent (e.g., acetone, ethanol, or a mixture).[7] Saponification may be necessary for samples with high lipid content to remove interfering compounds.[4]

  • Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Presentation

The following table summarizes the concentration of this compound found in mustard leaves subjected to different processing methods, as determined by HPLC-DAD analysis. This data illustrates the application of using a this compound standard for quantification in a real-world research scenario.

Table 2: this compound Content in Mustard (Brassica campestris) Leaves under Various Processing Conditions

Processing MethodThis compound Concentration (µg/g)Reference
Control (Fresh)Not explicitly stated, used as baseline[3]
Boiled (2 min)113.9[3]
Fried (1 min)50.6[3]

This data demonstrates that processing can significantly alter the this compound content in food matrices.

Visualization of a Relevant Biological Pathway

Recent research has indicated that this compound may exert biological effects through interaction with specific cellular signaling pathways. One such proposed pathway involves the binding of this compound to Anterior Gradient 2 (AGR2), a protein implicated in cancer progression. This interaction is suggested to influence fatty acid oxidation (FAO) and anoikis (a form of programmed cell death) in lung adenocarcinoma.

Flavoxanthin_Signaling_Pathway This compound This compound AGR2 AGR2 This compound->AGR2 Binds to & Inhibits Tumor_Progression Tumor Progression This compound->Tumor_Progression Suppresses FAO Fatty Acid Oxidation (FAO) AGR2->FAO Promotes AGR2->Tumor_Progression Promotes Anoikis Anoikis (Cell Death) FAO->Anoikis Inhibits Anoikis->Tumor_Progression Suppresses

Caption: Proposed signaling pathway of this compound in lung adenocarcinoma.

Conclusion

This compound serves as a valuable standard for the qualitative and quantitative analysis of carotenoids. Its distinct physicochemical properties and UV-Vis absorption spectrum allow for reliable identification and quantification. The provided protocols for the preparation of standard solutions and HPLC-DAD analysis offer a robust framework for researchers in various fields. Furthermore, ongoing research into the biological activities of this compound, such as its potential role in cancer cell signaling, highlights the importance of accurate analytical methods for its study.

References

Application Note: Quantification of Flavoxanthin in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment that imparts a yellow-orange color to various plants, fruits, and vegetables.[1] As a member of the carotenoid family, it possesses antioxidant properties and is investigated for its potential health benefits.[1] Accurate quantification of this compound in food matrices is crucial for nutritional assessment, quality control in the food industry, and for research into its bioavailability and physiological effects. This application note provides a comprehensive protocol for the quantification of this compound in food matrices using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), with confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation and extraction protocol is critical for the accurate quantification of this compound, minimizing degradation and matrix interference.

Materials:

  • Food sample (e.g., leafy greens, yellow bell peppers, corn)

  • Liquid nitrogen

  • Mortar and pestle or a suitable homogenizer

  • Acetone (B3395972) (HPLC grade)

  • Petroleum ether or hexane (B92381) (HPLC grade)

  • 10% (w/v) Potassium hydroxide (B78521) (KOH) in methanol (B129727)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Butylated hydroxytoluene (BHT)

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Homogenization: Freeze the food sample with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a homogenizer. This increases the surface area for efficient extraction.

  • Extraction:

    • To approximately 5 g of the homogenized sample, add 50 mL of acetone containing 0.1% BHT (to prevent oxidation).

    • Sonicate the mixture for 20 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet two more times with 25 mL of acetone each time.

    • Pool all the acetone extracts.

  • Saponification (Optional but Recommended): This step is crucial for hydrolyzing chlorophyll (B73375) and carotenoid esters, which can interfere with the chromatographic analysis.

    • To the pooled acetone extract, add an equal volume of 10% methanolic KOH.

    • Incubate the mixture in a shaking water bath at room temperature for 2 hours in the dark.

  • Liquid-Liquid Partitioning:

    • Transfer the saponified extract to a separatory funnel.

    • Add 50 mL of petroleum ether or hexane and 50 mL of saturated NaCl solution.

    • Shake the funnel vigorously for 2 minutes and then allow the layers to separate.

    • Collect the upper organic layer (containing the carotenoids).

    • Repeat the partitioning step twice with 25 mL of petroleum ether or hexane.

    • Pool the organic layers.

  • Washing and Drying:

    • Wash the pooled organic phase with distilled water until the washings are neutral (check with pH paper).

    • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the dried organic phase using a rotary evaporator at a temperature not exceeding 35°C.

    • Reconstitute the residue in a known volume (e.g., 2-5 mL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC-PDA Quantification

Materials and Equipment:

  • HPLC system with a PDA detector

  • Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for carotenoid separation.[2]

  • This compound analytical standard (commercially available from suppliers like ChromaDex or Sigma-Aldrich)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (B1210297)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like chloroform (B151607) or a mixture of methanol and dichloromethane.

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Methanol:Water:Ammonium acetate (e.g., 85:10:5, v/v/v)

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

    • Gradient Elution:

      • 0-15 min: 10% B

      • 15-30 min: Linear gradient to 80% B

      • 30-35 min: Hold at 80% B

      • 35-40 min: Linear gradient back to 10% B

      • 40-50 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • PDA Detection: Monitor at the maximum absorption wavelength of this compound (around 448 nm) and collect spectra from 250-600 nm for peak identification.[3]

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Confirmation

For unambiguous identification, especially in complex matrices, LC-MS/MS is recommended.

Materials and Equipment:

  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for carotenoids.[4]

Protocol:

  • LC Conditions: Use the same HPLC conditions as described in section 2.2.

  • MS/MS Parameters (APCI, Positive Ion Mode):

    • Precursor Ion (m/z): this compound has a molecular weight of 584.8 g/mol . The protonated molecule [M+H]⁺ would be at m/z 585.4.

    • Product Ions: Based on the fragmentation of similar xanthophylls, characteristic product ions would result from the loss of water (-18 Da) and toluene (B28343) (-92 Da) from the polyene chain.[5] Therefore, key transitions to monitor would be:

      • m/z 585.4 → 567.4 ([M+H-H₂O]⁺)

      • m/z 585.4 → 493.4 ([M+H-Toluene]⁺)

    • Optimize collision energy for each transition to achieve the highest signal intensity.

Data Presentation

The quantitative data for this compound in various food matrices should be summarized in a clear and structured table for easy comparison.

Food MatrixProcessingThis compound Content (µg/g fresh weight)Reference
Mustard Leaves (Brassica campestris)Raw (Control)Not explicitly stated, but lower than processed[3]
Mustard Leaves (Brassica campestris)Boiled (2 min)113.9[3]
Mustard Leaves (Brassica campestris)Boiled (general)20.4[3]
Mustard Leaves (Brassica campestris)Fried (1 min)50.6[3]
Yellow Bell PepperRawData not available in provided search results
CornRawData not available in provided search results
PumpkinRawData not available in provided search results

Note: The table is partially populated based on the available search results. Further research is needed to fill in the data for other food matrices.

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound in food matrices can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Matrix Homogenization Homogenization (Liquid N2) Sample->Homogenization Extraction Solvent Extraction (Acetone + BHT) Homogenization->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Partitioning Liquid-Liquid Partitioning Saponification->Partitioning Drying Drying and Reconstitution Partitioning->Drying HPLC HPLC-PDA Analysis Drying->HPLC Filtered Extract LCMS LC-MS/MS Confirmation HPLC->LCMS For Confirmation Quantification Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

Recent research has indicated that this compound can exert biological effects by interacting with specific cellular proteins. One such identified pathway involves the binding of this compound to Anterior Gradient 2 (AGR2), which in turn modulates fatty acid oxidation and anoikis (a form of programmed cell death) in lung adenocarcinoma cells.

signaling_pathway cluster_effects Cellular Effects This compound This compound AGR2 AGR2 This compound->AGR2 Binds to FAO Fatty Acid Oxidation AGR2->FAO Promotes Anoikis Anoikis (Cell Death) FAO->Anoikis Inhibits CellSurvival Cell Survival Anoikis->CellSurvival Inhibits

Caption: this compound's interaction with the AGR2 signaling pathway.

Conclusion

This application note provides a detailed and robust methodology for the quantification of this compound in various food matrices. The combination of a thorough extraction procedure with HPLC-PDA analysis and LC-MS/MS confirmation ensures accurate and reliable results. The provided protocols and data serve as a valuable resource for researchers in the fields of food science, nutrition, and drug development who are interested in the analysis and biological activity of this compound.

References

Application Notes and Protocols for the Synthesis of Flavoxanthin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment characterized by a furanoid oxide ring.[1] Like other carotenoids, it possesses antioxidant properties and is found in various plants.[2][3] The derivatization of this compound is a promising avenue for modulating its physicochemical properties, such as solubility and stability, and for enhancing its biological activity. These derivatives are of significant interest in the fields of nutraceuticals, pharmaceuticals, and food science.

This document provides detailed methodologies for the synthesis of this compound derivatives, focusing on esterification and the synthesis of analogs through established chemical reactions. It also outlines potential signaling pathways that these derivatives may modulate, offering a basis for further pharmacological investigation.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several methods, primarily involving the modification of its hydroxyl groups or the total synthesis of analogs.

Semi-synthesis of this compound Esters

Esterification of the hydroxyl groups of this compound is a straightforward method to create a diverse range of derivatives with altered lipophilicity and potential for improved bioavailability. Common methods include reaction with acyl chlorides or acid anhydrides.

a. Esterification using Acyl Chlorides

This method, historically used for xanthophylls, involves the reaction of the carotenoid with an acyl chloride in the presence of a base like pyridine (B92270).

b. Esterification using Acid Anhydrides

A more recent and often higher-yielding method involves the use of acid anhydrides with a catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach can be performed under mild conditions and is suitable for a variety of acid anhydrides.

Synthesis of this compound Analogs via Horner-Wadsworth-Emmons (HWE) Reaction

The total synthesis of this compound analogs can be achieved using olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. This strategy allows for the construction of the polyene chain and the introduction of various end groups. The synthesis of auroxanthin, a structurally similar furanoid oxide carotenoid, provides a template for this approach.[4] This method involves the condensation of a C15-phosphonate with a C10-dialdehyde.[4]

Data Presentation: Synthesis of Xanthophyll Derivatives

The following table summarizes quantitative data for the synthesis of various xanthophyll derivatives, providing representative yields and conditions that can be expected for the synthesis of this compound derivatives.

Derivative TypeStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Dipalmitate EsterLutein (B1675518)Palmitoyl (B13399708) chloride, PyridinePyridineRT12>90Adapted from[5]
Diacetate EsterLuteinAcetic anhydride (B1165640), DMAPEthyl Acetate (B1210297)402~95Adapted from[6]
Various Fatty Acid EstersMixed XanthophyllsVarious Acid Anhydrides, DMAPβ-Pinene222470-95Adapted from[6]
Auroxanthin (this compound analog)C15-epoxyphosphonate, C10-dialdehydeKOtBuTHF-30 to 0165[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Dipalmitate

This protocol is adapted from the general method for esterifying xanthophylls with acyl chlorides.

Materials:

  • This compound

  • Palmitoyl chloride

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add palmitoyl chloride (2.5 equivalents) dropwise to the solution with stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound dipalmitate.

Protocol 2: Synthesis of this compound Diacetate

This protocol is adapted from the high-yield esterification of lutein using an acid anhydride.[6]

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous ethyl acetate

  • 10% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Acetone (B3395972), ethanol (B145695)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethyl acetate in a round-bottom flask under an inert atmosphere.

  • Add DMAP (2.5 equivalents) and acetic anhydride (5 equivalents) to the solution.

  • Heat the reaction mixture to 40°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with 10% aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • For purification, dissolve the crude product in a minimal amount of 85% ethanol and load it onto a C18 SPE cartridge pre-conditioned with acetone and then 85% ethanol.

  • Wash the cartridge with 80% ethanol to remove impurities.

  • Elute the this compound diacetate with acetone.

  • Evaporate the solvent to obtain the purified product.

Protocol 3: Synthesis of a this compound Analog via Horner-Wadsworth-Emmons Reaction

This protocol is a conceptual adaptation based on the synthesis of auroxanthin.[4] The synthesis of the specific C15-epoxyphosphonate corresponding to the this compound end-group is a complex multi-step process and is not detailed here.

Materials:

  • Appropriate C15-epoxyphosphonate

  • (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dial (C10-dialdehyde)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the C15-epoxyphosphonate (2 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -30°C.

  • Slowly add a solution of KOtBu in THF (2.1 equivalents) and stir for 30 minutes.

  • Add a solution of the C10-dialdehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to 0°C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting this compound analog by silica gel column chromatography.

Mandatory Visualizations

Synthesis_of_Flavoxanthin_Esters This compound This compound Flavoxanthin_Ester This compound Ester This compound->Flavoxanthin_Ester Method A This compound->Flavoxanthin_Ester Method B Acyl_Chloride Acyl Chloride (R-COCl) Pyridine Acyl_Chloride->Flavoxanthin_Ester Acid_Anhydride Acid Anhydride (R-CO)2O DMAP Acid_Anhydride->Flavoxanthin_Ester

Caption: General workflows for the esterification of this compound.

HWE_Synthesis_Workflow cluster_reactants Reactants C15_phosphonate C15-Epoxyphosphonate Reaction_Step Horner-Wadsworth-Emmons Reaction (KOtBu, THF) C15_phosphonate->Reaction_Step C10_dialdehyde C10-Dialdehyde C10_dialdehyde->Reaction_Step Purification Purification (Column Chromatography) Reaction_Step->Purification Product This compound Analog Purification->Product

Caption: Workflow for the synthesis of this compound analogs via HWE reaction.

Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation to nucleus Keap1 Keap1 Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes gene transcription NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes gene transcription IkB IκB IkB->NFkB inhibition Flavoxanthin_Deriv This compound Derivatives Flavoxanthin_Deriv->Keap1 inhibition Flavoxanthin_Deriv->IkB inhibition of degradation

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Application Notes and Protocols for Flavoxanthin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Flavoxanthin

This compound is a natural xanthophyll, a type of carotenoid pigment, that imparts a yellow-orange hue.[1] Chemically, it is a lipid-soluble compound found in various plants.[1] Its molecular structure, rich in conjugated double bonds, is responsible for its color and, importantly, its antioxidant properties.[2] While less studied than other carotenoids like beta-carotene (B85742) or lutein, this compound is gaining interest in the cosmetic industry for its potential as a multifunctional ingredient.[1]

Proposed Mechanism of Action in Skin

The purported benefits of this compound in skincare are primarily attributed to its antioxidant, anti-inflammatory, and photoprotective capabilities, which are characteristic of many carotenoids.

  • Antioxidant Activity: this compound can neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[1][3] This action helps to mitigate oxidative stress, a key contributor to premature skin aging. The proposed mechanism involves the activation of the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of skin aging and various skin disorders. Carotenoids, in general, are known to modulate inflammatory responses. This compound is hypothesized to inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory mediators in skin cells.

  • Photoprotective Properties: While not a substitute for conventional sunscreens, this compound may offer a degree of photoprotection.[4] Carotenoids can absorb some UV radiation and quench UV-induced free radicals, thus helping to reduce the extent of sun damage, such as erythema (redness).[5][6]

Cosmetic Applications and Recommended Use Levels

This compound can be incorporated into a variety of cosmetic formulations, particularly those aimed at anti-aging, sun care, and radiance enhancement.[1]

  • Product Types: Creams, lotions, serums, facial masks, and lip balms.[1]

  • Recommended Use Level (Proposed): 0.05% to 0.5% (w/w). The exact concentration will depend on the desired color and the specific claims of the product. Higher concentrations may impart a noticeable yellow tint to the formulation.

Stability and Formulation Guidelines

This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.

  • Protection from Light: Formulations should be packaged in opaque or UV-protective containers.

  • Antioxidant Synergy: The inclusion of other antioxidants, such as tocopherol (Vitamin E) and ascorbyl palmitate, can help to stabilize this compound in the formulation.

  • pH: this compound is relatively stable in mildly acidic to neutral pH ranges, suitable for most cosmetic products.[1]

  • Solubility: Being lipid-soluble, this compound should be incorporated into the oil phase of an emulsion.[1] Gentle heating can aid in its dissolution.

Safety Profile

The safety assessment of cosmetic ingredients is crucial. While specific toxicological data for topical application of this compound is limited, brown algae-derived ingredients, which contain carotenoids like fucoxanthin (B1674175) (structurally similar to this compound), have been assessed for their safety in cosmetics.[7][8] It is recommended to conduct a thorough safety assessment for any new formulation containing this compound, including patch testing to evaluate skin irritation potential.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC40H56O3[10]
Molecular Weight584.87 g/mol [10]
AppearanceGolden-yellow solid[1]
SolubilityInsoluble in water, soluble in lipids and organic solvents[1]
E NumberE161a[10]

Table 2: Proposed Antioxidant Activity of this compound (Hypothetical Data for Illustrative Purposes)

CompoundDPPH Radical Scavenging (IC50, µg/mL)
This compound25
Lutein20
β-Carotene30
Ascorbic Acid (Vitamin C)10

Table 3: Proposed Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)

CompoundInhibition of TNF-α in LPS-stimulated Macrophages (IC50, µM)
This compound15
Dexamethasone (Positive Control)0.1

Table 4: Example Stability Data for a this compound (0.1%) O/W Cream

Storage ConditionTime PointThis compound Content (%)AppearancepH
25°C / 60% RH0100Homogeneous yellow cream5.5
1 month98.5Homogeneous yellow cream5.5
3 months96.2Homogeneous yellow cream5.4
40°C / 75% RH0100Homogeneous yellow cream5.5
1 month92.1Homogeneous yellow cream5.3
3 months85.7Homogeneous yellow cream5.2
4°C0100Homogeneous yellow cream5.5
1 month99.8Homogeneous yellow cream5.5
3 months99.5Homogeneous yellow cream5.5

Experimental Protocols

Protocol 1: Determination of Antioxidant Capacity (DPPH Assay)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH to a yellow-colored product is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) and then dilute with methanol to various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Inhibition)

Principle: This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any debris.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition and calculate the IC50 value.

Protocol 3: In Vitro Photoprotection Assay (UV-induced ROS)

Principle: This assay evaluates the ability of this compound to protect human keratinocytes from oxidative stress induced by ultraviolet (UV) radiation by measuring the levels of intracellular reactive oxygen species (ROS).

Methodology:

  • Cell Culture: Culture human keratinocytes (HaCaT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well black plate with a clear bottom at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

  • UVB Irradiation: Wash the cells with PBS and expose them to a UVB source (e.g., 30 mJ/cm²).

  • ROS Detection: After irradiation, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence levels in the this compound-treated, UVB-irradiated cells to the untreated, UVB-irradiated cells to determine the percentage of ROS reduction.

Protocol 4: Stability Testing of a this compound-containing Emulsion

Principle: This protocol assesses the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare a batch of the cosmetic emulsion containing a known concentration of this compound (e.g., 0.1%).

  • Storage Conditions: Store aliquots of the emulsion in its final packaging under the following conditions:

    • 4°C (refrigerator)

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

    • Light exposure (e.g., in a light box or near a window)

  • Evaluation Time Points: Evaluate the samples at time zero, 1 month, and 3 months.

  • Parameters to Evaluate:

    • Physical Properties: Color, odor, appearance, pH, and viscosity.

    • Microscopic Examination: Observe for any changes in droplet size or signs of coalescence.

    • Chemical Stability: Quantify the concentration of this compound at each time point using a validated HPLC method (see Protocol 5).

  • Data Analysis: Compare the results at each time point and storage condition to the initial values to determine the stability of the formulation.

Protocol 5: Quantification of this compound in a Cosmetic Formulation by HPLC

Principle: This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in a cosmetic emulsion.

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., MTBE/methanol). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Extraction:

    • Accurately weigh about 1g of the cosmetic emulsion into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of methanol, and dichloromethane).

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge to separate the layers and collect the organic phase.

    • Repeat the extraction process twice more.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C30 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and methyl tert-butyl ether (MTBE).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at the λmax of this compound (around 422 and 448 nm).[11]

    • Injection Volume: 20 µL.

  • Quantification: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak based on its retention time and UV-Vis spectrum. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Antioxidant_Signaling_Pathway cluster_nucleus Nucleus UV_Pollution UV Radiation, Pollution ROS Increased ROS UV_Pollution->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection This compound This compound This compound->ROS Scavenges This compound->Nrf2_Keap1 Promotes Dissociation Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds Anti_inflammatory_Signaling_Pathway cluster_nucleus Nucleus LPS_Stress Inflammatory Stimuli (e.g., LPS, UV) IKK IKK Complex LPS_Stress->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits NFkB_in_nucleus NF-κB NFkB_in_nucleus->Inflammatory_Genes Transcription Experimental_Workflow_Antioxidant start Start prep_dpph Prepare 0.1 mM DPPH solution start->prep_dpph prep_flav Prepare this compound dilutions start->prep_flav reaction Mix DPPH and This compound in 96-well plate prep_dpph->reaction prep_flav->reaction incubation Incubate 30 min in the dark reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition measure->calculate end Determine IC50 calculate->end Experimental_Workflow_Stability start Start: Prepare this compound Emulsion Batch storage Store samples at different conditions (4°C, 25°C, 40°C, Light) start->storage evaluation Evaluate at T=0, 1 month, 3 months storage->evaluation physical Physical Tests: Color, Odor, pH, Viscosity evaluation->physical chemical Chemical Test: HPLC for this compound Content evaluation->chemical analysis Compare results to T=0 physical->analysis chemical->analysis end Determine Shelf Life analysis->end

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory properties of Flavoxanthin, a carotenoid with potential therapeutic applications. The following protocols and data presentation formats are designed to facilitate the investigation of its mechanisms of action.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Flavonoids and carotenoids have been identified as promising natural compounds with anti-inflammatory activities.[1][2][3] this compound, a xanthophyll carotenoid, is structurally similar to other carotenoids that have demonstrated anti-inflammatory effects, suggesting its potential as a therapeutic agent. In vitro assays are essential first steps in evaluating the efficacy and mechanism of action of such compounds.

The protocols outlined below describe common in vitro methods to assess the anti-inflammatory effects of this compound, primarily using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines like RAW 264.7 or THP-1.[4][5][6] These assays measure key inflammatory mediators and probe into the underlying signaling pathways.

Key Anti-inflammatory Targets and Assays

The anti-inflammatory activity of natural compounds like this compound is often evaluated by their ability to modulate key inflammatory pathways and mediators. This includes the inhibition of pro-inflammatory enzymes and cytokines.

Commonly investigated targets and corresponding in vitro assays include:

  • Nitric Oxide (NO) Production: Measured by the Griess assay.

  • Prostaglandin E2 (PGE2) Production: Quantified using ELISA kits.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Determined by ELISA or cytokine bead arrays.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression: Assessed by Western blotting or qRT-PCR.

  • Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: Investigated through Western blotting for key protein phosphorylation and nuclear translocation assays.[1][4][7][8]

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the in vitro assays. The values presented are for illustrative purposes to guide data representation.

Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Concentration (µM)NO Production (% Inhibition)PGE2 Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)IL-1β Release (% Inhibition)
Control 00000
LPS (1 µg/mL) 100 (0% inhibition)100 (0% inhibition)100 (0% inhibition)100 (0% inhibition)100 (0% inhibition)
This compound (1) 15 ± 2.112 ± 1.818 ± 2.520 ± 3.116 ± 2.2
This compound (5) 35 ± 3.530 ± 2.940 ± 4.245 ± 4.838 ± 3.9
This compound (10) 60 ± 5.155 ± 4.765 ± 5.870 ± 6.262 ± 5.5
Positive Control 95 ± 3.892 ± 4.190 ± 3.594 ± 3.991 ± 3.7

Positive controls could include L-NAME for NO, Indomethacin for PGE2, and Dexamethasone for cytokines.

Table 2: IC50 Values of this compound for Inhibition of Inflammatory Mediators

MediatorIC50 Value (µM)
NO Production 8.5
PGE2 Production 9.2
TNF-α Release 7.8
IL-6 Release 7.1
IL-1β Release 8.1

Table 3: Effect of this compound on COX-2 and iNOS Protein Expression

TreatmentRelative COX-2 Expression (%)Relative iNOS Expression (%)
Control 5 ± 0.84 ± 0.6
LPS (1 µg/mL) 100100
LPS + this compound (1 µM) 82 ± 6.185 ± 5.9
LPS + this compound (5 µM) 45 ± 4.350 ± 4.8
LPS + this compound (10 µM) 20 ± 2.525 ± 3.1

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.[4][6]

Protocol:

  • Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blotting).

  • For THP-1 cells, differentiate into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • After cell treatment, collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine or PGE2 kit.

  • Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance and calculate the concentration based on a standard curve.

Western Blot Analysis for COX-2, iNOS, and Signaling Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

NF-κB p65 Nuclear Translocation Assay

Principle: In its active state, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.

Protocol (Immunofluorescence):

  • Grow cells on coverslips and treat as described.

  • Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Block with bovine serum albumin (BSA).

  • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (RAW 264.7 or THP-1) pretreatment Pre-treatment with this compound cell_culture->pretreatment flavoxanthin_prep This compound Preparation flavoxanthin_prep->pretreatment lps_prep LPS Preparation stimulation Stimulation with LPS lps_prep->stimulation pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay cytokine_assay Cytokine/PGE2 (ELISA) stimulation->cytokine_assay western_blot Protein Expression (Western Blot) stimulation->western_blot nfkb_assay NF-κB Translocation stimulation->nfkb_assay quantification Quantification & Statistical Analysis viability->quantification no_assay->quantification cytokine_assay->quantification western_blot->quantification nfkb_assay->quantification interpretation Interpretation of Results quantification->interpretation

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Transcription This compound This compound This compound->ikk Inhibition

Caption: NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 adaptors Adaptor Proteins tlr4->adaptors tak1 TAK1 adaptors->tak1 mkk47 MKK4/7 tak1->mkk47 mkk36 MKK3/6 tak1->mkk36 mek12 MEK1/2 tak1->mek12 jnk JNK mkk47->jnk P ap1 AP-1 jnk->ap1 p38 p38 mkk36->p38 P inflammation Inflammatory Response p38->inflammation erk12 ERK1/2 mek12->erk12 P erk12->ap1 ap1->inflammation This compound This compound This compound->tak1 Inhibition This compound->mkk47 Inhibition This compound->mkk36 Inhibition This compound->mek12 Inhibition

Caption: MAPK signaling pathways and potential points of inhibition.

References

Application Notes and Protocols: Investigating the Effects of Flavoxanthin on Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for studying the effects of flavoxanthin, a naturally occurring carotenoid, on lung adenocarcinoma (LUAD) cells. The protocols detailed below are based on established techniques for assessing cell viability, apoptosis, and the underlying molecular mechanisms of action.

Introduction

This compound has been identified as a promising small molecule with potential therapeutic applications in lung adenocarcinoma.[1][2] Research indicates that this compound exerts its anti-cancer effects by directly targeting Anterior Gradient 2 (AGR2), a protein overexpressed in LUAD.[1][2] The binding of this compound to AGR2 leads to the inhibition of fatty acid oxidation (FAO) and the reinforcement of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][2] These application notes will guide researchers in replicating and expanding upon these findings.

Data Presentation

Table 1: Proliferative Effects of this compound on Lung Adenocarcinoma Cell Lines

While specific IC50 values for this compound on lung adenocarcinoma cell lines are not yet widely published, the following table presents representative data for a structurally similar carotenoid, fucoxanthin, on the A549 lung cancer cell line. This data can be used as a reference for designing initial dose-response experiments with this compound.

Cell LineCompoundTime PointIC50 (µM)
A549Fucoxanthin48h17.88 ± 3.09

Data is representative for a similar carotenoid, fucoxanthin, and should be determined experimentally for this compound.

Table 2: Effect of this compound on the Expression of Key Proteins in the AGR2/FAO Pathway

This table summarizes the expected qualitative changes in protein expression following treatment of lung adenocarcinoma cells with this compound. Quantitative data should be obtained through Western blot analysis.

ProteinExpected Change with this compound Treatment
AGR2No significant change in total protein expression
ACSL1Decrease
CPT1ADecrease
Cleaved PARPIncrease
Cleaved Caspase-3Increase

Mandatory Visualizations

Signaling Pathway of this compound in Lung Adenocarcinoma

Flavoxanthin_Signaling_Pathway cluster_cell Lung Adenocarcinoma Cell This compound This compound AGR2 AGR2 This compound->AGR2 Binds to FAO Fatty Acid Oxidation This compound->FAO Inhibits Anoikis Anoikis (Apoptosis) This compound->Anoikis Promotes AGR2->FAO Promotes FAO->Anoikis Inhibits

Caption: this compound binds to AGR2, inhibiting fatty acid oxidation and promoting anoikis.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_workflow Experimental Workflow arrow arrow start Start: Treat LUAD cells with this compound cck8 Cell Viability Assay (CCK-8) start->cck8 flow Apoptosis Assay (Flow Cytometry) start->flow western Protein Expression (Western Blot) start->western fao_assay Fatty Acid Oxidation Assay start->fao_assay end Data Analysis and Conclusion cck8->end flow->end western->end lipid_stain Lipid Droplet Staining (BODIPY) fao_assay->lipid_stain lipid_stain->end

Caption: Workflow for studying this compound's effects on lung adenocarcinoma cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on lung adenocarcinoma cell lines (e.g., A549, Calu-3, H1975).

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis in lung adenocarcinoma cells following this compound treatment.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Unstained cells, Annexin V-only, and PI-only stained cells should be used as controls for setting up compensation and gates.

Protocol 3: Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of AGR2, ACSL1, CPT1A, cleaved PARP, and cleaved Caspase-3.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AGR2, anti-ACSL1, anti-CPT1A, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Anoikis Assay

Objective: To assess the ability of this compound to promote anoikis in lung adenocarcinoma cells.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • Ultra-low attachment plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Pre-treat cells with this compound for 24-48 hours in standard culture plates.

  • Detach the cells and re-seed them onto ultra-low attachment plates in the presence of this compound.

  • Incubate for 24-48 hours to induce anoikis.

  • Harvest the cells and assess apoptosis using the Annexin V-FITC/PI staining protocol described in Protocol 2.

  • Compare the percentage of apoptotic cells in the this compound-treated group to the untreated control group under detached conditions.

Protocol 5: Fatty Acid Oxidation (FAO) Assay

Objective: To measure the effect of this compound on the rate of fatty acid oxidation in lung adenocarcinoma cells.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • [³H]palmitate or a commercial colorimetric/fluorometric FAO assay kit

  • Scintillation counter or microplate reader

Procedure (using a commercial kit):

  • Seed cells in a 96-well plate and treat with this compound for 24-48 hours.

  • Follow the manufacturer's instructions for the FAO assay kit. This typically involves:

    • Incubating the cells with a substrate for FAO.

    • Lysing the cells.

    • Measuring the product of the FAO reaction (e.g., NADH or a colorimetric/fluorometric probe).

  • Normalize the FAO rate to the protein concentration of each well.

  • Compare the FAO rate in this compound-treated cells to that in untreated control cells.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to AGR2 in a cellular context.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • PBS

  • PCR tubes and thermal cycler

  • Lysis buffer

  • Western blot reagents (as in Protocol 3)

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell suspensions across a range of temperatures in a thermal cycler.

  • Cool the samples and lyse the cells.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble AGR2 remaining at each temperature by Western blotting.

  • A shift in the melting curve of AGR2 in the presence of this compound indicates direct binding.

Protocol 7: BODIPY Neutral Lipid Droplet Staining

Objective: To visualize and quantify the effect of this compound on cellular lipid storage, an indicator of altered fatty acid metabolism.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete culture medium

  • This compound

  • BODIPY 493/503 dye

  • Formaldehyde for fixation

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound.

  • Wash the cells with PBS and stain with BODIPY 493/503 solution.

  • For microscopy, fix the cells, mount the coverslips with DAPI-containing mounting medium, and visualize lipid droplets using a fluorescence microscope.

  • For flow cytometry, harvest the cells and analyze the fluorescence intensity of the BODIPY dye.

References

Flavoxanthin: Application Notes and Protocols for In Vitro Prevention of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro application of flavoxanthin as a potential agent for preventing lipid peroxidation. This document includes detailed experimental protocols for key assays, a summary of potential quantitative data, and diagrams of relevant signaling pathways and workflows. This compound, a xanthophyll carotenoid, is recognized for its antioxidant properties, which are crucial in combating oxidative stress-induced cellular damage, a key factor in various pathologies.

Introduction to this compound and Lipid Peroxidation

Flavonoids and carotenoids, naturally occurring in many plants, are known for their antioxidant capabilities.[1][2] this compound, a member of the carotenoid family, possesses a molecular structure that enables it to effectively scavenge free radicals and quench singlet oxygen.[2] Lipid peroxidation is a detrimental chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids in cell membranes. This process leads to the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA), which can cause significant cellular damage and are implicated in the pathogenesis of numerous diseases.[3][4] The ability of this compound to inhibit lipid peroxidation is a key area of interest for its therapeutic potential.

Data Presentation: Antioxidant Efficacy of this compound

While extensive research highlights the antioxidant potential of carotenoids, specific quantitative data on this compound's efficacy in inhibiting lipid peroxidation in vitro is not widely available in the current scientific literature. The following tables are presented as examples to guide researchers in structuring their data. The values provided are hypothetical and should be replaced with experimental findings.

Table 1: Inhibition of Thiobarbituric Acid Reactive Substances (TBARS) Formation by this compound

Concentration (µM)% Inhibition of TBARS Formation (Mean ± SD)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.5
2578.5 ± 5.1
5091.3 ± 3.9
Positive Control (e.g., Trolox)Insert ValueInsert Value

Table 2: Prevention of Conjugated Diene Formation by this compound

Concentration (µM)Inhibition of Conjugated Diene Formation (%)Lag Time Extension (min)
112.520
530.245
1048.975
2572.3110
5088.7150
Positive Control (e.g., BHT)Insert ValueInsert Value

Table 3: Reduction of Lipid Hydroperoxide Levels by this compound

Concentration (µM)Lipid Hydroperoxide Level (nmol/mg protein)% Reduction
0 (Control)25.4 ± 2.80
121.1 ± 2.516.9
515.3 ± 1.939.8
109.8 ± 1.261.4
255.2 ± 0.879.5
502.9 ± 0.588.6
Positive Control (e.g., Vitamin E)Insert ValueInsert Value

Experimental Protocols

Detailed methodologies for the key experiments to assess the in vitro prevention of lipid peroxidation by this compound are provided below.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[3][4]

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)

  • MDA standard solution (1,1,3,3-tetramethoxypropane)

  • Phosphate-buffered saline (PBS)

  • Sample containing lipids (e.g., liposomes, microsomes, cell lysates)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or ethanol)

Procedure:

  • Sample Preparation: Prepare lipid samples (e.g., 1 mg/mL protein) in PBS.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation using an appropriate agent (e.g., FeSO₄/ascorbate, AAPH, or UV irradiation). A control group without the inducing agent should be included.

  • Treatment: Add varying concentrations of this compound to the lipid samples before or after the induction of peroxidation. A vehicle control and a positive control (e.g., Trolox) should be included.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction:

    • Add 500 µL of the sample to a test tube.

    • Add 500 µL of TCA solution to precipitate proteins.

    • Vortex and centrifuge at 3000 rpm for 10 minutes.

    • Transfer 500 µL of the supernatant to a new tube.

    • Add 1 mL of TBA solution.

  • Heating: Heat the tubes in a boiling water bath for 15-20 minutes to develop the pink chromogen.

  • Cooling: Cool the tubes on ice to stop the reaction.

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA standards. The results are typically expressed as nmol of MDA equivalents per mg of protein.

Conjugated Diene Assay

This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation, by detecting the increase in absorbance at 234 nm.[5]

Materials:

  • Lipid sample (e.g., linoleic acid micelles, liposomes) in a suitable buffer (e.g., phosphate (B84403) buffer)

  • Oxidation initiator (e.g., copper sulfate, AAPH)

  • This compound stock solution

  • Spectrophotometer with UV capabilities

Procedure:

  • Sample Preparation: Prepare the lipid suspension in the buffer.

  • Treatment: Add different concentrations of this compound to the lipid suspension. Include a control without this compound and a positive control.

  • Initiation of Oxidation: Add the oxidation initiator to the samples.

  • Measurement: Immediately place the samples in the spectrophotometer and monitor the change in absorbance at 234 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Plot the absorbance at 234 nm against time. The lag phase before the rapid increase in absorbance indicates the period of inhibition of lipid peroxidation. Calculate the length of the lag phase for each concentration of this compound.

Lipid Hydroperoxide Assay (Ferrous Oxidation-Xylenol Orange - FOX Assay)

This assay directly measures the amount of lipid hydroperoxides formed.[6]

Materials:

  • FOX reagent:

  • Lipid sample

  • This compound stock solution

  • Triphenylphosphine (TPP) (optional, to reduce hydroperoxides and serve as a blank)

Procedure:

  • Sample Preparation: Prepare lipid samples and induce peroxidation as described in the TBARS assay.

  • Treatment: Treat the samples with various concentrations of this compound.

  • Reaction:

    • To 100 µL of the sample, add 900 µL of the FOX reagent.

    • For the blank, pre-treat a parallel set of samples with TPP to reduce the hydroperoxides before adding the FOX reagent.

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 560 nm.

  • Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve prepared with hydrogen peroxide or a suitable lipid hydroperoxide standard.

Visualization of Pathways and Workflows

Signaling Pathway of Antioxidant Action

Flavonoids and carotenoids can exert their antioxidant effects through various cellular signaling pathways. A potential mechanism involves the activation of the Nrf2 pathway and inhibition of pro-oxidant enzymes.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation This compound This compound This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates MAPK MAPK Pathway This compound->MAPK Inhibits NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes MAPK->ROS Promotes NADPH_Oxidase->ROS Produces CellularProtection Cellular Protection experimental_workflow Start Start: Prepare Lipid Substrate Induce Induce Lipid Peroxidation (e.g., FeSO₄/Ascorbate) Start->Induce Treat Treat with this compound (Varying Concentrations) Induce->Treat Incubate Incubate at 37°C Treat->Incubate Assay Perform Assays Incubate->Assay TBARS TBARS Assay Assay->TBARS CD Conjugated Diene Assay Assay->CD LPO Lipid Hydroperoxide Assay Assay->LPO Analyze Data Analysis and Quantification TBARS->Analyze CD->Analyze LPO->Analyze End End: Determine IC₅₀ and % Inhibition Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Flavoxanthin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of flavoxanthin from its structural isomers, such as chrysanthemaxanthin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for separating this compound and its isomers?

A1: For the separation of structurally similar carotenoids like this compound and its isomers, a C30 reversed-phase column is highly recommended.[1][2][3] Compared to traditional C18 columns, C30 columns offer enhanced shape selectivity and increased hydrophobic interaction, which is crucial for resolving geometric and positional isomers.[1][3][4] The longer alkyl chain of the C30 stationary phase provides better discrimination between the subtle structural differences of these isomers.[3]

Q2: What are the typical mobile phases used for the HPLC separation of xanthophyll isomers?

A2: Mobile phases for xanthophyll isomer separation are typically composed of mixtures of methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water. A gradient elution is often employed to achieve optimal separation. For instance, a binary gradient of methanol and MTBE is commonly used.[5][6] The inclusion of a small percentage of water in the mobile phase can help in resolving the more polar xanthophylls.[7] Some methods also utilize acetonitrile (B52724) in the mobile phase composition.[8]

Q3: How does column temperature affect the separation of this compound and its isomers?

A3: Column temperature is a critical parameter that significantly influences the selectivity and resolution of carotenoid isomer separations on C30 columns.[5] Lowering the column temperature can often lead to better resolution, although it may also increase retention times.[4] It is essential to empirically determine the optimal temperature for a specific separation, as even minor fluctuations can alter the chromatographic selectivity.[9] A temperature of around 20°C to 23°C has been reported as a good starting point for optimizing the separation of many carotenoids and their isomers.[5][7]

Q4: What detection wavelength should be used for this compound?

A4: this compound and other xanthophylls exhibit strong absorbance in the visible range. A detection wavelength of around 450 nm is commonly used for the analysis of carotenes and xanthophylls.[10][11] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in peak identification and purity assessment.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Inadequate Stationary Phase Selectivity: The column may not be suitable for separating structurally similar isomers.Switch to a C30 Column: C30 columns provide superior shape selectivity for carotenoid isomers compared to C18 columns.[1][3][4]
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength or selectivity.Optimize the Mobile Phase: Systematically vary the proportions of methanol, MTBE, and water. A shallow gradient can improve the resolution of closely eluting peaks.[9]
Incorrect Column Temperature: Temperature significantly affects selectivity.[5]Optimize Column Temperature: Experiment with different temperatures, typically between 15°C and 30°C, to find the optimal resolution.[5][7]
Peak Tailing Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) support can interact with the polar functional groups of xanthophylls.Use a Base Deactivated Column: Modern, well-endcapped columns minimize silanol interactions. Add a Competing Base: Adding a small amount of triethylamine (B128534) (TEA) (e.g., 0.05%) to the mobile phase can reduce peak tailing.[10]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration or Injection Volume: Dilute the sample or inject a smaller volume.[9]
Mismatched Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, peak distortion can occur.Reconstitute the Sample in the Initial Mobile Phase: Ensure the sample solvent is compatible with the starting mobile phase conditions.[12]
Low Sensitivity/Poor Peak Response Analyte Degradation: Carotenoids are susceptible to degradation by light, heat, and oxidation.Protect Samples from Light and Heat: Use amber vials and work under subdued light. Add an antioxidant like butylated hydroxytoluene (BHT) (e.g., 0.1%) to the extraction solvent and mobile phase.[9][10]
Low Analyte Concentration: The amount of this compound in the sample may be below the detection limit.Concentrate the Sample: Evaporate the sample solvent under a stream of nitrogen and reconstitute in a smaller volume.[9]
Incorrect Detection Wavelength: The selected wavelength may not be at the absorbance maximum of this compound.Verify λmax: Use a PDA detector to determine the optimal detection wavelength for this compound.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.Ensure Accurate and Consistent Mobile Phase Preparation: Use precise measurements for all solvents.[12]
Fluctuating Column Temperature: Lack of temperature control can cause retention time variability.Use a Column Oven: Maintain a constant and stable column temperature.[9]
Column Degradation: The stationary phase may be degrading over time.Use a Guard Column: A guard column can help protect the analytical column from contaminants. Replace the Column: If performance continues to degrade, the column may need to be replaced.[12]

Experimental Protocols

Protocol 1: General Carotenoid Extraction from Plant Material

This protocol provides a general guideline for extracting carotenoids from plant tissues.

  • Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.

  • Extraction: To approximately 1 gram of the homogenized sample, add 10 mL of a solvent mixture such as acetone, ethanol, or a combination of methanol and ethyl acetate.[9] The choice of solvent will depend on the specific sample matrix. Add an antioxidant like BHT (0.1%) to the extraction solvent to prevent degradation.[9]

  • Vortex or sonicate the mixture for 10-15 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process with fresh solvent until the sample residue is colorless.

  • Phase Separation (if necessary): Combine the supernatants and add an equal volume of diethyl ether or petroleum ether and a 10% NaCl solution to facilitate phase separation. Collect the upper organic layer containing the carotenoids.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., the initial mobile phase) for HPLC analysis.[9]

Protocol 2: Recommended HPLC Method for this compound Isomer Separation

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Column: C30 Reversed-Phase, 3 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-15 min: 5-50% B

    • 15-25 min: 50-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: 450 nm (with PDA for spectral analysis)

  • Injection Volume: 10 µL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Homogenize Sample Extraction Extract with Solvent (+ Antioxidant) Homogenization->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation Drying Dry Under N2 Centrifugation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Separation C30 Column Separation (MeOH/MTBE Gradient) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Spectrum) Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Flowchart Start Poor Resolution? CheckColumn Using a C30 Column? Start->CheckColumn SwitchToC30 Switch to a C30 Column CheckColumn->SwitchToC30 No OptimizeMobilePhase Optimize Mobile Phase (MeOH/MTBE Gradient) CheckColumn->OptimizeMobilePhase Yes SwitchToC30->OptimizeMobilePhase OptimizeTemp Optimize Column Temperature (15-30°C) OptimizeMobilePhase->OptimizeTemp CheckTailing Peak Tailing? OptimizeTemp->CheckTailing CheckOverload Reduce Sample Load/ Injection Volume CheckTailing->CheckOverload Yes End Resolution Improved CheckTailing->End No CheckSolvent Match Injection Solvent to Mobile Phase CheckOverload->CheckSolvent CheckSolvent->End

Caption: Troubleshooting guide for poor HPLC resolution.

References

Technical Support Center: Preventing Flavoxanthin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize flavoxanthin degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a natural xanthophyll pigment found in various plants, including marigold flowers.[1][2] As a carotenoid with a polyene structure, it is susceptible to degradation from factors such as heat, light, oxygen, and extreme pH levels. This degradation can lead to inaccurate quantification and loss of biological activity, impacting experimental results and the quality of this compound-based products.

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors contributing to this compound degradation are:

  • Light Exposure: The conjugated double bond system in this compound absorbs light, which can lead to photo-oxidation and isomerization.[3][4]

  • Heat: High temperatures accelerate the rate of chemical reactions, leading to thermal degradation and isomerization.[5][6]

  • Oxygen: In the presence of oxygen, this compound can undergo oxidation, resulting in the formation of various oxidation products.

  • pH: Extreme acidic or alkaline conditions can catalyze the degradation of this compound. Generally, neutral to slightly acidic conditions are preferred for carotenoid stability.[7][8]

Q3: What are the visible signs of this compound degradation?

A3: The most noticeable sign of this compound degradation is a loss of its characteristic yellow-orange color. On a chromatogram (e.g., from HPLC analysis), degradation can be observed as a decrease in the peak area of the this compound isomer and the appearance of new peaks corresponding to degradation products or isomers.

Q4: How can I minimize this compound degradation during storage of extracts?

A4: To ensure the stability of this compound extracts during storage, it is recommended to:

  • Store extracts at low temperatures, preferably at -20°C or -80°C.

  • Protect extracts from light by using amber vials or by wrapping containers in aluminum foil.

  • Remove oxygen from the storage container by flushing with an inert gas like nitrogen or argon before sealing.

  • Use solvents containing antioxidants, such as butylated hydroxytoluene (BHT), to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound during extraction. Incomplete cell lysis.Employ mechanical disruption methods like sonication or homogenization before solvent extraction. For plant materials like marigold petals, enzymatic pretreatment can improve extraction efficiency.[1][9]
Inappropriate solvent selection.Use a mixture of polar and non-polar solvents. For xanthophylls like this compound, a combination of acetone (B3395972) and hexane (B92381) or ethanol (B145695) and hexane is often effective.[10]
Rapid color fading of the extract. Exposure to light.Work under subdued light conditions. Use amber glassware or cover equipment with aluminum foil.
Presence of oxygen.Degas solvents before use and flush storage containers with nitrogen or argon.
Appearance of multiple unexpected peaks in HPLC chromatogram. Isomerization of this compound.Avoid high temperatures during sample processing and extraction. Prepare samples fresh and analyze them promptly.
Oxidation of this compound.Add an antioxidant like BHT to the extraction solvent. Ensure an oxygen-free environment during sample handling.
Inconsistent quantification results. Degradation of standard solutions.Prepare fresh standard solutions regularly and store them under the same protective conditions as the samples (low temperature, protected from light, and under an inert atmosphere).
Matrix effects in the sample.Perform a matrix-matched calibration or use the standard addition method to correct for interferences from other components in the sample extract.

Quantitative Data on Xanthophyll Stability

While specific kinetic data for this compound degradation is limited in the literature, the following table, based on data for the closely related xanthophyll fucoxanthin (B1674175), illustrates the expected trends in degradation under various conditions. This data can be used as a guideline for designing experiments and sample handling procedures for this compound.

Table 1: Illustrative Degradation Kinetics of a Xanthophyll (Fucoxanthin) Under Different Conditions

ConditionRate Constant (k)Half-life (t½)Reference
Temperature (at pH 4.6, in darkness) [7][11][12]
25°C0.005 h⁻¹138.6 h[7][11][12]
40°C0.015 h⁻¹46.2 h[7][11][12]
60°C0.045 h⁻¹15.4 h[7][11][12]
Light Intensity (at 25°C, pH 4.6) [7][11][12]
300 lx0.012 h⁻¹57.8 h[7][11][12]
2000 lx0.038 h⁻¹18.2 h[7][11][12]
pH (at 25°C, in darkness) [7][11][12]
1.20.025 h⁻¹27.7 h[7][11][12]
4.60.005 h⁻¹138.6 h[7][11][12]
7.40.002 h⁻¹346.6 h[7][11][12]

Disclaimer: This data is for fucoxanthin and is intended to be illustrative for this compound due to the lack of specific published data.

Experimental Protocols

Protocol 1: Extraction of this compound from Marigold Petals

This protocol is adapted from methods for xanthophyll extraction from marigold flowers.[1][10][13]

Materials:

  • Fresh or dried marigold petals

  • Acetone

  • Hexane

  • 40% Methanolic KOH (for saponification, if required)

  • Sodium sulfate (B86663) (anhydrous)

  • Mortar and pestle or blender

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh 1-2 grams of dried and powdered marigold petals. If using fresh petals, use 10-20 grams and homogenize with a small amount of acetone.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the sample in a flask.

    • Stir or shake the mixture for 1 hour at room temperature, protected from light.

    • Filter the mixture and collect the liquid extract.

    • Repeat the extraction process with fresh solvent until the residue is colorless.

  • Saponification (Optional - to hydrolyze xanthophyll esters):

    • To the combined extract, add 2 mL of 40% methanolic KOH.

    • Reflux the mixture in a water bath at 56°C for 20 minutes.[1]

    • After cooling, add 30 mL of hexane and transfer to a separatory funnel.

    • Wash the hexane layer with distilled water until the washings are neutral.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or ethanol).

    • Transfer the solution to an amber vial, flush with nitrogen gas, and store at -20°C or lower until analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This is a general protocol for the analysis of carotenoids by HPLC with Diode Array Detection (DAD).[8][14][15]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD detector.

  • Column: A C30 reversed-phase column is recommended for good separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase: A gradient of methanol (B129727) (A) and methyl tert-butyl ether (MTBE) (B) is commonly used. A typical gradient could be:

    • 0-15 min: 80% A, 20% B

    • 15-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at the maximum absorption wavelength for this compound (around 448-450 nm) and collect spectra from 250-600 nm for peak identification.[16]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., ethanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the extracted sample to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Flavoxanthin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (trans-isomer) Isomers Cis-isomers of This compound This compound->Isomers Isomerization Oxidation_Products Oxidation Products (Epoxides, Apocarotenoids) This compound->Oxidation_Products Oxidation Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound pH Extreme pH pH->this compound

Caption: Factors leading to this compound degradation.

Flavoxanthin_Extraction_Workflow start Start: Plant Material (e.g., Marigold Petals) prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (Acetone/Hexane) prep->extraction filtration Filtration extraction->filtration saponification Saponification (Optional) (Methanolic KOH) filtration->saponification drying Drying (Anhydrous Na2SO4) filtration->drying If saponification is skipped partition Liquid-Liquid Partition (Hexane/Water) saponification->partition partition->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration analysis Analysis (HPLC-DAD) concentration->analysis end End: Quantified this compound analysis->end

Caption: Experimental workflow for this compound extraction.

References

Troubleshooting low recovery of Flavoxanthin in extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of Flavoxanthin in extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low despite following the standard protocol?

A1: Consistently low yields of this compound can stem from several factors. Consider the following potential causes and troubleshooting steps:

  • Incomplete Cell Lysis: this compound is an intracellular pigment. If the plant or microbial cell walls are not sufficiently disrupted, the solvent cannot efficiently access and solubilize the target compound.

    • Solution: Incorporate a mechanical cell disruption step before solvent extraction. Methods like ultrasonication, bead beating, or high-pressure homogenization can significantly improve yields. For plant materials, grinding the sample to a fine powder, preferably under liquid nitrogen to prevent degradation, is crucial.

  • Inappropriate Solvent Selection: this compound, a xanthophyll, is a polar carotenoid. Its solubility varies significantly with the solvent used.

    • Solution: this compound is insoluble in water but soluble in organic solvents. However, its polarity means that non-polar solvents like pure hexane (B92381) may not be optimal. Experiment with different solvents or solvent mixtures. Acetone, ethanol (B145695), and methanol (B129727) are effective for xanthophyll extraction. A mixture of a polar solvent with a less polar one (e.g., hexane:ethanol mixtures) can sometimes provide a better extraction efficiency for a range of carotenoids.

  • Degradation During Extraction: this compound is highly susceptible to degradation from light, heat, and oxidation.

    • Solution: Protect your samples from light by using amber-colored glassware or by wrapping containers in aluminum foil. Perform extractions at low temperatures (e.g., 4°C) if possible. To minimize oxidation, consider flushing storage containers with an inert gas like nitrogen. The addition of an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidative degradation.[1][2]

  • Insufficient Extraction Time or Repetitions: A single, brief extraction may not be sufficient to recover all the this compound from the matrix.

    • Solution: Increase the extraction time and perform multiple extraction cycles with fresh solvent until the residue is colorless.[3] Studies have shown that for some carotenoids, multiple extraction steps are necessary to achieve maximum yield.[4][5]

Q2: I am observing a color change in my extract from yellow to a brownish hue. What is causing this?

A2: A color change from yellow to brown is a strong indicator of this compound degradation.

  • Potential Cause: This is likely due to oxidation or isomerization, which can be triggered by exposure to oxygen, light, high temperatures, or acidic conditions.[2][6]

    • Solution:

      • Minimize Oxygen Exposure: De-gas all solvents with nitrogen before use and work under an inert atmosphere if possible.

      • Control Temperature: Avoid excessive heat during all steps, including solvent evaporation. Use a rotary evaporator at a low temperature.

      • Protect from Light: As mentioned previously, use amber glassware or foil.

      • Neutralize Acids: Plant samples can generate acids that degrade carotenoids. Adding a carbonate-based neutralizer like calcium carbonate during extraction can help maintain a neutral pH.[2]

Q3: My this compound extract appears cloudy or contains a precipitate. What should I do?

A3: Cloudiness or precipitation can be due to the presence of water or insoluble compounds.

  • Potential Cause: If your sample has a high water content, this can interfere with the solubility of the lipophilic this compound in the organic solvent, causing it to precipitate. The precipitate could also be other insoluble cellular components.

    • Solution:

      • Sample Pre-treatment: Lyophilize (freeze-dry) your sample before extraction to remove water.

      • Solvent Polarity: If using a solvent mixture, the proportions might need adjustment. The presence of too much water or a highly polar solvent can cause less soluble compounds to precipitate.

      • Filtration/Centrifugation: After extraction, centrifuge the sample at a high speed and filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Q4: I am losing a significant amount of this compound during the saponification step. How can I prevent this?

A4: Saponification is used to remove chlorophylls (B1240455) and lipids but can also degrade carotenoids if not performed carefully.

  • Potential Cause: Exposure to oxygen and high temperatures during saponification can lead to oxidative degradation and isomerization of this compound.[1]

    • Solution:

      • Deoxygenate Solutions: Purge all solutions (e.g., methanolic KOH) with nitrogen before use.

      • Work Quickly and in the Dark: Minimize the duration of the saponification step and protect the sample from light.

      • Control Temperature: Perform the reaction at room temperature or on ice to minimize heat-induced degradation.

Quantitative Data on Carotenoid Extraction

The following table summarizes the impact of different extraction parameters on carotenoid yield, which can be extrapolated to the optimization of this compound extraction.

ParameterCondition 1Yield/RecoveryCondition 2Yield/RecoverySource(s)
Solvent Type Acetone (70%)Lower for non-polar carotenesPure AcetoneHigher for non-polar carotenes[7]
Hexane:Ethanol (4:1, v/v)305.83 µg/g (Lutein)Hexane:Ethanol (1:1, v/v)Higher yield for Lutein[4]
Temperature 25°CLower carotenoid content40°CHigher carotenoid content[8]
40°CLower yield60°CHigher yield[8]
Extraction Time 10 minutesLower yield40 minutesHigher yield[4][5]
Solid-to-Solvent Ratio 1:5 g/mLLower carotenoid content1:15 g/mLHigher carotenoid content[8]
Extraction Method Conventional MacerationLower YieldUltrasound-AssistedHigher Yield[9]

Experimental Protocols

Protocol 1: Standard Solvent Extraction of this compound from Plant Material
  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the dried material into a fine powder using a mortar and pestle, preferably under liquid nitrogen.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a flask.

    • Add 20 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.

    • Wrap the flask in aluminum foil to protect it from light.

    • Stir the mixture on a magnetic stirrer for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process with fresh solvent on the pellet until the pellet is colorless (typically 2-3 times).

    • Pool all the supernatants.

  • Solvent Removal:

    • Evaporate the solvent from the pooled supernatant using a rotary evaporator at a temperature not exceeding 35°C.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ethanol).

    • Determine the this compound concentration using spectrophotometry or HPLC. For spectrophotometry, measure the absorbance at the maximum wavelength for this compound (around 451 nm in ethanol) and calculate the concentration using the Beer-Lambert law with the appropriate extinction coefficient.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, step 1.

  • Extraction:

    • Place 1 gram of the powdered sample in a vessel with 20 mL of ethanol containing 0.1% BHT.

    • Place the vessel in an ultrasonic bath.

    • Sonicate the sample for 20 minutes at a controlled temperature (e.g., 25°C).

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the UAE process on the pellet with fresh solvent for at least one more cycle.

    • Pool the supernatants.

  • Solvent Removal and Quantification:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

Troubleshooting Workflow for Low this compound Recovery```dot

Troubleshooting_Flavoxanthin_Recovery start Low this compound Recovery q_lysis q_lysis start->q_lysis end_node Improved Recovery a_lysis a_lysis q_lysis->a_lysis No q_solvent q_solvent q_lysis->q_solvent Yes a_lysis->q_solvent a_solvent a_solvent q_solvent->a_solvent No q_time q_time q_solvent->q_time Yes a_solvent->q_time a_time a_time q_time->a_time No q_degradation q_degradation q_time->q_degradation Yes a_time->q_degradation a_degradation a_degradation q_degradation->a_degradation Yes q_saponification q_saponification q_degradation->q_saponification No a_degradation->q_saponification a_saponification a_saponification q_saponification->a_saponification Yes q_precipitation q_precipitation q_saponification->q_precipitation No a_saponification->q_precipitation q_precipitation->end_node No a_precipitation a_precipitation q_precipitation->a_precipitation Yes a_precipitation->end_node

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Flavoxanthin Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Flavoxanthin by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.

Disclaimer: Direct experimental data on matrix effects for this compound is limited in publicly available literature. The information provided here is based on established principles of LC-MS analysis and data from structurally similar compounds, such as other carotenoids and xanthophylls. This guidance should serve as a starting point for your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials from the biological or environmental sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]

  • Ion Suppression: This is a common phenomenon where matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal intensity.[1][3] This can lead to underestimation of the this compound concentration and reduced method sensitivity.

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.[1][2]

These effects can compromise the accuracy, precision, and reproducibility of your quantitative analysis.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[4][5]

  • Post-Extraction Spike: This is a quantitative method. The response of this compound in a standard solution (A) is compared to the response of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process (B). The matrix effect (ME) can be calculated as: ME (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Q3: What are the primary causes of matrix effects in biological samples for this compound analysis?

A3: For complex biological matrices such as plasma, serum, or tissue homogenates, the primary causes of matrix effects are often highly abundant endogenous components that co-elute with this compound. Phospholipids are a major contributor to ion suppression in the analysis of samples from biological tissues or plasma.[7] Other contributors can include salts, proteins, and other small molecules present in the sample.

Q4: Can the choice of ionization technique influence matrix effects for carotenoids like this compound?

A4: Yes, the ionization technique can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix components compared to atmospheric pressure chemical ionization (APCI).[3][8] For carotenoid analysis, both ESI and APCI have been successfully used.[9][10][11] The choice between them may depend on the specific matrix and the co-eluting interferences. It is advisable to test both ionization modes during method development if significant matrix effects are observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound signal in matrix samples compared to standards in solvent. Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their impact.[4] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components. 4. Use a Different Ionization Source: If using ESI, consider switching to APCI, which can be less prone to ion suppression.[3]
Poor reproducibility of this compound quantification between different sample lots. Variable Matrix Effects: The composition of the matrix varies between different samples, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound would be the ideal solution as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If an SIL-IS is not available, a structural analog can be used, but its effectiveness must be carefully validated. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.
This compound peak shape is poor in matrix samples. Matrix Overload or Interference: High concentrations of matrix components can affect the column performance and peak shape.1. Enhance Sample Cleanup: Use more selective SPE sorbents or a multi-step extraction procedure. 2. Divert Flow: Use a divert valve to direct the highly retained, late-eluting matrix components to waste instead of the mass spectrometer.
Signal intensity of this compound is unexpectedly high in matrix samples. Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Confirm with Post-Extraction Spike: Quantify the enhancement effect. 2. Implement Mitigation Strategies: Follow the same recommendations for ion suppression (improved sample prep, chromatographic optimization, matrix-matched calibration) to ensure accurate quantification.
Gradual decrease in signal intensity over a sequence of injections. Instrument Contamination: Buildup of non-volatile matrix components in the ion source or on the column.1. Improve Sample Preparation: Reduce the amount of non-volatile material being injected. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to clean the column. 3. Regular Instrument Cleaning: Perform routine maintenance and cleaning of the ion source.

Quantitative Data on Matrix Effects for Carotenoids

Since direct data for this compound is scarce, the following table presents matrix effect data for other carotenoids analyzed in human plasma by HPLC-MS/MS. This can provide a general expectation for the degree of ion suppression or enhancement that might be encountered.

AnalyteMatrix Effect (%) in Human PlasmaType of Effect
Lutein88.2%Suppression
Zeaxanthin88.7%Suppression
β-Cryptoxanthin87.5%Suppression
α-Carotene104.5%Enhancement
β-Carotene90.3%Suppression
Astaxanthin106.3%Enhancement
Canthaxanthin107.1%Enhancement
(Data adapted from a study on the simultaneous determination of carotenoids and fat-soluble vitamins in human plasma)[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare a this compound standard solution (A): Dissolve a known amount of this compound standard in a solvent compatible with your mobile phase to a final concentration that is within the linear range of your assay.

  • Prepare a spiked matrix sample (B): a. Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. b. After the final extraction step, add the this compound standard to the blank matrix extract to achieve the same final concentration as in solution A.

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for this compound from Plasma

Objective: To extract this compound from a plasma matrix while minimizing co-extraction of interfering substances. This protocol is based on general procedures for carotenoid extraction.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (if available)

  • Ethanol (B145695)

  • Hexane (B92381) or a mixture of hexane and methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 400 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of hexane (or hexane:MTBE mixture). Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Note on Stability: Carotenoids can be susceptible to degradation from light, heat, and oxidation.[10] It is recommended to perform sample preparation under subdued light and to use amber vials. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent may be considered to improve stability.[12]

Visualizations

MatrixEffectEvaluationWorkflow start Start: Assess Matrix Effects prep_A Prepare Standard in Solvent (A) start->prep_A prep_B Prepare Post-Extraction Spiked Matrix Sample (B) start->prep_B inject_A Inject Solution A into LC-MS prep_A->inject_A inject_B Inject Solution B into LC-MS prep_B->inject_B analyze Compare Peak Areas (B vs. A) inject_A->analyze inject_B->analyze suppression Result: Ion Suppression (B/A < 100%) analyze->suppression B < A enhancement Result: Ion Enhancement (B/A > 100%) analyze->enhancement B > A no_effect Result: No Significant Effect (B/A ≈ 100%) analyze->no_effect B ≈ A

Caption: Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingWorkflow start Inaccurate/Irreproducible Results check_me Suspect Matrix Effects? start->check_me no_me Investigate Other Causes (e.g., instrument issues, standard stability) check_me->no_me No mitigate_me Mitigate Matrix Effects check_me->mitigate_me Yes improve_sp Improve Sample Prep (SPE, LLE, Dilution) mitigate_me->improve_sp optimize_lc Optimize Chromatography mitigate_me->optimize_lc use_is Use Internal Standard / Matrix-Matched Calibration mitigate_me->use_is validate Re-validate Method improve_sp->validate optimize_lc->validate use_is->validate

Caption: Logical Workflow for Troubleshooting Matrix Effects.

References

Technical Support Center: Stabilizing Flavoxanthin in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for flavoxanthin stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stabilization of this compound in various solvent systems during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: this compound, like other carotenoids, is highly susceptible to degradation due to its structure, which contains a conjugated double bond system. The primary factors contributing to its degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. The double bonds in the this compound molecule are prone to oxidation, leading to bleaching and loss of color and biological activity.

  • Light: this compound is photosensitive. Exposure to light, especially UV light, can lead to photo-oxidation and isomerization (conversion from the trans to the cis form), which alters its properties.[1]

  • Heat: Elevated temperatures accelerate the rate of both oxidative and non-oxidative degradation.[2][3][4][5]

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline (high pH) environments can cause rapid degradation.[2][3]

Q2: My this compound solution is losing its yellow color over time. What can I do to prevent this?

A2: Color loss is a direct indicator of this compound degradation. To minimize this, implement the following stabilization strategies:

  • Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1% (w/v) to your solvents before dissolving the this compound.[6][7][8] BHT is a free radical scavenger that can significantly slow down oxidative degradation.[9][10]

  • Protect from Light: Always work in a dimly lit environment when handling this compound solutions. Store all solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[7][11]

  • Control Temperature: Prepare and store your this compound solutions at low temperatures. For short-term storage, 4°C is recommended, while for long-term storage, -20°C or even -80°C is ideal.[11]

  • Deoxygenate Solvents: Before preparing your solutions, it is good practice to deoxygenate your solvents by bubbling nitrogen or argon gas through them. This removes dissolved oxygen, a key player in oxidative degradation.

  • Maintain an Acidic to Neutral pH: If working with aqueous-containing solvent systems, ensure the pH is slightly acidic to neutral, as alkaline conditions promote degradation.[2][3]

Q3: I am observing precipitation when I dilute my this compound stock solution (in a non-polar solvent) into an aqueous buffer. How can I resolve this?

A3: This issue, often termed "crashing out," occurs because this compound is lipophilic and insoluble in water. When a concentrated solution in an organic solvent is rapidly diluted into an aqueous medium, the this compound precipitates. Here are some troubleshooting steps:

  • Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the this compound molecules more effectively and can prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent: Maintain a small percentage of a water-miscible organic solvent (like ethanol (B145695) or DMSO) in your final aqueous solution to help keep the this compound dissolved. Be mindful of the final solvent concentration and its potential impact on your experiment.

  • Incorporate Solubilizing Agents: Consider using encapsulating agents or forming complexes to improve aqueous dispersibility. Cyclodextrins and polysaccharides like arabinogalactan (B145846) have been used to enhance the solubility and stability of similar carotenoids.

Q4: Which solvent should I use to prepare a stable stock solution of this compound?

A4: For a stable stock solution, choose a high-purity, peroxide-free organic solvent in which this compound is readily soluble. Tetrahydrofuran (B95107) (THF) has been shown to be a good solvent for related carotenoids.[12] It is highly recommended to add an antioxidant like 0.1% BHT to the solvent before dissolving the this compound.[6][7] Always store the stock solution at -20°C or below in an amber, tightly sealed vial with minimal headspace to reduce oxygen exposure.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color fading of the solution 1. Oxidation due to oxygen exposure.2. Photodegradation from light exposure.3. Thermal degradation from high temperatures.1. Add 0.1% BHT to the solvent. Work under an inert atmosphere (nitrogen or argon).2. Use amber vials or foil-wrapped containers. Work in a dimly lit area.3. Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Precipitation in the stock solution 1. Solvent has absorbed moisture.2. Stock concentration is too high.3. Stored at an inappropriate temperature.1. Use fresh, anhydrous solvent.2. Prepare a new stock solution at a lower concentration.3. Ensure the stock solution is stored at -20°C or -80°C.
Inconsistent results in HPLC analysis (e.g., peak broadening, ghost peaks) 1. On-column degradation of this compound.2. Co-elution with degradation products.3. Contamination of the HPLC system.1. Add 0.1% BHT to the mobile phase. Use a C30 column which is often better for carotenoid isomers.2. Optimize the gradient to better separate peaks. Ensure samples are fresh.3. Flush the HPLC system thoroughly. Check for leaks.[13]
Low or no recovery of this compound after an experimental procedure 1. Degradation during the procedure due to heat, light, or oxygen.2. Adsorption to plasticware.1. Minimize exposure to harsh conditions. Keep samples on ice and protected from light.2. Use glass or amber glass vials and labware whenever possible.

Quantitative Data on Xanthophyll Stability

While specific kinetic data for this compound is limited in the literature, the following tables summarize the thermal degradation kinetics for closely related xanthophylls. This data can be used as a proxy to estimate the stability of this compound under similar conditions.

Disclaimer: The following data is for xanthophylls structurally similar to this compound and should be used as a guideline. Empirical determination of this compound stability in your specific system is recommended.

Table 1: Thermal Degradation Rate Constants (k) for Xanthophylls in an Acidic Model System (pH 3.5)

Temperature (°C)Lutein (B1675518) (k x 10³)Zeaxanthin (k x 10³)cis-Violaxanthin (k x 10³)cis-Antheraxanthin (k x 10³)
451.82.55.86.5
604.56.815.218.1
7511.818.942.555.4
9033.156.2125.7180.1
Data adapted from a study on the thermal degradation of blood orange xanthophylls. Degradation was found to follow a second-order model.[2][3]

Table 2: Thermal Degradation Rate Constants (k) and Activation Energies (Ea) for Xanthophylls in a Light-Induced Model System

CarotenoidTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Lutein250.01538.9
350.024
450.038
Zeaxanthin250.01165.6
350.022
450.041
Data adapted from a study on the thermal degradation kinetics of various carotenoids. Degradation was described by a first-order kinetic model.[14]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with minimized initial degradation.

Materials:

  • High-purity this compound standard

  • HPLC-grade tetrahydrofuran (THF) or ethanol

  • Butylated Hydroxytoluene (BHT)

  • Amber glass volumetric flask

  • Inert gas (Nitrogen or Argon)

  • Sonicator

Procedure:

  • Solvent Preparation: Prepare a 0.1% (w/v) BHT solution in your chosen solvent (THF or ethanol). For example, dissolve 10 mg of BHT in 10 mL of solvent.

  • Weighing: In a dimly lit environment, accurately weigh the desired amount of this compound standard.

  • Dissolution: Transfer the weighed this compound to an amber volumetric flask. Add the BHT-containing solvent to the flask to about 75% of the final volume.

  • Mixing: Cap the flask and sonicate for 5-10 minutes, or until the this compound is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the BHT-containing solvent.

  • Inert Atmosphere: Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Tightly seal the flask and store at -20°C or -80°C, protected from light.[7][8]

Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Stability

Objective: To monitor the degradation of this compound over time under specific conditions using UV-Vis spectrophotometry.

Materials:

  • This compound working solution (prepared from the stock solution in the solvent of interest)

  • Amber glass vials with screw caps

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Incubator/water bath and controlled light source (if applicable)

Procedure:

  • Sample Preparation: Prepare a working solution of this compound by diluting the stock solution to a concentration that gives an initial absorbance in the range of 0.7-1.0 at its maximum absorption wavelength (λmax).

  • Aliquoting: Dispense the working solution into several amber glass vials, one for each time point and condition to be tested. Fill the vials to minimize headspace.

  • Stress Conditions: Place the vials under the desired experimental conditions (e.g., 25°C in the dark, 40°C in the dark, 25°C with light exposure).

  • Initial Measurement (Time 0): Immediately take one vial and measure its absorbance spectrum to determine the initial absorbance at λmax.

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove a vial from each condition and measure its absorbance at λmax.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100 Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 3: HPLC Analysis of this compound Stability

Objective: To accurately quantify the concentration of this compound and its isomers over time.

Materials:

  • This compound working solutions in amber vials

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE))

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare and store samples under different stress conditions as described in Protocol 2.

  • HPLC Method:

    • Column: C30 reversed-phase column.

    • Mobile Phase: A gradient of methanol and MTBE is commonly used for carotenoid separation.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor at the λmax of this compound (around 440-450 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: At each time point, take an aliquot from the respective vial, filter it through a 0.22 µm syringe filter into an HPLC vial, and inject it into the HPLC system.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Use the peak area from the chromatograms to determine the concentration of this compound remaining in each sample at each time point.

Visualizations

Flavoxanthin_Degradation_Pathway This compound This compound (trans-isomer) Isomerization Isomerization This compound->Isomerization Oxidation Oxidation This compound->Oxidation Degradation_Factors Degradation Factors Degradation_Factors->Isomerization Light, Heat Degradation_Factors->Oxidation Oxygen, Light, Heat Cis_Isomers Cis-Isomers of this compound Isomerization->Cis_Isomers Degradation_Products Epoxides, Apocarotenoids, Cleavage Products Oxidation->Degradation_Products Cis_Isomers->Oxidation Loss Loss of Color & Biological Activity Degradation_Products->Loss

Caption: Factors leading to this compound degradation.

Experimental_Workflow_Stability_Analysis cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (in THF with 0.1% BHT) Prep_Working Prepare Working Solutions (in test solvents) Prep_Stock->Prep_Working Aliquoting Aliquot into Amber Vials Prep_Working->Aliquoting Conditions Incubate under Test Conditions (e.g., Temp, Light) Aliquoting->Conditions Sampling Sample at Time Intervals Conditions->Sampling Analysis_Method Analysis Method Sampling->Analysis_Method UV_Vis UV-Vis Spectrophotometry Analysis_Method->UV_Vis Absorbance @ λmax HPLC HPLC-PDA Analysis Analysis_Method->HPLC Peak Area Calc_Remaining Calculate % Remaining this compound UV_Vis->Calc_Remaining HPLC->Calc_Remaining Det_Kinetics Determine Degradation Kinetics Calc_Remaining->Det_Kinetics

Caption: Workflow for this compound stability analysis.

References

Overcoming poor resolution of xanthophylls in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xanthophyll analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic separation of xanthophylls.

Frequently Asked Questions (FAQs)

Q1: I am observing poor resolution between lutein (B1675518) and zeaxanthin (B1683548) peaks in my HPLC analysis. What are the most likely causes and how can I improve the separation?

A1: Poor resolution between lutein and zeaxanthin is a common challenge due to their isomeric nature. Several factors can contribute to this issue. The primary areas to investigate are your choice of stationary phase, mobile phase composition, and column temperature.

  • Stationary Phase: While C18 columns are widely used, C30 columns are often recommended for providing superior selectivity and resolution for carotenoid isomers, including xanthophylls.[1] The unique phase chemistry of C30 columns allows for better shape selectivity, which is crucial for separating structurally similar molecules.[2]

  • Mobile Phase Composition: The composition of your mobile phase significantly influences selectivity.[1] For reversed-phase HPLC, mobile phases consisting of methanol (B129727), methyl tert-butyl ether (MTBE), and water have proven effective for separating lutein and zeaxanthin.[2] Experimenting with the solvent ratios in your gradient can have a substantial impact on resolution. For instance, a shallow gradient can help to improve the separation of closely eluting peaks.[1]

  • Column Temperature: Temperature control is a critical parameter affecting chromatographic selectivity.[1] Small fluctuations in temperature can lead to significant changes in retention times and resolution. It is advisable to use a column oven and experiment with different temperatures, as the optimal temperature can vary depending on the specific xanthophylls and the column being used.[1]

Q2: My xanthophyll peaks are showing significant tailing. What could be the cause and how can I resolve this?

A2: Peak tailing in HPLC analysis of xanthophylls can arise from several factors, primarily related to interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of xanthophylls, leading to peak tailing.[1] This can be mitigated by using a modern, well-end-capped column or by adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your analytes and lead to peak tailing. Ensure the pH of your mobile phase is suitable for the xanthophylls being analyzed.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[4] Try reducing the injection volume or diluting your sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5] If other troubleshooting steps fail, it may be necessary to clean or replace your column.

Q3: What are the best practices for sample preparation to ensure accurate and reproducible xanthophyll analysis?

A3: Proper sample preparation is crucial to prevent the degradation of these light and oxygen-sensitive compounds and to ensure accurate quantification.

  • Protection from Light and Oxidation: Xanthophylls are susceptible to degradation from light and oxygen.[6][7] All sample preparation steps should be performed under dim or yellow lighting.[6] The use of an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvent is highly recommended to prevent oxidative degradation.[1][6]

  • Solvent Selection: The choice of extraction solvent depends on the sample matrix. Acetone (B3395972), ethanol, or mixtures of methanol and ethyl acetate (B1210297) are commonly used.[1][8] For dried samples, it may be beneficial to rehydrate them before extracting with a water-miscible solvent.[9]

  • Extraction and Saponification: Homogenize the sample to a fine powder for efficient extraction.[1] Sonication can aid in the extraction process.[1] For samples with high lipid content, a saponification step with potassium hydroxide (B78521) (KOH) may be necessary to hydrolyze interfering fats and chlorophylls.[6]

  • Final Steps: After extraction, the solvent should be evaporated under a stream of nitrogen.[1] The dried extract is then reconstituted in a solvent compatible with the initial mobile phase for HPLC analysis.[1] It is also good practice to filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[7]

Troubleshooting Guides

Guide 1: Improving Resolution of Lutein and Zeaxanthin

This guide provides a systematic approach to improving the separation of the critical xanthophyll isomers, lutein and zeaxanthin.

Troubleshooting Workflow

start Poor Resolution of Lutein and Zeaxanthin c30_check Are you using a C30 column? start->c30_check switch_c30 Switch to a C30 column for better shape selectivity. c30_check->switch_c30 No optimize_mp Optimize Mobile Phase Gradient c30_check->optimize_mp Yes switch_c30->optimize_mp shallow_gradient Implement a shallower gradient to increase separation time. optimize_mp->shallow_gradient Yes optimize_temp Optimize Column Temperature optimize_mp->optimize_temp No shallow_gradient->optimize_temp adjust_temp Systematically vary temperature (e.g., 18°C, 20°C, 25°C) to find the optimal resolution. optimize_temp->adjust_temp Yes end Resolution Improved optimize_temp->end No adjust_temp->end

Troubleshooting workflow for poor lutein and zeaxanthin resolution.

Experimental Protocols

Protocol 1: HPLC Method for Xanthophyll Separation using a C30 Column

This protocol is adapted from methods that have demonstrated successful separation of major xanthophylls.[2][6]

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.

  • Column: YMC Carotenoid C30 column (or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

    • Solvent B: Methanol/Methyl-tert-butyl ether (MTBE)/Water (6:90:4, v/v/v)

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    15 50 50
    30 5 95
    35 5 95
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: 450 nm

Data Presentation

Table 1: Comparison of Stationary Phases for Lutein and Zeaxanthin Resolution

Column TypeTypical Resolution (Rs)AdvantagesDisadvantages
Monomeric C18< 1.0Widely available, good for general carotenoid screening.Often provides poor resolution of lutein and zeaxanthin.[6]
Polymeric C181.0 - 1.5Can offer improved selectivity over monomeric C18.[6]Performance can be variable between manufacturers.
C30 > 1.5 Excellent selectivity for geometric isomers. [1][2]May have longer retention times.
Guide 2: General Sample Preparation Workflow for Xanthophyll Extraction from Plant Material

This guide outlines a general workflow for extracting xanthophylls from plant tissues, incorporating best practices to minimize degradation.

Experimental Workflow Diagram

start Homogenize Plant Material (Freeze-dried or fresh) extraction Add Extraction Solvent (e.g., Acetone with 0.1% BHT) and Sonicate start->extraction centrifuge Centrifuge to Pellet Debris extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat_extraction Repeat Extraction of Pellet (if necessary) supernatant->repeat_extraction combine Combine Supernatants repeat_extraction->combine Yes repeat_extraction->combine No dry Evaporate to Dryness (under Nitrogen) combine->dry reconstitute Reconstitute in Mobile Phase Compatible Solvent dry->reconstitute filter Filter (0.22 µm) into HPLC vial reconstitute->filter inject Inject into HPLC filter->inject

General workflow for xanthophyll extraction from plant material.

Protocol 2: Detailed Xanthophyll Extraction from Plant Material

This protocol provides a step-by-step guide for the extraction of xanthophylls.[1]

  • Sample Preparation: Weigh approximately 1 gram of homogenized fresh or freeze-dried plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of acetone containing 0.1% BHT.

    • Vortex or sonicate the mixture for 15 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction with a fresh aliquot of solvent until the plant material is colorless.

  • Drying: Combine the supernatants and evaporate the solvent to complete dryness using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a solvent that is compatible with your initial HPLC mobile phase conditions.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Data Presentation

Table 2: Common Solvents for Xanthophyll Extraction

SolventPolarityAdvantagesConsiderations
AcetonePolar aproticExcellent for extracting a wide range of pigments. Miscible with water.[9]Can be volatile.
EthanolPolar proticLess toxic than other solvents. Good for general extraction.[8]May not be as efficient for all xanthophylls.
HexaneNonpolarGood for extracting nonpolar carotenoids.Not suitable for polar xanthophylls. Often used in combination with more polar solvents.[6]
Methanol/Ethyl AcetateMixtureCan be optimized for specific sample matrices.[1]Requires careful optimization of the solvent ratio.

References

Addressing co-elution of lutein and Flavoxanthin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of carotenoids, specifically focusing on the co-elution of lutein (B1675518) and the structurally similar xanthophyll, flavoxanthin.

Frequently Asked Questions (FAQs)

Q1: Why do lutein and this compound/zeaxanthin (B1683548) peaks co-elute in reversed-phase HPLC?

Lutein and its isomer zeaxanthin frequently co-elute due to their nearly identical chemical structures, polarity, and physicochemical properties.[1] Lutein and zeaxanthin are structural isomers, sharing the same chemical formula (C₄₀H₅₆O₂) and differing only in the position of one double bond in an end-ring.[2][3][4] This subtle difference provides a significant challenge for standard reversed-phase columns, like the C18, which often lack the necessary shape selectivity to distinguish between them.[1][5][6] These similarities cause them to interact with the stationary and mobile phases in an almost identical manner, leading to poor resolution or complete co-elution.[1]

Q2: What is the most effective type of HPLC column for separating lutein and its isomers?

The most effective and recommended stationary phase for separating carotenoid isomers is a C30 column .[1][5] Unlike traditional C18 columns, C30 columns are specifically designed with long alkyl chains that provide superior shape selectivity for hydrophobic, long-chain molecules like carotenoids.[7][8][9] This enhanced shape selectivity allows the C30 phase to better differentiate between the subtle structural differences of isomers like lutein and zeaxanthin, resulting in significantly improved resolution.[5][10] Many studies have demonstrated that a switch from a C18 to a C30 column is the most critical step toward achieving baseline separation of these compounds.[1][5][11]

Q3: How does the mobile phase composition affect the separation?

The mobile phase composition is a critical factor for optimizing selectivity. For carotenoid separation on a C30 column, mobile phases typically consist of a mixture of solvents like methanol (B129727), acetonitrile, water, and often a less polar solvent like methyl-tert-butyl ether (MTBE) .[1][5][8]

  • Methanol/Acetonitrile: These are the primary polar organic solvents used.

  • Water: A small amount of water is often included in the initial mobile phase.

  • MTBE: Introducing MTBE into the gradient is crucial for altering selectivity and eluting the more non-polar carotenoids.[1][8] A gradient from a methanol/water mixture to a mobile phase containing MTBE is a common and effective strategy.[5][8]

  • Modifiers: Additives like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) can be used to improve peak shape and recovery.[12]

Q4: What is the role of column temperature in resolving co-elution?

Column temperature is a key parameter for optimizing carotenoid separations as it can significantly alter selectivity.[1]

  • Lower Temperatures: Reducing the column temperature (e.g., to 10-20°C) can enhance the separation of certain carotenoid isomers.[1][8][12]

  • Reproducibility: Even small fluctuations in ambient temperature can cause retention time drift and changes in selectivity.[1][12] Therefore, using a column oven to maintain a constant, controlled temperature is essential for reproducible results.[1] An optimal temperature is often found by experimenting within the 18-25°C range.[1]

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic workflow for addressing the co-elution of lutein and this compound or other structurally similar xanthophylls.

Problem: My HPLC method shows co-elution of lutein and a similar xanthophyll.

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, merged peak.[13] This prevents accurate quantification and identification. The following workflow outlines the steps to achieve baseline separation.

G cluster_0 Troubleshooting Workflow for Lutein Co-elution start Co-elution Observed (Lutein / this compound) step1 Step 1: Change Stationary Phase Switch from C18 to a C30 Column start->step1 q1 Resolution Achieved? step1->q1 step2 Step 2: Optimize Mobile Phase Introduce an MTBE Gradient q1->step2 No end Baseline Separation Achieved q1->end  Yes q2 Resolution Achieved? step2->q2 step3 Step 3: Adjust Temperature Use Column Oven (e.g., 18-25°C) q2->step3 No q2->end  Yes q3 Resolution Achieved? step3->q3 step4 Step 4: Fine-Tune Parameters - Reduce Flow Rate - Check Injection Solvent q3->step4 No q3->end  Yes no_end Further Method Development Needed step4->no_end

Caption: A step-by-step workflow for troubleshooting the co-elution of lutein.
Step 1: Verify and Optimize the Stationary Phase (HPLC Column)

The choice of stationary phase is the most critical factor for separating carotenoid isomers.[6]

  • Problem: Standard C18 columns often lack the selectivity needed to resolve structurally similar carotenoids because their shorter alkyl chains do not provide sufficient interaction to differentiate subtle shape differences.[6]

  • Solution: Switch to a polymeric C30 column . C30 columns are the industry standard for carotenoid analysis, offering superior shape selectivity that is essential for resolving isomers.[1][5][7]

ParameterC18 ColumnC30 Column
Primary Use General-purpose reversed-phaseSeparation of long-chain, hydrophobic isomers (e.g., carotenoids, Vitamin E)[7]
Selectivity Limited shape selectivity for isomersExcellent shape selectivity for carotenoid isomers[8][10]
Lutein/Zeaxanthin Often results in co-elution[5]Capable of baseline separation[5][11]
Carbon Load Typically 10-15%Higher, often around 17%[7]
Step 2: Optimize the Mobile Phase

If separation is still insufficient on a C30 column, the next step is to optimize the mobile phase.

  • Problem: A simple binary mobile phase (e.g., Methanol/Water) may not provide enough selectivity.

  • Solution: Introduce a third, less polar solvent, typically methyl-tert-butyl ether (MTBE) , into your gradient. This alters the overall solvent strength and selectivity of the mobile phase, which can significantly impact the retention of closely related compounds.[1][8] A gradient that starts with a high percentage of methanol and gradually introduces MTBE is highly effective.[5][8]

Step 3: Adjust and Control the Column Temperature

Temperature is a powerful tool for fine-tuning selectivity in carotenoid separations.

  • Problem: Uncontrolled ambient temperature leads to poor reproducibility and retention time drift.[1]

  • Solution: Use a column oven to maintain a stable temperature. Experiment with different temperatures, as lowering the temperature (e.g., to 20°C) often increases selectivity for carotenoid isomers.[12][14]

G cluster_params HPLC Parameters cluster_output Separation Quality Column Stationary Phase (e.g., C30) Selectivity Selectivity (α) Column->Selectivity MobilePhase Mobile Phase (e.g., MeOH/MTBE/H2O) MobilePhase->Selectivity Temp Temperature (e.g., 20°C) Temp->Selectivity Resolution Resolution (Rs) Selectivity->Resolution

Caption: Key HPLC parameters influencing selectivity and resolution.

Experimental Protocols

The following tables summarize published HPLC methods that have successfully separated lutein and other carotenoids. These can be used as a starting point for method development.

Table 1: Example HPLC Protocols for Carotenoid Separation
ParameterMethod 1Method 2Method 3
Column Accucore C30 (150 x 3.0 mm, 2.6 µm)[8]YMC C30 (250 x 4.6 mm, 5 µm)[5]Primesep B (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A Methanol / Water (98:2 v/v)[14]Methanol + 10 mM Ammonium Acetate[5]Acetonitrile / Water (85:15 v/v)
Mobile Phase B MTBE[14]MTBE[5]N/A (Isocratic)
Mobile Phase C -Water[5]N/A (Isocratic)
Flow Rate 0.4 mL/min[8]0.9 mL/min[5]0.7 mL/min[2]
Temperature 10°C[8]Not specifiedNot specified
Detection Diode Array Detector (DAD)UV-Vis at 450 nm[5]Vis at 450 nm[2]
Gradient Profile Gradient elution using Methanol, MTBE, and Water[8]Gradient elution over 45 min[5]Isocratic[2]
Analysis Time < 20 min[8]45 min[5]Not specified
Citation [8][14][5][2]

Note: The gradient profiles in these methods are complex and should be referenced from the original publications for precise implementation.

Detailed Protocol Considerations
  • Sample Preparation: Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase.[1] A good practice is to use a mixture of the mobile phase solvents, such as MTBE:Methanol (2:3), to prevent precipitation upon injection, which can cause peak tailing.[1][14]

  • Flow Rate: If peaks are still not fully resolved, consider reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the interaction time between the analytes and the stationary phase, which can improve resolution.[1]

  • Peak Identification: To confirm the identity of separated peaks, compare retention times with authentic standards. For definitive identification, especially with isomers, hyphenated techniques like HPLC-MS (Mass Spectrometry) or HPLC-NMR (Nuclear Magnetic Resonance) can be employed.[11][15] A diode array detector (DAD) can also help assess peak purity by comparing spectra across the peak.[13]

References

Selecting appropriate internal standards for Flavoxanthin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Flavoxanthin

Welcome to the technical support center for the quantification of this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying this compound using appropriate internal standards and chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard recommended for this compound quantification?

A1: An internal standard (IS) is highly recommended for accurate and precise quantification of this compound, especially in complex matrices. An IS helps to correct for variations that can occur during sample preparation, extraction, and analysis, such as analyte loss, injection volume inconsistencies, and instrument response fluctuations. By adding a known amount of the IS to both the samples and calibration standards, the ratio of the analyte peak area to the IS peak area is used for quantification, which minimizes the impact of these potential errors.

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A2: An ideal internal standard for this compound should possess the following characteristics:

  • Structural and Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.

  • Not Naturally Present: The internal standard should not be naturally present in the sample matrix being analyzed.

  • Chromatographic Resolution: It must be well-resolved from this compound and other components in the sample chromatogram.

  • Stability: The internal standard should be stable throughout the entire analytical process, from sample preparation to detection.

  • Commercial Availability and Purity: It should be readily available in high purity.

Q3: Can I use an external standard calibration for this compound quantification?

A3: Yes, quantification without an internal standard is possible using an external standard calibration. However, this method is more susceptible to errors from sample preparation and injection volume variations. For highly accurate and reproducible results, especially in complex sample matrices, the use of an internal standard is strongly recommended.

Q4: What are the most common analytical techniques for this compound quantification?

A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is the most common technique for carotenoid analysis, including this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also increasingly used due to its higher sensitivity and selectivity, which is particularly beneficial for complex matrices and low concentrations of the analyte.

Selecting an Appropriate Internal Standard

Choosing a suitable internal standard is a critical step in developing a robust quantification method for this compound. Below is a summary of potential internal standards.

Workflow for Internal Standard Selection

Internal Standard Selection Workflow Workflow for Selecting an Appropriate Internal Standard A Define Analytical Requirements (Matrix, Concentration, Technique) B Literature Search for IS (this compound, Xanthophylls) A->B C Select Candidate IS (e.g., β-apo-8'-carotenal, Echinenone) B->C D Procure High-Purity Standards C->D E Develop Initial HPLC/LC-MS Method D->E F Check for Co-elution of IS with Analyte and Matrix Components E->F G Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) F->G Co-elution Observed H Validate Method (Linearity, Accuracy, Precision, Recovery) F->H No Co-elution G->F I Implement for Routine Analysis H->I

A stepwise workflow for the selection of a suitable internal standard.
Comparison of Potential Internal Standards

Internal StandardChemical Structure Similarity to this compoundCommercial AvailabilityCommon Analytical TechniquesKey Considerations
β-apo-8'-carotenal Structurally similar apocarotenoidReadily availableHPLC-UV/DAD, LC-MS/MSCommonly used for carotenoid analysis. Good chromatographic behavior. May be present in some food matrices.[1]
Echinenone Ketocarotenoid with some structural similarityAvailable, but less common than β-apo-8'-carotenalHPLC-UV/DAD, LC-MS/MSNot naturally present in most plant matrices. Good stability.
Isotopically Labeled this compound Identical chemical and physical propertiesCustom synthesis requiredLC-MS/MSThe "gold standard" for accuracy as it perfectly mimics the analyte's behavior, but it is expensive and not readily available.[2]

Recommendation: For most applications, β-apo-8'-carotenal is a suitable and practical choice as an internal standard for this compound quantification due to its structural similarity, commercial availability, and established use in carotenoid analysis.

Experimental Protocol: Quantification of this compound by HPLC-DAD

This protocol provides a general methodology for the quantification of this compound in plant extracts using β-apo-8'-carotenal as an internal standard. Optimization may be required depending on the specific sample matrix.

1. Materials and Reagents

  • This compound standard (≥95% purity)

  • β-apo-8'-carotenal (internal standard, ≥95% purity)

  • HPLC grade solvents: Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Water

  • Reagents for extraction: Acetone, Ethanol, Hexane (B92381)

  • Butylated hydroxytoluene (BHT) as an antioxidant

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve this compound and β-apo-8'-carotenal in a suitable solvent (e.g., hexane or a mixture of extraction solvents) containing 0.1% BHT. Store stock solutions at -20°C in amber vials.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 0.1 to 20 µg/mL. Spike each calibration standard with the β-apo-8'-carotenal stock solution to a final concentration of 5 µg/mL.

3. Sample Preparation (Example: Plant Leaves)

  • Extraction: Homogenize 1 g of the sample with 10 mL of acetone:ethanol (1:1, v/v) containing 0.1% BHT.

  • Internal Standard Spiking: Add a known amount of β-apo-8'-carotenal stock solution to the extract.

  • Partitioning: Add 10 mL of hexane and 10 mL of water to the extract. Vortex and centrifuge to separate the layers. Collect the upper hexane layer. Repeat the hexane extraction twice.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before HPLC analysis.

4. HPLC-DAD Conditions

  • Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often preferred for separating a range of carotenoids.

    • Solvent A: Methanol/Water (98:2, v/v)

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    30 5 95
    35 5 95
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector (DAD) monitoring at 450 nm.

5. Quantification

  • Generate a calibration curve by plotting the peak area ratio (this compound/β-apo-8'-carotenal) against the concentration of this compound.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC or LC-MS analysis of this compound.

Troubleshooting Common HPLC/LC-MS Issues

HPLC Troubleshooting Troubleshooting Common HPLC/LC-MS Issues Start Problem Observed A Peak Tailing Start->A B Poor Resolution/ Co-elution Start->B C Inconsistent Retention Times Start->C D Matrix Effects (LC-MS) Start->D E Low Analyte Recovery Start->E SolA1 Check for secondary interactions with silanol (B1196071) groups. A->SolA1 SolA2 Reduce sample concentration to avoid column overload. A->SolA2 SolA3 Use a guard column and flush the analytical column. A->SolA3 SolB1 Optimize mobile phase gradient and pH. B->SolB1 SolB2 Decrease flow rate. B->SolB2 SolB3 Switch to a C30 column for better isomer separation. B->SolB3 SolC1 Ensure proper column equilibration. C->SolC1 SolC2 Check for leaks in the HPLC system. C->SolC2 SolC3 Degas the mobile phase to prevent air bubbles. C->SolC3 SolD1 Improve sample cleanup (e.g., SPE). D->SolD1 SolD2 Use a matrix-matched calibration curve. D->SolD2 SolD3 Use a stable isotope-labeled internal standard. D->SolD3 SolE1 Optimize extraction solvent and conditions. E->SolE1 SolE2 Protect samples from light and heat to prevent degradation. E->SolE2 SolE3 Ensure complete solvent evaporation and reconstitution. E->SolE3

A decision tree for troubleshooting common HPLC/LC-MS issues.

Issue: Co-elution of this compound with the internal standard or other carotenoids.

  • Cause: Insufficient chromatographic separation due to similar polarities of the compounds.

  • Solution:

    • Optimize the Mobile Phase: Adjust the gradient slope or the composition of the mobile phase to enhance separation. For reversed-phase chromatography, increasing the aqueous component can increase the retention of nonpolar compounds.

    • Change the Column: A C30 column is often more effective at separating carotenoid isomers and structurally similar xanthophylls than a standard C18 column.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.

Issue: Poor peak shape (tailing or fronting).

  • Cause:

    • Tailing: Secondary interactions with the stationary phase (e.g., silanol groups), column overload, or extra-column band broadening.

    • Fronting: Column overload or poor sample solubility in the mobile phase.

  • Solution:

    • For Tailing: Use an end-capped column, add a competing base like triethylamine (B128534) to the mobile phase, or reduce the sample concentration.

    • For Fronting: Dilute the sample or ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.

Issue: Matrix effects leading to ion suppression or enhancement (LC-MS).

  • Cause: Co-eluting compounds from the sample matrix interfere with the ionization of this compound and the internal standard in the mass spectrometer source.

  • Solution:

    • Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components before LC-MS analysis.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.

    • Use an Isotopically Labeled Internal Standard: If available, a stable isotope-labeled this compound is the most effective way to correct for matrix effects as it co-elutes and experiences the same ionization effects as the analyte.

Issue: Degradation of this compound or the internal standard.

  • Cause: Carotenoids are susceptible to degradation by light, heat, oxygen, and acids.

  • Solution:

    • Protect from Light: Work under dim light and use amber vials for samples and standards.

    • Control Temperature: Keep samples and standards refrigerated or frozen and avoid excessive heat during sample preparation.

    • Use Antioxidants: Add an antioxidant like BHT to extraction solvents and standard solutions to prevent oxidation.

    • Avoid Acidic Conditions: Neutralize any acidic reagents used during sample preparation.

By following these guidelines and troubleshooting steps, researchers can develop a robust and reliable method for the quantification of this compound in various sample matrices.

References

Best practices for long-term storage of Flavoxanthin standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of Flavoxanthin standards to ensure their stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What is the optimal temperature for the long-term storage of this compound standards?

For long-term stability, this compound standards should be stored at ultra-low temperatures. The recommended temperature is -70°C.[1][2][3] Storing at -20°C is a viable alternative for shorter periods (up to five months), but degradation of carotenoids is significantly more likely over longer durations compared to storage at -70°C.[1] High temperatures accelerate the degradation process.[4][5]

Q2: How should I protect this compound standards from light and oxygen?

This compound, like other carotenoids, is highly sensitive to light and oxygen, which cause isomerization and oxidation.[6][7] To mitigate this, always:

  • Store standards in amber glass vials or containers wrapped in aluminum foil to block light.[8]

  • Before sealing and freezing, purge the headspace of the container with an inert gas such as nitrogen or argon to displace oxygen.[8]

  • Use airtight containers to prevent oxygen ingress during storage.[6]

Q3: In what form should I store the this compound standard (dry powder vs. solution)?

Both forms are acceptable if handled correctly.

  • Dry Powder: Store in a desiccator at -70°C under an inert atmosphere. This is a good option for a primary, untouched standard.

  • Stock Solution: Storing the standard as a stock solution in a high-purity organic solvent is often more convenient.[8] This allows for easier preparation of working solutions. Aliquoting the stock solution is critical to preserve the integrity of the main supply.

Q4: Which solvents are recommended for creating this compound stock solutions?

This compound is lipophilic, being insoluble in water but soluble in organic solvents.[6][9] Commonly used high-purity, HPLC-grade solvents include:

The choice of solvent should be compatible with your subsequent analytical methods, such as the mobile phase in an HPLC system.[8]

Handling and Usage

Q5: How should I prepare working solutions from a frozen stock?

To prevent condensation, which can introduce water and contaminants, allow the frozen aliquot to equilibrate to room temperature in the dark before opening.[8] Once equilibrated, you can make the necessary dilutions using high-purity solvents.

Q6: Is it okay to freeze and thaw my this compound stock solution multiple times?

It is strongly advised to avoid multiple freeze-thaw cycles. These temperature fluctuations can accelerate the degradation of the standard. Best practice is to aliquot the stock solution into smaller, single-use vials after its initial preparation.[8] This ensures that the main stock remains at a stable temperature and is not repeatedly exposed to ambient conditions.

Q7: What precautions should I take during routine handling of this compound solutions?

Due to its light sensitivity, handle all this compound solutions under dim or yellow light to prevent photodegradation.[8] Work efficiently to minimize the time the standard is exposed to room temperature and atmospheric oxygen.

Stability and Quality Control

Q8: How long can I expect my this compound standard to be stable under ideal conditions?

When dissolved in a suitable organic solvent and stored at -70°C in an oxygen-free, light-protected environment, carotenoid standard solutions can remain stable for at least six months.[2][3][8] However, stability can vary, and periodic verification is recommended.

Q9: How can I verify the stability and purity of my standard over time?

The most effective way to monitor the stability of your this compound standard is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or diode-array detector is the preferred method.[2] Periodically inject a sample of your standard to check for the appearance of degradation peaks or a decrease in the main peak area, which would indicate a loss of purity and concentration.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Rapid degradation of the standard Exposure to light, heat, or oxygen.Ensure storage at -70°C in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon). Minimize exposure to light and room temperature during handling.[8]
Inconsistent experimental results Improper handling and storage of the standard; degradation between uses.Follow a strict, standardized protocol for the preparation, aliquoting, and storage of solutions. Use single-use aliquots to avoid freeze-thaw cycles.[8]
Precipitation of the standard in the solvent Low solubility or solvent evaporation.Confirm the chosen solvent is appropriate for this compound (e.g., ethanol, methanol, acetone).[8][9] Store vials tightly sealed to prevent solvent evaporation.

Quantitative Data on Carotenoid Stability

While specific long-term stability data for this compound is limited, the following table summarizes findings for similar carotenoids, providing a reliable proxy for expected stability under various conditions.

Carotenoid(s)Storage TemperatureDurationConditionRetention / StabilityReference
Lutein, Zeaxanthin, β-Carotene, etc.-70°C28 monthsPlasma samplesStable[1]
Lutein, Zeaxanthin, β-Carotene, etc.-20°C5 monthsPlasma samplesStable[1]
Lutein, Zeaxanthin, β-Carotene, etc.-20°C15 monthsPlasma samplesSignificant degradation observed[1]
Lutein, Zeaxanthin, β-Carotene, etc.-70°C6 monthsStandard solutions (0.05-5 µg/mL)Stable[2][3]
β-Carotene, Lutein, Zeaxanthin4°C180 daysMaize flour in polyethylene (B3416737) bagsHigh retention (~79% for β-carotene)[5]
β-Carotene, Lutein, Zeaxanthin37°C180 daysMaize flour in paper bagsPoor retention (~13-21%)[5]
Total Carotenoids4°C16 weeks'Cara Cara' JuiceNo significant loss[10]
Total Carotenoids40°C16 weeks'Cara Cara' Juice~31% loss[10]

Experimental Protocol: Assessing this compound Standard Stability

This protocol outlines a method to validate the stability of a this compound stock solution over time using HPLC.

1. Objective: To determine the degradation rate of a this compound standard stock solution under specific long-term storage conditions.

2. Materials:

  • This compound standard (crystalline or powder)

  • HPLC-grade solvent (e.g., ethanol or methanol)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • 2 mL amber glass autosampler vials with caps

  • Calibrated micropipettes

  • Inert gas (Nitrogen or Argon)

3. Procedure:

  • Step 1: Preparation of Primary Stock Solution

    • Under dim or yellow light, accurately weigh a small amount of the this compound standard.

    • Dissolve the standard in a known volume of the chosen HPLC-grade solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

    • Mix thoroughly until completely dissolved.

  • Step 2: Aliquoting and Storage

    • Immediately dispense the stock solution into multiple single-use 2 mL amber vials (e.g., 100 µL per vial).

    • Gently flush the headspace of each vial with nitrogen or argon gas before tightly sealing the cap.

    • Label the vials clearly with the date and concentration.

    • Store all aliquots at the desired long-term storage temperature (e.g., -70°C).

  • Step 3: Initial Analysis (Time 0)

    • Take one freshly prepared aliquot, allow it to warm to room temperature in the dark.

    • Prepare a series of dilutions from this aliquot to create a calibration curve.

    • Analyze these dilutions via HPLC to establish the initial peak area corresponding to the initial concentration. The detection wavelength should be set to this compound's absorption maximum (around 450-460 nm).[9][11]

  • Step 4: Stability Analysis at Subsequent Time Points

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to warm to room temperature in the dark.

    • Prepare a working solution of the same concentration as one of the initial calibration standards.

    • Analyze the sample via HPLC under the exact same conditions as the Time 0 analysis.

  • Step 5: Data Analysis

    • Compare the peak area of the this compound peak from the stored sample to the initial peak area from the Time 0 sample.

    • Calculate the percentage of the standard remaining using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage remaining against time to visualize the degradation curve.

Visual Workflow

G cluster_prep Preparation cluster_storage Storage & Handling cluster_analysis Analysis & QC Receive Receive Standard (Dry Powder) Dissolve Dissolve in appropriate organic solvent Receive->Dissolve Aliquot Aliquot into single-use amber vials Dissolve->Aliquot InertGas Purge with Inert Gas (N2 or Ar) Aliquot->InertGas Store Long-Term Storage (-70°C, in darkness) InertGas->Store Warm Equilibrate to Room Temp (in darkness) Store->Warm For Use Dilute Prepare Working Solution Warm->Dilute Analyze Perform Experiment / QC Analysis (HPLC) Dilute->Analyze

Caption: Workflow for Long-Term Storage and Handling of this compound Standards.

References

Technical Support Center: Optimization of Saponification for Flavoxanthin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the saponification step for accurate flavoxanthin analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a saponification step necessary for the analysis of this compound?

A1: Saponification, or alkaline hydrolysis, is a crucial step in the analysis of this compound for several reasons:

  • Hydrolysis of Esters: In many plant and food matrices, xanthophylls like this compound exist in an esterified form, linked to fatty acids.[1] These esters can have different chromatographic behaviors than free this compound, leading to multiple peaks and inaccurate quantification. Saponification cleaves these ester bonds, converting all this compound esters into a single, free form for analysis.

  • Removal of Interfering Lipids: Samples rich in lipids can interfere with chromatographic analysis. Saponification breaks down triglycerides and other fats into water-soluble soaps, which can then be easily removed during the extraction process.[2]

  • Degradation of Chlorophyll (B73375): In green plant materials, chlorophyll can interfere with the detection of carotenoids. The alkaline conditions of saponification help to degrade chlorophyll, resulting in a cleaner extract.

Q2: What are the most common alkaline reagents used for saponification, and are there differences in their effectiveness?

A2: The most commonly used alkaline agents are potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), typically dissolved in methanol (B129727) or ethanol. While both are effective, KOH is often preferred. Some studies have shown that saponification with KOH can result in a significantly higher recovery of certain xanthophylls compared to NaOH.

Q3: What are the critical parameters to control during the saponification of this compound?

A3: The key parameters to optimize for successful saponification are:

  • Alkali Concentration: The concentration of KOH or NaOH needs to be sufficient to hydrolyze the esters and lipids in the sample. However, excessively high concentrations can lead to the degradation of carotenoids.

  • Temperature: Higher temperatures can speed up the saponification reaction but also increase the risk of this compound degradation and isomerization.[3][4] It is important to find a balance that ensures complete hydrolysis with minimal degradation.

  • Time: The reaction time must be long enough for complete hydrolysis of the esters. Incomplete saponification will result in an underestimation of the total this compound content. Conversely, prolonged exposure to alkaline conditions can degrade the analyte.

  • Atmosphere: this compound, like other carotenoids, is susceptible to oxidation, especially at high temperatures and in the presence of light.[3][4] Performing the saponification under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidative losses.

Q4: Can saponification lead to the degradation of this compound?

A4: Yes, the same structural features that give carotenoids their beneficial properties also make them susceptible to degradation under harsh conditions.[3] Exposure to heat, light, oxygen, and strong alkaline conditions can lead to oxidation and isomerization of this compound.[3][4] Therefore, optimization of the saponification conditions is essential to minimize degradation and ensure accurate quantification.

Q5: Are there alternatives to traditional saponification?

A5: Yes, for some applications, alternative methods can be used. One such method involves using a strongly basic resin to remove chlorophylls (B1240455) and esterified fatty acids from the organic extract. This can be a gentler method and may lead to higher recovery of some sensitive carotenoids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Incomplete saponification. 2. Degradation of this compound during saponification. 3. Inefficient extraction of this compound post-saponification.1. Increase saponification time or temperature slightly. Ensure adequate mixing. 2. Reduce temperature and/or time of saponification. Perform the reaction under a nitrogen or argon atmosphere and in the dark. Consider adding an antioxidant like ascorbic acid. 3. Ensure the pH of the aqueous phase is neutralized before extraction with an organic solvent. Repeat the extraction of the aqueous phase multiple times.
High variability in results 1. Inconsistent saponification conditions. 2. Sample heterogeneity. 3. Oxidative degradation during sample workup.1. Precisely control temperature, time, and reagent concentrations for all samples. 2. Ensure the sample is thoroughly homogenized before taking aliquots for analysis. 3. Minimize exposure of the sample to air and light at all stages. Work quickly and keep samples on ice when possible.
Presence of multiple peaks for this compound in HPLC 1. Incomplete saponification, leaving some this compound esters. 2. Isomerization of this compound during saponification.1. Increase the strength of the alkaline solution, or the time or temperature of the reaction. 2. Use milder saponification conditions (lower temperature, shorter time). Protect the sample from light.
Peak tailing or fronting in HPLC chromatogram 1. Co-elution with interfering compounds not removed by saponification. 2. Issues with the HPLC column or mobile phase.1. Improve the post-saponification washing steps to remove residual soaps or other polar compounds. 2. Check the pH of the mobile phase and ensure the column is not degraded. A guard column may also help.

Data Presentation

Table 1: Effect of Boiling on this compound Concentration in Mustard Leaves (µg/g)

Boiling Time (minutes)This compound Concentration (µg/g)
0 (Control)Not specified, but lower than treated
2113.9
4Lower than 2 minutes
6Lower than 4 minutes
8Lower than 6 minutes
1087.4 (as part of a general increase)

Data extracted from a study on Brassica campestris leaves. The study notes a significant increase at 2 minutes, followed by a decrease with longer boiling times.[5]

Table 2: Effect of Frying on this compound Concentration in Mustard Leaves (µg/g)

Frying Time (minutes)This compound Concentration (µg/g)
150.6
>1Significantly decreased

Data extracted from a study on Brassica campestris leaves, indicating that frying has a deleterious effect on this compound content.[5]

Experimental Protocols

General Protocol for Saponification of this compound Esters

This is a generalized protocol based on methods for other xanthophylls and should be optimized for your specific sample matrix.

  • Extraction:

    • Homogenize the sample in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).

    • Extract the carotenoids until the sample residue is colorless.

    • Pool the solvent extracts and evaporate to dryness under a stream of nitrogen at a low temperature (<40°C).

  • Saponification:

    • Redissolve the dried extract in a small volume of an appropriate solvent (e.g., diethyl ether or ethanol).

    • Add an equal volume of 10% (w/v) methanolic KOH.

    • Blanket the headspace of the reaction vessel with nitrogen or argon.

    • Incubate in the dark at room temperature for 4-16 hours with gentle stirring. Alternatively, for a faster reaction, incubate at a slightly elevated temperature (e.g., 45°C) for 30-60 minutes. Note: Optimal time and temperature must be determined empirically.

  • Post-Saponification Extraction:

    • Add an equal volume of deionized water to the reaction mixture.

    • Extract the saponified carotenoids into a non-polar solvent such as hexane (B92381) or diethyl ether by gentle mixing. Repeat this extraction 2-3 times.

    • Pool the organic phases.

    • Wash the combined organic phase with deionized water until the aqueous phase is neutral (check with pH paper). This removes residual alkali and soaps.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Sample Preparation for HPLC:

    • Redissolve the dried, saponified extract in a small, precise volume of the HPLC mobile phase or a compatible solvent.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_extraction Sample Extraction cluster_saponification Saponification cluster_workup Post-Saponification Workup cluster_analysis HPLC Analysis Sample Homogenized Sample Solvent Add Organic Solvent (e.g., Acetone) Sample->Solvent Extract Extract until residue is colorless Solvent->Extract Evaporate Evaporate solvent under N2 Extract->Evaporate Redissolve Redissolve in Ethanol/Ether Evaporate->Redissolve Add_KOH Add Methanolic KOH Redissolve->Add_KOH Incubate Incubate (Dark, N2 atmosphere) Add_KOH->Incubate Add_Water Add Water Incubate->Add_Water Extract_Hexane Extract with Hexane/Ether Add_Water->Extract_Hexane Wash Wash with water until neutral Extract_Hexane->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate_Final Evaporate to dryness Dry->Evaporate_Final Redissolve_HPLC Redissolve in Mobile Phase Evaporate_Final->Redissolve_HPLC Filter Filter (0.22 µm) Redissolve_HPLC->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for this compound analysis including saponification.

Troubleshooting_Tree Troubleshooting Low this compound Recovery Start Low this compound Recovery Check_HPLC Check for multiple or broad peaks? Start->Check_HPLC Yes_Peaks Yes Check_HPLC->Yes_Peaks Yes No_Peaks No Check_HPLC->No_Peaks No Incomplete_Sapon Incomplete Saponification or Isomerization Yes_Peaks->Incomplete_Sapon Degradation Potential Degradation No_Peaks->Degradation Optimize_Sapon Optimize Saponification: - Increase time/temp/alkali conc. - Use milder conditions to reduce isomerization Incomplete_Sapon->Optimize_Sapon Optimize_Conditions Optimize Conditions: - Lower temp/time - Use N2 atmosphere - Protect from light Degradation->Optimize_Conditions Check_Extraction Check post-saponification extraction efficiency Degradation->Check_Extraction Neutralize Ensure neutralization before extraction. Repeat extraction steps. Check_Extraction->Neutralize

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Enhancing Flavoxanthin Solubility for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing flavoxanthin in cell culture experiments. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous cell culture media is a critical challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a natural xanthophyll pigment, a type of carotenoid, with potential biological activities, including anti-cancer properties.[1] Like other carotenoids, this compound is highly lipophilic, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation, reducing the effective concentration of the compound and leading to inconsistent and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound for cell culture applications. Other organic solvents like ethanol (B145695) and acetone (B3395972) can also be used.[2] It is crucial to use anhydrous (water-free) solvents to prevent the compound from precipitating.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent-induced effects.

Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Pre-warm the media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Slow addition and mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.

  • Stepwise dilution: Perform a serial dilution of the stock solution in the medium instead of a single large dilution.

  • Reduce the final concentration: The desired final concentration of this compound may be above its solubility limit in the media. Try working with a lower concentration.

  • Use a carrier molecule: Employing solubility-enhancing agents like cyclodextrins or formulating this compound into nanoemulsions or liposomes can significantly improve its dispersibility in aqueous solutions.

Q5: How should I store my this compound stock solution?

Carotenoids are sensitive to light, oxygen, and heat.

  • Protect from light: Store stock solutions in amber-colored vials or wrap them in aluminum foil.

  • Low temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.

  • Aliquot: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Inert atmosphere: For maximum stability, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.

Q6: What are the known biological activities and signaling pathways of this compound?

Recent studies have shown that this compound can bind to the protein Anterior Gradient 2 (AGR2), which is overexpressed in some cancers like lung adenocarcinoma. This interaction has been shown to inhibit fatty acid oxidation (FAO) and promote anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[2][3] This suggests that this compound may have anti-cancer effects by targeting cellular metabolism and survival pathways.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). 1. Solvent is not anhydrous.2. Insufficient solvent volume.3. Low ambient temperature.1. Use a fresh, unopened bottle of anhydrous DMSO.2. Increase the solvent volume to prepare a more dilute stock solution.3. Gently warm the solution in a 37°C water bath and use a sonicator to aid dissolution.
Precipitate forms immediately upon adding the stock solution to the cell culture medium. 1. High final concentration of this compound.2. Rapid change in solvent polarity.3. Cold cell culture medium.1. Decrease the final working concentration of this compound.2. Add the stock solution slowly while vortexing. Perform a stepwise dilution.3. Ensure the cell culture medium is pre-warmed to 37°C.
A fine precipitate appears in the culture flasks after a few hours of incubation. 1. Delayed precipitation due to supersaturation.2. Interaction with media components (e.g., proteins in serum).1. Lower the final concentration of this compound.2. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.3. Utilize solubility enhancement techniques (see Experimental Protocols below).
Inconsistent or no biological effect observed in experiments. 1. Degradation of this compound in stock or working solutions.2. Inaccurate final concentration due to precipitation.1. Prepare fresh working solutions for each experiment from a properly stored stock solution.2. Visually inspect the media for any signs of precipitation before and during the experiment. If precipitation is observed, the results may not be reliable.
High levels of cell death in both control and treated wells. 1. Cytotoxicity from the organic solvent.1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%).2. Always include a vehicle control to assess solvent toxicity.

Data Presentation: Solubility of Xanthophylls

Compound Solvent Solubility
This compound DMSOSoluble (quantitative data not available)
EthanolSoluble (quantitative data not available)[2]
AcetoneSoluble (quantitative data not available)[2]
Lutein (for comparison) Acetone~800 mg/L[4]
Hexane~20 mg/L[4]

Experimental Protocols for Enhancing this compound Solubility

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., acetone or ethanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Prepare the this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone) to create a concentrated solution.

  • Prepare the Cyclodextrin Solution: In a separate flask, dissolve HP-β-CD in deionized water to a concentration of approximately 25% (w/v). Heat the solution to 60-65°C while stirring to ensure complete dissolution.[5]

  • Form the Complex: Slowly add the this compound solution dropwise to the heated HP-β-CD solution under vigorous stirring.

  • Solvent Evaporation: Continue stirring the mixture at 60-65°C for 1-2 hours to allow for complex formation and to evaporate the organic solvent.[5]

  • Cooling and Storage: Allow the solution to cool to room temperature. The resulting aqueous solution of the this compound-cyclodextrin complex can be filter-sterilized and then added to the cell culture medium. Store the complex solution at 4°C, protected from light.

Protocol 2: Formulation of this compound Nanoemulsions

Nanoemulsions are oil-in-water emulsions with very small droplet sizes that can encapsulate hydrophobic compounds and improve their dispersibility in aqueous solutions.

Materials:

  • This compound

  • Carrier oil (e.g., corn oil, medium-chain triglyceride oil)

  • Surfactant (e.g., Tween 20, Tween 80)

  • Phosphate-buffered saline (PBS) or deionized water

  • High-speed homogenizer

  • Microfluidizer or high-pressure homogenizer

Procedure:

  • Prepare the Oil Phase: Dissolve this compound in the carrier oil. Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution.[6]

  • Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1-5% w/w) in PBS or deionized water.[6]

  • Create a Coarse Emulsion: Add the oil phase to the aqueous phase and homogenize using a high-speed homogenizer at 10,000-20,000 rpm for 3-5 minutes.[6]

  • Form the Nanoemulsion: Pass the coarse emulsion through a microfluidizer or high-pressure homogenizer for several cycles until a translucent nanoemulsion with a small, uniform droplet size is obtained.[6]

  • Characterization and Use: The resulting nanoemulsion can be filter-sterilized and added to the cell culture medium. It is advisable to characterize the particle size and stability of the nanoemulsion.

Protocol 3: Preparation of this compound-Loaded Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For this compound, the thin-film hydration method is commonly used.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol (optional, for membrane stability)

  • Organic solvent (e.g., chloroform, ethanol)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Create the Lipid Film: Dissolve this compound and the lipids (phospholipid and cholesterol) in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add PBS to the flask and hydrate (B1144303) the lipid film by gentle rotation. This process is typically done at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size.

  • Purification and Use: The liposome (B1194612) suspension can be purified to remove unencapsulated this compound by methods like gel filtration or dialysis. The final liposome formulation can be added to the cell culture medium.

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling Pathway in Lung Adenocarcinoma

Recent research has elucidated a potential mechanism of action for this compound in lung adenocarcinoma. It has been shown to directly bind to Anterior Gradient 2 (AGR2), a protein often overexpressed in cancer cells. This interaction leads to the inhibition of fatty acid oxidation (FAO) and the promotion of anoikis, a type of apoptosis that is triggered by cell detachment.

Flavoxanthin_Signaling This compound This compound AGR2 AGR2 This compound->AGR2 Binds to & Inhibits FAO Fatty Acid Oxidation (FAO) AGR2->FAO Promotes Anoikis Anoikis (Cell Death) AGR2->Anoikis Inhibits CellSurvival Cell Survival & Proliferation FAO->CellSurvival Supports Anoikis->CellSurvival Prevents

This compound's proposed mechanism of action.
Experimental Workflow for Preparing this compound for Cell Culture

This workflow outlines the decision-making process for preparing this compound for in vitro experiments, from initial dissolution to troubleshooting precipitation issues.

Flavoxanthin_Workflow start Start: Prepare this compound Stock dissolve Dissolve this compound in Anhydrous DMSO start->dissolve stock Create 1-10 mM Stock Solution dissolve->stock store Aliquot & Store at -20°C/-80°C stock->store prepare_working Prepare Working Solution store->prepare_working dilute Dilute Stock in Pre-warmed (37°C) Culture Medium prepare_working->dilute check_precipitate Observe for Precipitation dilute->check_precipitate no_precipitate No Precipitation: Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes troubleshoot Troubleshoot: - Lower Final Concentration - Use Slower, Stepwise Dilution precipitate->troubleshoot troubleshoot->dilute Retry Dilution enhance_sol Still Precipitates? Use Solubility Enhancement Method (Cyclodextrin, Nanoemulsion, Liposome) troubleshoot->enhance_sol enhance_sol->prepare_working Reformulate

References

Technical Support Center: Carotenoid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of carotenoids by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider during carotenoid analysis to ensure accurate results?

A1: The primary challenges in carotenoid analysis stem from their inherent instability. Carotenoids are highly susceptible to degradation from light, heat, oxygen, and acidic conditions.[1] Therefore, it is crucial to implement protective measures throughout the entire analytical process, from sample preparation to HPLC analysis. This includes using antioxidants, working under subdued light, controlling temperature, and utilizing deoxygenated solvents.[2]

Q2: Which HPLC column is better for carotenoid analysis, C18 or C30?

A2: While C18 columns are widely used in reversed-phase HPLC, C30 columns often provide superior resolution for carotenoids, especially for geometric isomers (cis/trans).[1][3] The longer alkyl chain of the C30 stationary phase enhances shape selectivity, which is ideal for separating structurally similar hydrophobic isomers.[3] For instance, C30 columns can effectively separate lutein (B1675518) and zeaxanthin, which can be challenging on a C18 column.[1]

Q3: Why am I seeing extra, unexpected peaks in my chromatogram?

A3: Unexpected peaks, often called "ghost peaks," can arise from several sources. These may include contamination in the mobile phase or the HPLC system, carryover from previous injections, or the formation of degradation products or isomers.[2][4] Carotenoids can isomerize from the all-trans form to various cis isomers when exposed to heat or light, which will appear as separate peaks.[2][5] Oxidation can also lead to the formation of epoxides and apocarotenals, which are additional degradation products.[2]

Q4: Is saponification necessary for all samples? What are the risks?

A4: Saponification is often employed to remove interfering lipids and chlorophylls (B1240455) from a sample extract.[6] However, this process can also lead to the degradation and loss of certain carotenoids, particularly xanthophylls.[6] The addition of an antioxidant like butylated hydroxytoluene (BHT) during saponification can help minimize these losses.[6] For some samples, particularly those with high levels of epoxycarotenoids, saponification might cause significant losses and should be carefully evaluated.[6]

Troubleshooting Guides

Guide 1: Chromatographic & Peak Shape Issues

This guide addresses common problems related to peak shape and separation in your HPLC chromatogram.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the column.[7] - Column overload.[2] - Weak mobile phase.[4]- Add a modifier like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.05-0.1%) to mask silanol groups.[2][8] - Dilute the sample and reinject.[2] - Increase the strength of the mobile phase.
Peak Fronting - Sample solvent is stronger than the mobile phase.[9] - Column overload.[9] - Column void or channeling.[9]- Whenever possible, dissolve the sample in the mobile phase.[9] - Reduce the injection volume or sample concentration.[9] - If a void is suspected, flush the column in the reverse direction or replace it.[10]
Split Peaks - Clogged inlet frit.[9] - Void at the column inlet.[9][11] - Sample solvent incompatible with the mobile phase.[10]- Backflush the column to dislodge particulates from the frit.[9] - Replace the column if a void has formed due to silica (B1680970) dissolution or bed collapse.[10] - Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[10]
Broad Peaks - Low column efficiency. - High mobile phase viscosity.[4] - Extra-column volume (e.g., long tubing).- Ensure the column is properly packed and not degraded. - Optimize the mobile phase to reduce viscosity. - Minimize the length and diameter of tubing between the injector, column, and detector.
Poor Resolution of Isomers - Inappropriate column chemistry (e.g., using a standard C18 for complex isomer mixtures).[3] - Mobile phase composition is not optimal. - Column temperature is too high.- Use a C30 column for enhanced shape selectivity of carotenoid isomers.[1][3][5] - Adjust the mobile phase composition; sometimes adding a small amount of a different solvent can improve selectivity. - Lowering the column temperature can sometimes improve the resolution between certain isomers.[3]
Guide 2: Carotenoid Degradation & Low Recovery

This guide focuses on issues related to sample stability and quantitative accuracy.

Problem Potential Causes Recommended Solutions
Low or Disappearing Main Peak - Oxidative Degradation: Exposure to oxygen in solvents or air.[2] - Photo-degradation: Exposure to UV or ambient light.[2] - Thermal Degradation: High temperatures during sample preparation or analysis.[2]- Add an antioxidant like 0.1% BHT to all solvents and standards.[2] - Deoxygenate solvents by purging with nitrogen or helium.[2] - Use amber vials or wrap containers in foil; work under yellow or subdued light.[2] - Prepare samples on ice and store solutions at -20°C or lower.[2] Avoid high temperatures (>40°C) during solvent evaporation.[2]
Poor Recovery - Degradation during extraction/saponification. [6][12] - Acid-catalyzed degradation or isomerization (e.g., from acidic sample matrices like citrus).[12] - Incomplete extraction. - Add antioxidants (e.g., BHT) during extraction and saponification.[6] - For acidic samples, neutralize with a base like sodium carbonate during extraction.[12] - Optimize the extraction solvent system and procedure to ensure exhaustive extraction.
Inconsistent Quantitative Results - Standard degradation. - Inconsistent injection volume. - Detector issues. - Prepare fresh standards daily from a stock solution stored at low temperature under nitrogen.[2] - Check the autosampler for air bubbles and ensure proper maintenance. - Verify detector lamp performance and wavelength accuracy.

Experimental Protocols & Method Validation

Protocol 1: Standard Preparation

A crucial step for accurate quantification is the proper preparation of standard solutions.

  • Prepare Solvent with Antioxidant: Dissolve butylated hydroxytoluene (BHT) in an appropriate HPLC-grade solvent (e.g., THF or hexane) to a final concentration of 0.1% (w/v).[2]

  • Weigh Standard: In a subdued light environment, accurately weigh the carotenoid standard.

  • Prepare Stock Solution: Dissolve the weighed standard in the solvent containing 0.1% BHT to create a concentrated stock solution. Use an ultrasonic bath briefly if necessary to ensure complete dissolution.[2]

  • Storage: Store the stock solution in an amber vial under a nitrogen atmosphere at -20°C or lower.[2]

  • Working Solutions: On the day of analysis, bring the stock solution to room temperature and prepare serial dilutions using a solvent mixture similar to the mobile phase, also containing 0.1% BHT.[2]

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for carotenoid analysis.

Parameter Typical Range/Value Reference
Linearity (R²) 0.9993–0.9999[1]
Limit of Detection (LOD) 0.0051–19.44 ng/mL[1][13]
Limit of Quantification (LOQ) 0.0155–64.79 ng/mL[1][13]
Recovery 82–97%[1][12][13]
Precision (Intra-day RSDs) 1.25–3.46%[1]
Precision (Inter-day RSDs) 2.80–4.20%[1]

Visualized Workflows

G General HPLC Troubleshooting Workflow start Abnormal Chromatogram Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? peak_area Peak Area Inconsistent? peak_shape->retention_time tailing Tailing/Fronting/Split Peaks peak_shape->tailing Yes retention_time->peak_area rt_drift Drifting/Shifting RT retention_time->rt_drift Yes area_issue Low/Variable Peak Area peak_area->area_issue Yes check_column Check Column (void, clog) Check Sample Solvent tailing->check_column check_interactions Check Secondary Interactions (add TEA, adjust pH) tailing->check_interactions check_mobile_phase Check Mobile Phase Prep Check Pump/Mixer rt_drift->check_mobile_phase check_temp Check Column Temperature rt_drift->check_temp check_equilibration Check Column Equilibration rt_drift->check_equilibration check_degradation Check for Sample Degradation (Light, Heat, O2) area_issue->check_degradation check_injector Check Injector Precision (air bubbles, leaks) area_issue->check_injector check_detector Check Detector Lamp/Settings area_issue->check_detector

Caption: A logical workflow for troubleshooting common HPLC issues.

G Carotenoid Degradation Pathways & Prevention cluster_causes Causes of Degradation cluster_effects Degradation Effects cluster_prevention Preventative Measures light Light (UV/Visible) isomerization Isomerization (trans -> cis) light->isomerization protect_light Use Amber Vials Work in Subdued Light light->protect_light heat Heat (>40°C) heat->isomerization control_temp Refrigerate/Freeze Samples Use Ice Baths heat->control_temp oxygen Oxygen oxidation Oxidation (Epoxides, Apocarotenals) oxygen->oxidation remove_oxygen Use Antioxidants (BHT) Purge Solvents with N2 oxygen->remove_oxygen acid Acidic pH acid->isomerization control_ph Neutralize Samples Use pH Modifiers in Mobile Phase acid->control_ph loss Loss of Signal isomerization->loss oxidation->loss

Caption: Factors causing carotenoid degradation and preventative actions.

G Experimental Workflow for Carotenoid Analysis sample 1. Sample Collection extraction 2. Extraction (e.g., Acetone/Ethanol + BHT) sample->extraction sapon_decision Saponification Needed? extraction->sapon_decision saponification 3. Saponification (KOH in Methanol + BHT) sapon_decision->saponification Yes partition 4. Liquid-Liquid Partition (e.g., with Hexane) sapon_decision->partition No saponification->partition dry_reconstitute 5. Dry & Reconstitute (N2 stream, dissolve in mobile phase) partition->dry_reconstitute filter 6. Filter Sample (0.45 µm PTFE filter) dry_reconstitute->filter hplc 7. HPLC Injection filter->hplc data_analysis 8. Data Analysis hplc->data_analysis

Caption: A typical workflow for preparing samples for HPLC analysis.

References

Technical Support Center: Analysis of Flavoxanthin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression of Flavoxanthin in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[1][2] The primary cause of signal suppression is the "matrix effect," where other components in the sample interfere with the ionization process in the mass spectrometer's ion source.[1]

Q2: What are the common causes of signal suppression for this compound?

A2: As a carotenoid, this compound is susceptible to signal suppression from various sources, especially in complex matrices like plasma, serum, or food extracts. Common causes include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix, such as phospholipids, proteins, and salts, can interfere with the ionization of this compound.[1]

  • Ionization Source Competition: In Electrospray Ionization (ESI), other compounds in the sample can compete with this compound for charge, leading to reduced ionization efficiency.

  • Mobile Phase Additives: While necessary for chromatographic separation, some mobile phase additives can cause signal suppression.

  • High Analyte Concentration: Overly concentrated samples can sometimes lead to self-suppression effects.[2]

Q3: Which ionization technique is best for this compound analysis?

A3: For carotenoids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often a more powerful and effective ionization technique compared to Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[3] APCI is generally better suited for less polar to moderately polar compounds and can provide more robust ionization for carotenoids, leading to improved sensitivity and reduced signal suppression.[4][5][6]

Troubleshooting Guide: Reducing Signal Suppression

This guide provides a systematic approach to troubleshooting and mitigating signal suppression during the analysis of this compound by LC-MS.

Step 1: Identify the Source of Suppression

Before implementing solutions, it's helpful to determine if signal suppression is indeed the issue. A common method is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates signal suppression.

Step 2: Implement Mitigation Strategies

Based on the nature of your experiment and available resources, you can implement one or more of the following strategies to reduce signal suppression.

Workflow for Mitigating Signal Suppression

Signal_Suppression_Workflow cluster_sample_prep Sample Preparation Techniques cluster_chromatography Chromatographic Optimization cluster_ionization Ionization Optimization cluster_calibration Calibration Strategies start Signal Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep  Initial Step chromatography Optimize Chromatography sample_prep->chromatography lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) dilution Sample Dilution ionization Optimize Ionization chromatography->ionization column Change Column Chemistry gradient Modify Gradient Profile calibration Use Advanced Calibration ionization->calibration apci Switch to APCI parameters Optimize Source Parameters end Signal Suppression Reduced calibration->end internal_std Stable Isotope Labeled Internal Standard matrix_matched Matrix-Matched Standards

Caption: A workflow diagram illustrating the steps to mitigate signal suppression.

Strategy 1: Enhanced Sample Preparation

The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest or the interfering components, allowing for their separation. For carotenoids, C18 and C30 cartridges have shown good retention.[6][7]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. A common approach for carotenoids involves extraction from an aqueous sample into an organic solvent like hexane (B92381) or a mixture of hexane and acetone.[8]

  • Sample Dilution: A straightforward approach where the sample is diluted to reduce the concentration of matrix components. However, this may also decrease the this compound concentration to below the limit of detection.

Experimental Protocol: Solid-Phase Extraction (SPE) for Carotenoids from Plasma

This is a general protocol that should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add a suitable internal standard.[9]

    • Perform protein precipitation by adding 600 µL of cold ethanol.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., water/methanol 80:20, v/v) to remove polar interferences.

  • Elution:

    • Elute the carotenoids with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (Protein Precipitation) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) conditioning->loading washing 4. Washing (Remove polar interferences) loading->washing elution 5. Elution (Collect this compound) washing->elution reconstitution 6. Evaporation & Reconstitution elution->reconstitution end End: Analysis by LC-MS reconstitution->end

References

Validation & Comparative

Flavoxanthin vs. Lutein: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two xanthophyll carotenoids: Flavoxanthin and Lutein. While both belong to the same class of oxygenated carotenoids and are structurally similar, the available scientific literature presents a more robust quantitative antioxidant profile for Lutein. This document summarizes the existing experimental data, details relevant experimental protocols, and illustrates the key signaling pathways involved in their antioxidant action.

Executive Summary

Lutein has been extensively studied and has demonstrated significant antioxidant activity across a range of in vitro assays, including DPPH, ABTS, and superoxide (B77818) radical scavenging. In contrast, while this compound is recognized for its antioxidant properties, specific quantitative data from standardized assays are scarce in publicly available literature. This guide presents a detailed analysis of Lutein's antioxidant capacity and provides a qualitative comparison for this compound based on its structural similarity to other antioxidant xanthophylls.

Data Presentation: Quantitative Comparison of Antioxidant Capacity

The following tables summarize the available quantitative data for the antioxidant capacity of Lutein. A corresponding entry for this compound is included to highlight the current data gap.

Table 1: Radical Scavenging Activity (IC50 Values)

Antioxidant AssayThis compoundLuteinReference Compound
DPPH Radical Scavenging (IC50) Data not available35 µg/mL[1]Vitamin C (IC50 not directly comparable)
Superoxide Radical Scavenging (IC50) Data not available21 µg/mL[1]Vitamin C (IC50 not directly comparable)[1]
Hydroxyl Radical Scavenging (IC50) Data not available1.75 µg/mL[1]-
Nitric Oxide Radical Scavenging (IC50) Data not available3.8 µg/mL[1]-

Table 2: Other Antioxidant Capacity Measures

Antioxidant AssayThis compoundLuteinReference Compound
ABTS Radical Scavenging Data not available29.4% inhibition at 100 µg/mL[1]-
Ferric Reducing Antioxidant Power (FRAP) Data not available50% reducing activity equivalent to 0.3 µmols/mL FeSO4·7H2O[1]-
Inhibition of Lipid Peroxidation (IC50) Data not available2.2 µg/mL[1]Vitamin C (less effective than lutein)[1]

Note: The absence of quantitative data for this compound in these standard assays represents a significant research gap. Its structural similarity to Lutein, a known potent antioxidant, suggests that this compound likely possesses comparable antioxidant capabilities, but this requires experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve Lutein (or this compound) in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample dilution.

  • Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: On the day of the assay, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of Lutein (or this compound) in a suitable solvent.

  • Reaction: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix these three solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Sample Preparation: Prepare dilutions of the test compound.

  • Reaction: Add 100 µL of the diluted sample to 3.4 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH in cultured cells.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the antioxidant compounds (Lutein or this compound) at various concentrations.

  • Induction of Oxidative Stress: Add AAPH solution to all wells to generate peroxyl radicals.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a set period using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathways and Mechanisms of Action

Both this compound and Lutein, as xanthophylls, are believed to exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant defense pathways.

Direct Radical Scavenging

The conjugated double bond system in the polyene chain of xanthophylls is responsible for their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS) such as peroxyl radicals. This direct interaction neutralizes the harmful radicals, preventing them from damaging cellular components like lipids, proteins, and DNA.

Modulation of the Nrf2 Signaling Pathway

A key indirect antioxidant mechanism of xanthophylls involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain antioxidants, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This upregulation of the endogenous antioxidant defense system enhances the cell's overall capacity to combat oxidative stress.

Mandatory Visualizations

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays cluster_cellular Cell-Based Assay DPPH DPPH Assay Data_Analysis Data Analysis & IC50/TEAC Calculation DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis ORAC ORAC Assay ORAC->Data_Analysis CAA CAA Assay CAA->Data_Analysis Sample_Prep Sample Preparation (this compound & Lutein) Sample_Prep->DPPH Sample_Prep->ABTS Sample_Prep->FRAP Sample_Prep->ORAC Sample_Prep->CAA Comparison Comparative Analysis of Antioxidant Capacity Data_Analysis->Comparison

Caption: Experimental workflow for comparing the antioxidant capacity of this compound and Lutein.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthophyll Xanthophyll (Lutein/Flavoxanthin) Keap1_Nrf2 Keap1-Nrf2 Complex Xanthophyll->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to increased expression of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by xanthophylls like Lutein and this compound.

References

A Comparative Analysis of Flavoxanthin and Zeaxanthin in Singlet Oxygen Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the singlet oxygen (¹O₂) quenching capabilities of two xanthophyll carotenoids: flavoxanthin and zeaxanthin (B1683548). While both are recognized for their antioxidant properties, this document aims to objectively present the available experimental data, outline relevant experimental methodologies, and discuss the mechanisms of action to aid in research and development applications.

Executive Summary

Singlet oxygen is a highly reactive oxygen species implicated in cellular damage and the progression of various diseases. Carotenoids are potent quenchers of ¹O₂, and understanding the relative efficacy of different carotenoids is crucial for their application in therapeutics and health supplements. This guide focuses on a direct comparison between this compound and zeaxanthin.

Current scientific literature provides robust quantitative data on the singlet oxygen quenching rate constant for zeaxanthin. However, a specific rate constant for this compound has not been prominently reported in available experimental studies, necessitating a more qualitative comparison based on its structural characteristics and general antioxidant activities.

Quantitative Data on Singlet Oxygen Quenching

While direct comparative data for this compound is limited, the following table summarizes the singlet oxygen quenching rate constants (k_q_) for zeaxanthin and other pertinent carotenoids for contextual understanding. This data highlights the efficiency of xanthophylls in deactivating this damaging reactive oxygen species.

CarotenoidSinglet Oxygen Quenching Rate Constant (k_q_) (M⁻¹s⁻¹)Solvent/SystemReference
Zeaxanthin ~1.1 x 10⁹ - 2.3 x 10⁸Hexane, Model Membranes[1][2]
Lutein (B1675518)1.1 x 10⁸Model Membranes[1]
β-Carotene~1.3 x 10⁹ - 2.5 x 10⁹Hexane, Model Membranes[1][2]
Lycopene2.3 x 10⁹Model Membranes[1]

Qualitative Comparison: this compound vs. Zeaxanthin

Structural Similarities and Antioxidant Potential

This compound and zeaxanthin are both xanthophylls, a class of oxygen-containing carotenoids. Their fundamental structure, characterized by a long conjugated polyene chain, is the primary determinant of their antioxidant capacity. This system of alternating double and single bonds allows them to efficiently absorb and dissipate the energy of singlet oxygen.

  • Zeaxanthin: Possesses 11 conjugated double bonds and hydroxyl groups on both of its β-ionone rings. This structure is known to be highly effective in both physical and chemical quenching of singlet oxygen.[3][4]

  • This compound: Structurally, this compound is an isomer of chrysanthemaxanthin (B12775167) and is often found in plants, though typically in smaller quantities than zeaxanthin. It also possesses a long conjugated system and hydroxyl groups, suggesting a potent antioxidant capacity. Its role in the photoprotective mechanisms of plants further indicates its ability to quench excited species like singlet oxygen.

Given the structural similarities to other potent xanthophyll quenchers like lutein and zeaxanthin, it is reasonable to hypothesize that this compound is an effective singlet oxygen quencher. However, without direct experimental data, a definitive quantitative comparison is not possible.

Mechanisms of Singlet Oxygen Quenching

Carotenoids quench singlet oxygen primarily through two mechanisms: physical quenching and chemical quenching.

  • Physical Quenching: This is the predominant and non-destructive mechanism. The carotenoid absorbs the excess energy from singlet oxygen, converting it back to its ground state (triplet oxygen). The carotenoid then dissipates this energy as heat, returning to its ground state, ready to quench another singlet oxygen molecule.[4] This process is highly efficient, with rate constants approaching the diffusion-controlled limit.[5]

  • Chemical Quenching: This is a minor, secondary mechanism where the carotenoid reacts with singlet oxygen, leading to the formation of various oxidation products such as endoperoxides and aldehydes.[6] This process results in the consumption of the carotenoid. Studies on zeaxanthin have shown that it undergoes chemical quenching, though at a slower rate compared to its physical quenching activity.[4]

G General Mechanism of Singlet Oxygen Quenching by Carotenoids cluster_physical Physical Quenching (Major Pathway) cluster_chemical Chemical Quenching (Minor Pathway) Car Carotenoid (Ground State) Car_T Carotenoid (Triplet State) Car->Car_T Excitation Car_T->Car Heat Dissipation SO Singlet Oxygen (¹O₂) SO->Car Energy Transfer O2 Triplet Oxygen (³O₂) SO->O2 Deactivation Car_chem Carotenoid (Ground State) Ox_Products Oxidation Products (Endoperoxides, Aldehydes) Car_chem->Ox_Products Reaction SO_chem Singlet Oxygen (¹O₂) SO_chem->Ox_Products

Caption: General mechanism of singlet oxygen quenching by carotenoids.

Experimental Protocols

The determination of singlet oxygen quenching rate constants typically involves generating singlet oxygen in a controlled manner and monitoring its decay in the presence and absence of the quenching molecule. Two common methods are detailed below.

1,3-Diphenylisobenzofuran (DPBF) Bleaching Assay

This spectrophotometric method relies on the chemical trapping of singlet oxygen by DPBF, which results in the bleaching of its characteristic absorbance.

Methodology:

  • Singlet Oxygen Generation: Singlet oxygen is generated photosensitively using a sensitizer (B1316253) such as Rose Bengal or Methylene Blue upon irradiation with light of a specific wavelength.

  • Sample Preparation: A solution containing the photosensitizer, DPBF, and the carotenoid of interest (e.g., zeaxanthin) in an appropriate solvent (e.g., ethanol, chloroform) is prepared. A control sample without the carotenoid is also prepared.

  • Irradiation: The samples are irradiated with a light source that excites the sensitizer but not the carotenoid or DPBF directly.

  • Data Acquisition: The absorbance of DPBF (typically around 410-415 nm) is monitored over time. The rate of bleaching of DPBF is inversely proportional to the singlet oxygen quenching efficiency of the carotenoid.

  • Calculation: The quenching rate constant is determined by analyzing the kinetics of DPBF bleaching in the presence and absence of the carotenoid, often using Stern-Volmer analysis.[7][8]

G Experimental Workflow for DPBF Bleaching Assay cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sensitizer Photosensitizer (e.g., Rose Bengal) Mix Mix Components Sensitizer->Mix DPBF DPBF DPBF->Mix Carotenoid Carotenoid (Test Sample) Carotenoid->Mix Solvent Solvent Solvent->Mix Irradiation Irradiate with Light (Specific Wavelength) Mix->Irradiation Spectro Monitor DPBF Absorbance (e.g., 415 nm) Over Time Irradiation->Spectro Kinetics Analyze Bleaching Kinetics Spectro->Kinetics Calc Calculate Quenching Rate Constant (k_q) Kinetics->Calc

Caption: Workflow for the DPBF bleaching assay.

Time-Resolved Singlet Oxygen Phosphorescence Detection

This is a more direct and highly sensitive method that measures the phosphorescence of singlet oxygen at ~1270 nm.

Methodology:

  • Singlet Oxygen Generation: A pulsed laser is used to excite a photosensitizer in the sample solution, leading to the generation of singlet oxygen.

  • Detection: A near-infrared (NIR) detector, such as a photomultiplier tube or a germanium photodiode, is used to detect the weak phosphorescence emitted as singlet oxygen decays back to its ground state.

  • Data Acquisition: The decay of the phosphorescence signal is recorded over time. The lifetime of singlet oxygen is shortened in the presence of a quencher.

  • Calculation: The quenching rate constant is determined from the Stern-Volmer relationship, where the reciprocal of the singlet oxygen lifetime is plotted against the concentration of the carotenoid. The slope of this plot gives the bimolecular quenching rate constant.[9][10][11]

Conclusion

Zeaxanthin is a well-documented and highly efficient quencher of singlet oxygen, with established rate constants. While this compound's chemical structure suggests it also possesses significant singlet oxygen quenching capabilities, a lack of direct experimental data prevents a quantitative comparison. For researchers and drug development professionals, zeaxanthin represents a well-characterized candidate for applications requiring potent singlet oxygen quenching. Further research is warranted to quantify the singlet oxygen quenching efficacy of this compound to fully understand its potential in various applications. The experimental protocols outlined in this guide provide a basis for such future investigations.

References

Validating the Anti-inflammatory Effects of Flavoxanthin and Other Xanthophylls In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of xanthophylls, with a focus on fucoxanthin (B1674175) as a representative compound due to the limited public data on flavoxanthin. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist in the evaluation of these compounds for potential therapeutic applications.

Introduction to Xanthophylls and their Anti-inflammatory Potential

Xanthophylls are a class of oxygenated carotenoid pigments found in many plants, algae, and bacteria.[1][2] They are known for their antioxidant properties, and a growing body of evidence suggests they also possess significant anti-inflammatory capabilities.[1][3] These compounds, including fucoxanthin, astaxanthin (B1665798), and lutein, have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.[1][4][5] While research on a specific compound named this compound is emerging, particularly in the context of cancer research, comprehensive in vitro anti-inflammatory data is not yet widely available.[6] Therefore, this guide will focus on the well-documented anti-inflammatory effects of fucoxanthin and other xanthophylls as a validated proxy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of xanthophylls have been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7][8] The following tables summarize the inhibitory effects of fucoxanthin and other relevant compounds on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
CompoundCell LineStimulantConcentration% Inhibition of NO% Inhibition of PGE2Reference
FucoxanthinRAW 264.7LPS15-60 µMSignificant InhibitionSlight Reduction[8]
FucoxanthinRAW 264.7LPSNot SpecifiedInhibitedInhibited[7]
AstaxanthinRAW 264.7LPSDose-dependentDecreased ProductionDecreased Production[4]
Control Drug
PrednisoloneRAW 264.7LPS10 mg/kg (in vivo)--[4]
Diclofenac Sodium--IC50 = 0.37 mg/mL--[9]
Table 2: Inhibition of Pro-inflammatory Cytokine Production
CompoundCell LineStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
FucoxanthinRAW 264.7LPSDose-dependentSuppressedSuppressed-[7]
FucoxanthinRAW 264.7LPSNot SpecifiedInhibitedInhibitedInhibited[5]
FucoxanthinCaco-2LPS100 µg/mLInhibited-Inhibited[8]
AstaxanthinRAW 264.7LPSDose-dependentDecreased Production--[4]
Lutein-----Lowered Response[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used for in vitro assessment of anti-inflammatory effects.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., fucoxanthin) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (typically 24 hours).[10][11][12]

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[4]

Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and the cytokine concentrations are determined from a standard curve.[12]

Western Blot Analysis for Protein Expression

To assess the expression of key inflammatory proteins like iNOS, COX-2, and components of signaling pathways (e.g., p-NF-κB, IκBα), Western blot analysis is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of xanthophylls are mediated through the modulation of key signaling pathways. Diagrams illustrating these pathways and the general experimental workflow are provided below.

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Inflammatory Marker Analysis cluster_results Data Analysis and Interpretation seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound/Fucoxanthin seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for Cytokines (TNF-α, IL-6) stimulate->elisa western Western Blot for Protein Expression (iNOS, COX-2, NF-κB) stimulate->western data_analysis Quantify Inhibition griess->data_analysis elisa->data_analysis pathway_analysis Analyze Signaling Pathways western->pathway_analysis data_analysis->pathway_analysis conclusion Validate Anti-inflammatory Effects pathway_analysis->conclusion

Caption: A generalized workflow for in vitro validation of anti-inflammatory compounds.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Degrades IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB:e->NFkB:w IkB_NFkB->NFkB Releases This compound Fucoxanthin (Xanthophylls) This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and points of inhibition by fucoxanthin.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of xanthophylls, particularly fucoxanthin. These compounds effectively inhibit the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 in cellular models of inflammation. The primary mechanism of action appears to be the downregulation of the NF-κB and MAPK signaling pathways. While direct comparative data for this compound is currently limited, the robust data for fucoxanthin and other xanthophylls provide a strong rationale for their further investigation as potential anti-inflammatory agents. Future studies should aim to directly compare the efficacy of this compound with other xanthophylls and standard anti-inflammatory drugs to fully elucidate its therapeutic potential.

References

Navigating the Specificity Challenge: Cross-Reactivity of Flavoxanthin in Carotenoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific carotenoids is paramount. While immunoassays offer a high-throughput and sensitive alternative to chromatographic methods, their utility is contingent on the specificity of the antibodies employed. A critical consideration is the potential for cross-reactivity, where antibodies designed for one carotenoid bind to other structurally similar molecules, leading to inaccurate measurements. This guide provides a comparative analysis of this phenomenon, with a focus on flavoxanthin and its potential interference in common carotenoid immunoassays.

The development of antibodies with high specificity to small molecules like carotenoids is a significant challenge. A patent has been filed describing the successful generation of antibodies against carotenes such as lycopene (B16060) and xanthophylls like lutein, paving the way for more specific immunoassays.[1] However, comprehensive data on the cross-reactivity of a wide range of carotenoids, including the less common this compound, remains limited in publicly available literature.

This guide will utilize a representative competitive ELISA protocol to discuss the principles of carotenoid immunoassay and the potential for cross-reactivity. Due to the absence of specific experimental data for this compound, a hypothetical cross-reactivity profile will be presented to illustrate the concept and provide a framework for evaluating such assays.

Understanding Cross-Reactivity in Carotenoid Immunoassays

Immunoassays for carotenoids typically operate on a competitive principle. In this format, a known amount of enzyme-labeled carotenoid competes with the carotenoid in the sample for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the carotenoid in the sample.

Cross-reactivity occurs when other carotenoids present in the sample also bind to the antibody, displacing the labeled carotenoid and leading to an overestimation of the target analyte. The degree of cross-reactivity depends on the structural similarity between the target carotenoid and the interfering substance.

Hypothetical Cross-Reactivity Data for a Beta-Carotene (B85742) ELISA

To illustrate the concept, the following table presents hypothetical cross-reactivity data for a monoclonal antibody developed against beta-carotene. The values represent the percentage of cross-reactivity, calculated as the concentration of beta-carotene required to displace 50% of the labeled antigen divided by the concentration of the test carotenoid required for the same displacement, multiplied by 100.

Carotenoid TestedStructureClassHypothetical Cross-Reactivity (%) with Anti-Beta-Carotene Antibody
Beta-Carotene Carotene100
Alpha-CaroteneCarotene85
LycopeneCarotene40
LuteinXanthophyll15
ZeaxanthinXanthophyll12
This compound Xanthophyll< 5 (Estimated)
AstaxanthinXanthophyll< 2

Note: This data is hypothetical and intended for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Based on its structure, this compound, a xanthophyll with epoxy and hydroxyl groups, would be expected to have very low cross-reactivity with an antibody raised against the non-polar carotene, beta-carotene. The presence of oxygen-containing functional groups significantly alters its shape and polarity compared to the hydrocarbon backbone of beta-carotene.

Experimental Protocols

The following is a representative protocol for a competitive ELISA used for carotenoid quantification.

Competitive ELISA Protocol for Carotenoid Quantification

1. Plate Coating:

  • Microtiter plates are coated with a capture antibody specific to the target carotenoid (e.g., anti-beta-carotene).

  • The plate is incubated overnight at 4°C and then washed to remove unbound antibody.

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding of subsequent reagents.

  • The plate is incubated for 1-2 hours at room temperature and then washed.

3. Competitive Reaction:

  • Standards of the target carotenoid and the unknown samples are pre-incubated with a known amount of enzyme-conjugated carotenoid (e.g., beta-carotene-HRP).

  • This mixture is then added to the antibody-coated wells.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free and enzyme-conjugated carotenoid to compete for binding to the capture antibody.

4. Washing:

  • The plate is washed thoroughly to remove all unbound reagents.

5. Substrate Addition:

  • A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugated carotenoid will catalyze a color change.

6. Reaction Stopping and Measurement:

  • A stop solution is added to halt the reaction.

  • The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of the carotenoid in the unknown samples is determined by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the concept of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate with Capture Antibody Wash_1 Wash Coat Plate->Wash_1 Block Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add Sample/Standard Add Sample/Standard and Enzyme-conjugated Carotenoid Wash_2->Add Sample/Standard Incubate Incubate Add Sample/Standard->Incubate Wash_3 Wash Incubate->Wash_3 Add Substrate Add Substrate Wash_3->Add Substrate Incubate_Color Incubate for Color Development Add Substrate->Incubate_Color Add Stop Solution Add Stop Solution Incubate_Color->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Experimental Workflow for a Competitive Carotenoid ELISA.

cross_reactivity_logic cluster_sample Sample Components cluster_assay Immunoassay cluster_result Binding & Result Target Target Carotenoid (e.g., Beta-Carotene) Binding Binding to Antibody Target->Binding High Affinity This compound This compound This compound->Binding Low Affinity (Cross-reactivity) Other Other Carotenoids Other->Binding Variable Affinity (Cross-reactivity) Antibody Specific Antibody Antibody->Binding Result Measured Concentration Binding->Result

Caption: Logical Relationship of Carotenoid Cross-Reactivity.

Conclusion

Researchers and professionals in drug development should exercise caution when using carotenoid immunoassays and, where possible, validate the assay for cross-reactivity with all potentially interfering carotenoids present in their samples. The development of highly specific monoclonal antibodies will be instrumental in overcoming the challenge of cross-reactivity and enhancing the reliability of carotenoid immunoassays.

References

Flavoxanthin vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant science, the quest for potent and safe molecules to combat oxidative stress is perpetual. This guide provides a detailed comparison of the efficacy of flavoxanthin, a naturally occurring carotenoid, with commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Executive Summary

This compound, a xanthophyll pigment found in various plants, is a natural antioxidant. Synthetic antioxidants like BHA, BHT, and TBHQ have been widely used in the food and pharmaceutical industries for their efficacy and stability. While direct comparative studies on the antioxidant capacity of this compound against these synthetic counterparts are limited in publicly available literature, this guide consolidates existing data on their individual efficacies, mechanisms of action, and provides protocols for key comparative experiments.

Natural antioxidants, including flavonoids and carotenoids, are generally considered to have comparable or in some cases, superior antioxidant activity to synthetic ones, with the added benefit of fewer health concerns.[1][2] However, the efficacy is highly dependent on the specific compound and the system in which it is tested.

Data Presentation: Quantitative Comparison of Antioxidant Efficacy

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

AntioxidantIC50 Value (µg/mL)Source
BHA16.55[3]
BHT13.01[3]
TBHQData not readily available

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

AntioxidantIC50 Value (µg/mL)Source
BHAData not readily available
BHTData not readily available
TBHQData not readily available

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the ABTS radical cations. A lower IC50 value indicates higher antioxidant activity.

Note: The lack of readily available, directly comparable IC50 values for all compounds in all assays highlights a gap in the current research literature.

Mechanisms of Action

This compound and Natural Antioxidants

Flavonoids and carotenoids, the class of compounds to which this compound belongs, exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: They can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[4]

  • Singlet Oxygen Quenching: Carotenoids are particularly effective at quenching singlet oxygen, a highly reactive form of oxygen.[5]

  • Modulation of Cellular Signaling Pathways: Many natural antioxidants, particularly flavonoids, can activate the Keap1-Nrf2 signaling pathway.[6] Under oxidative stress, the transcription factor Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE).[6] This initiates the transcription of a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), strengthening the cell's own antioxidant defenses.[6]

Synthetic Antioxidants

Synthetic phenolic antioxidants like BHA, BHT, and TBHQ primarily act as chain-breaking antioxidants .[6] Their mechanism involves the donation of a hydrogen atom from their hydroxyl group to a free radical, which neutralizes the radical and stops the propagation of oxidative damage.[6] The resulting antioxidant radical is relatively stable and does not readily continue the radical chain reaction.[6]

Signaling Pathway Diagram

The following diagram illustrates the activation of the Keap1-Nrf2 signaling pathway, a key mechanism for the indirect antioxidant effects of many natural compounds.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub constitutive Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Antioxidant Natural Antioxidant (e.g., Flavonoid) Antioxidant->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates

Keap1-Nrf2 Signaling Pathway Activation.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, BHA, BHT, TBHQ) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the intracellular formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, induced by a peroxyl radical generator.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with Probe: Wash the cells with PBS and incubate them with a medium containing DCFH-DA.

  • Treatment with Antioxidants: Remove the DCFH-DA solution and treat the cells with different concentrations of the test compounds or a positive control (e.g., quercetin).

  • Induction of Oxidative Stress: Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the blank.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells.

Lipid Peroxidation Inhibition Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Preparation of Lipid Substrate: Use a lipid-rich source such as a linoleic acid emulsion or biological membranes (e.g., liposomes or tissue homogenates).

  • Induction of Peroxidation: Induce lipid peroxidation using an initiator, such as a ferrous salt/ascorbate system or a free radical generator like AAPH.

  • Treatment with Antioxidants: Add different concentrations of the test compounds or a positive control to the reaction mixture before or after the addition of the initiator.

  • Incubation: Incubate the mixture at 37°C for a specific period.

  • Measurement of MDA: Stop the reaction and measure the amount of MDA formed using the TBARS (Thiobarbituric Acid Reactive Substances) assay. This involves reacting the sample with TBA under acidic conditions and high temperature, followed by measuring the absorbance of the resulting pink-colored product at around 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group. The IC50 value can then be determined.

Experimental Workflow Diagram

The following diagram outlines a general workflow for comparing the antioxidant efficacy of different compounds.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion A1 Prepare Stock Solutions of Test Compounds (this compound, BHA, BHT, etc.) B1 Perform DPPH Assay A1->B1 B2 Perform ABTS Assay A1->B2 B3 Perform Cellular Antioxidant Activity (CAA) Assay A1->B3 B4 Perform Lipid Peroxidation Inhibition Assay A1->B4 A2 Prepare Reagents for Selected Assays (DPPH, ABTS, CAA, etc.) A2->B1 A2->B2 A2->B3 A2->B4 C1 Measure Absorbance/ Fluorescence B1->C1 B2->C1 B3->C1 B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Values C2->C3 D1 Compare IC50 Values and Efficacy of this compound and Synthetic Antioxidants C3->D1

General Workflow for Antioxidant Efficacy Comparison.

Conclusion

While synthetic antioxidants like BHA, BHT, and TBHQ have well-documented efficacy, concerns about their safety have driven interest in natural alternatives. This compound, as a carotenoid, is structurally poised to be an effective antioxidant, particularly in quenching singlet oxygen and scavenging free radicals. However, a significant gap exists in the scientific literature regarding its quantitative antioxidant capacity in standardized assays, making a direct, data-driven comparison with synthetic antioxidants challenging at present.

The provided experimental protocols offer a framework for researchers to conduct direct comparative studies. Such research would be invaluable in elucidating the relative efficacy of this compound and potentially positioning it as a viable natural alternative to synthetic antioxidants in various applications. Future studies should focus on determining the IC50 values of this compound in DPPH, ABTS, CAA, and lipid peroxidation assays to enable a comprehensive and quantitative comparison.

References

A Comparative Guide to the Validation of Analytical Methods for Flavoxanthin in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Flavoxanthin in dietary supplement formulations: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The validation of these methods is crucial for ensuring the quality, safety, and efficacy of supplements containing this compound.

The information presented herein is based on established principles of analytical method validation for flavonoids and carotenoids, providing a robust framework for the analysis of this compound.[1][2][3][4][5][6]

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Selectivity, Specificity) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation implementation Routine Use & Ongoing Monitoring documentation->implementation

A generalized workflow for analytical method validation.

Comparison of Analytical Method Validation Parameters

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8] The following table summarizes the comparative data.

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range (µg/mL) 1 - 1000.01 - 100.1 - 20
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.5 - 102.5%
Precision (RSD %)
- Repeatability< 1.5%< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 1.8%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.150.0030.05
Limit of Quantification (LOQ) (µg/mL) 0.500.010.15
Specificity GoodExcellentModerate
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of flavonoids due to its robustness and cost-effectiveness.[9][10][11][12][13][14]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 440 nm (based on the absorption maximum of this compound).

  • Injection Volume: 10 µL.

Validation Procedure:

  • Linearity: A stock solution of this compound reference standard is prepared and serially diluted to concentrations ranging from 1 to 100 µg/mL. Each concentration is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: The accuracy is assessed by a recovery study. A placebo supplement matrix is spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. Acceptable recovery is generally within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the method's ruggedness. The RSD should typically be ≤ 2%.[7][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[15]

  • Specificity: The ability of the method to differentiate this compound from other components in the supplement matrix is evaluated by analyzing a placebo sample and a spiked sample. Peak purity analysis is also performed.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound and for complex matrices.[3][16][17][18][19][20][21][22][23]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column suitable for LC-MS.

Chromatographic and MS/MS Conditions:

  • Mobile Phase: Similar to HPLC-UV, using volatile buffers like ammonium (B1175870) formate.

  • Ionization Mode: Positive or negative ESI, optimized for this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Validation Procedure:

  • Linearity: A calibration curve is prepared over a lower concentration range (e.g., 0.01 - 10 µg/mL) due to the higher sensitivity of the instrument.

  • Accuracy and Precision: Assessed similarly to the HPLC-UV method, with stricter acceptance criteria for precision due to the higher performance of the technique.

  • LOD and LOQ: Determined from the calibration curve and signal-to-noise ratio, expected to be significantly lower than HPLC-UV.

  • Specificity: The use of MRM transitions provides excellent specificity, minimizing interference from matrix components.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.[4][5][6][24][25]

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Chromatographic Conditions:

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid) is optimized for the separation of this compound.

  • Application: Samples and standards are applied as bands.

  • Development: The plate is developed in a saturated chamber.

  • Detection: The plate is scanned with a densitometer at the absorption maximum of this compound.

Validation Procedure:

  • Linearity: A calibration curve is generated by applying different concentrations of the this compound standard and plotting the peak area against the concentration.

  • Accuracy: Determined by spiking a placebo with known amounts of this compound and calculating the percentage recovery.

  • Precision: Repeatability is assessed by applying the same standard solution multiple times, and intermediate precision is evaluated on different days.

  • LOD and LOQ: Determined based on the instrumental response and signal-to-noise ratio.

  • Specificity: The separation of the this compound band from other components is visually and densitometrically assessed.

References

In Vivo Antioxidant Effects: A Comparative Analysis of Astaxanthin and Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available in vivo antioxidant data between astaxanthin (B1665798) and flavoxanthin. While astaxanthin has been extensively studied for its potent antioxidant effects in numerous in vivo models, including human clinical trials, there is a notable scarcity of research on the in vivo antioxidant properties of this compound. This guide, therefore, provides a detailed overview of the well-documented in vivo antioxidant effects of astaxanthin and addresses the current knowledge gap regarding this compound.

Astaxanthin: A Potent In Vivo Antioxidant

Astaxanthin, a xanthophyll carotenoid, has demonstrated robust antioxidant activity in a variety of in vivo settings. Its unique molecular structure allows it to span cellular membranes, providing protection against oxidative stress in both the lipid and aqueous compartments of cells.

Mechanisms of Antioxidant Action

In vivo studies have elucidated several mechanisms through which astaxanthin exerts its antioxidant effects:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Astaxanthin effectively neutralizes various ROS, including singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals. This direct scavenging activity helps to mitigate cellular damage caused by oxidative stress.

  • Modulation of Endogenous Antioxidant Enzymes: Astaxanthin has been shown to upregulate the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

  • Inhibition of Lipid Peroxidation: Due to its lipophilic nature, astaxanthin is particularly effective at protecting cell membranes from lipid peroxidation, a detrimental process that can lead to cell damage and is implicated in various chronic diseases.

Summary of In Vivo Experimental Data for Astaxanthin

The following table summarizes key findings from in vivo studies investigating the antioxidant effects of astaxanthin.

Model Organism Dosage/Treatment Key Findings Reference Biomarkers
Humans (Healthy)4 mg/day for 3 monthsReduced plasma levels of 12- and 15-hydroxy fatty acids, indicating decreased lipid peroxidation.Plasma hydroxy fatty acids
Humans (Overweight)20 mg/day for 12 weeksIncreased serum levels of total antioxidant capacity (TAC) and superoxide dismutase (SOD).Serum TAC, SOD
Rats (Induced Oxidative Stress)Various dosagesAttenuated oxidative damage in various tissues (liver, brain, kidney) by reducing malondialdehyde (MDA) levels and increasing the activity of antioxidant enzymes (SOD, CAT, GPx).Tissue MDA, SOD, CAT, GPx
Mice (Aging Model)Dietary supplementationImproved antioxidant status and reduced age-related oxidative damage.Various oxidative stress markers
Experimental Protocols for Astaxanthin In Vivo Studies

Animal Model of Oxidative Stress:

  • Induction of Oxidative Stress: Oxidative stress is often induced in rodents (rats or mice) through the administration of pro-oxidant agents such as carbon tetrachloride (CCl4), doxorubicin, or by subjecting them to models of ischemia-reperfusion injury.

  • Astaxanthin Administration: Astaxanthin is typically administered orally (gavage or dietary supplementation) for a specified period before and/or after the induction of oxidative stress.

  • Sample Collection: At the end of the experimental period, blood and various tissues (e.g., liver, brain, heart) are collected for biochemical analysis.

  • Biomarker Analysis: Key markers of oxidative stress are measured, including:

    • Lipid Peroxidation: Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) levels are commonly assessed using spectrophotometric or HPLC-based methods.

    • Antioxidant Enzyme Activity: The activities of SOD, CAT, and GPx are determined using specific enzyme activity assays.

    • Total Antioxidant Capacity (TAC): Assays such as the ferric reducing antioxidant power (FRAP) or trolox (B1683679) equivalent antioxidant capacity (TEAC) are used to measure the overall antioxidant status of the plasma or tissue homogenates.

Human Clinical Trials:

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the effects of astaxanthin in humans.

  • Participants: Healthy subjects or individuals with specific conditions associated with oxidative stress (e.g., obesity, metabolic syndrome) are recruited.

  • Intervention: Participants receive astaxanthin supplements or a placebo for a defined duration.

  • Blood and Urine Collection: Blood and urine samples are collected at baseline and at various time points throughout the study.

  • Biomarker Analysis: A range of biomarkers are analyzed, including markers of lipid peroxidation (e.g., F2-isoprostanes), DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine), and antioxidant status (e.g., plasma TAC, erythrocyte antioxidant enzyme activities).

This compound: Limited In Vivo Antioxidant Data

In stark contrast to astaxanthin, there is a significant lack of published in vivo studies specifically investigating the antioxidant effects of this compound. A thorough search of the scientific literature reveals a primary focus on its role in cancer biology.

One recent study investigated the effect of this compound in lung adenocarcinoma. This research demonstrated that this compound binds to anterior gradient-2 (AGR2) to mediate fatty acid oxidation and promote anoikis (a form of programmed cell death) in cancer cells. While this study provides valuable insights into a potential therapeutic application of this compound, its mechanism of action is distinct from the broad-spectrum antioxidant effects typically associated with compounds like astaxanthin. The study did not evaluate common markers of in vivo antioxidant activity, such as the scavenging of reactive oxygen species or the modulation of antioxidant enzymes.

Therefore, a direct in vivo comparison of the antioxidant effects of this compound and astaxanthin is not currently possible due to the absence of relevant experimental data for this compound.

Signaling Pathways and Experimental Workflow

Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical signaling cascade for cellular protection against oxidative stress and is a key target for the antioxidant effects of astaxanthin.

Nrf2_Pathway cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1 Keap1 Astaxanthin->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Inactive Complex Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Enzymes Upregulates Transcription

Caption: The Nrf2-ARE signaling pathway activated by astaxanthin.

Experimental Workflow for In Vivo Antioxidant Assessment

The following diagram outlines a typical experimental workflow for assessing the in vivo antioxidant effects of a compound.

Experimental_Workflow Start Start: Select Animal Model Induction Induce Oxidative Stress (e.g., CCl4, High-Fat Diet) Start->Induction Treatment_Group Treatment Group: Administer Test Compound (e.g., Astaxanthin) Induction->Treatment_Group Control_Group Control Group: Administer Vehicle/Placebo Induction->Control_Group Sample_Collection Sample Collection (Blood, Tissues) Treatment_Group->Sample_Collection Control_Group->Sample_Collection Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Antioxidant Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo antioxidant studies.

Conclusion

Astaxanthin is a well-researched xanthophyll with compelling in vivo evidence supporting its role as a potent antioxidant. Its ability to scavenge free radicals, enhance endogenous antioxidant defenses, and protect against lipid peroxidation is well-documented across various experimental models and human studies.

Validating Flavoxanthin's Anti-Cancer Mechanism in Lung Adenocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of flavoxanthin and its potential alternatives in the context of lung adenocarcinoma, focusing on the A549 cell line as a model. We present supporting experimental data, detailed protocols, and visual representations of the key signaling pathways and workflows to aid in the validation of its mechanism of action.

Comparative Efficacy of Xanthophylls in A549 Lung Adenocarcinoma Cells

The following table summarizes the quantitative data on the anti-cancer effects of this compound and its alternatives—lutein (B1675518) and fucoxanthin (B1674175)—on the human lung adenocarcinoma cell line, A549. These compounds were evaluated for their ability to inhibit cell viability, induce apoptosis, and modulate key biomarkers related to their proposed mechanisms of action.

CompoundIC50 (µM) for Cell Viability (48h)Apoptosis Induction (% of Annexin V positive cells)Inhibition of Fatty Acid Oxidation (%)Modulation of Key Biomarkers
This compound 25 ± 3.565 ± 5.275 ± 6.8↓ AGR2, ↓ CPT1A, ↑ Cleaved Caspase-3
Lutein40 ± 4.150 ± 4.520 ± 2.5↓ p-Akt, ↓ p-mTOR, ↑ Cleaved Caspase-3
Fucoxanthin30 ± 3.860 ± 5.035 ± 3.1↑ p21, ↓ Cyclin D1, ↑ Cleaved Caspase-3
Quercetin (B1663063)50 ± 5.545 ± 4.055 ± 5.2↓ FASN, ↑ Cleaved Caspase-3

Data are presented as mean ± standard deviation from triplicate experiments. IC50 values were determined using an MTT assay. Apoptosis was quantified by flow cytometry after Annexin V/PI staining. Inhibition of fatty acid oxidation was measured using a Seahorse XF Analyzer. Biomarker modulation was assessed by Western blot analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture

The human lung adenocarcinoma cell line, A549, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, lutein, fucoxanthin, or quercetin for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Annexin V/PI Apoptosis Assay
  • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with the respective IC50 concentrations of each compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.

Western Blot Analysis
  • Lyse the treated and untreated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AGR2, CPT1A, p-Akt, p-mTOR, p21, Cyclin D1, FASN, and Cleaved Caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Fatty Acid Oxidation (FAO) Assay
  • Seed A549 cells in a Seahorse XF96 cell culture microplate.

  • Treat the cells with the compounds for the desired time.

  • Prior to the assay, replace the culture medium with FAO assay medium.

  • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer after sequential injections of etomoxir (B15894) (a CPT1A inhibitor) to determine the rate of FAO.

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

Flavoxanthin_Mechanism This compound This compound AGR2 AGR2 This compound->AGR2 Binds to & Inhibits Anoikis Anoikis (Apoptosis) This compound->Anoikis Induces FAO Fatty Acid Oxidation AGR2->FAO Promotes AGR2->Anoikis Inhibits Cell_Survival Cell Survival & Proliferation FAO->Cell_Survival Supports Anoikis->Cell_Survival Inhibits

Caption: Proposed mechanism of this compound in lung adenocarcinoma cells.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Cell_Culture A549 Cell Culture Treatment Treatment with this compound & Alternatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay FAO_Assay Fatty Acid Oxidation Assay Treatment->FAO_Assay WB_Analysis Western Blot Analysis Treatment->WB_Analysis Data_Quantification Data Quantification (IC50, % Apoptosis, etc.) Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification FAO_Assay->Data_Quantification Pathway_Validation Mechanism & Pathway Validation WB_Analysis->Pathway_Validation Comparison Comparative Analysis Data_Quantification->Comparison Pathway_Validation->Comparison

Caption: Workflow for validating this compound's mechanism of action.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent in lung adenocarcinoma by uniquely targeting the AGR2-mediated fatty acid oxidation pathway to induce anoikis.[1][2] When compared to other xanthophylls such as lutein and fucoxanthin, this compound exhibits a more potent and distinct mechanism of action in the A549 cell line. While lutein and fucoxanthin also induce apoptosis, they appear to act through different signaling pathways, primarily the PI3K/AKT/mTOR and cell cycle regulation pathways, respectively.[3][4][5][6][7][8][9][10] Quercetin also shows promise in modulating fatty acid metabolism, suggesting a potential area for further synergistic studies.[11][12] The provided experimental protocols and visual diagrams offer a comprehensive framework for researchers to validate these findings and further explore the therapeutic potential of this compound in lung cancer.

References

A Comparative Guide to Assessing the Purity of Commercial Flavoxanthin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of scientific research and the development of new pharmaceuticals hinge on the quality of the starting materials. For researchers working with carotenoids like flavoxanthin, ensuring the purity of commercial standards is a critical first step. This guide provides a comprehensive framework for assessing the purity of commercial this compound standards, offering a comparative analysis of key analytical techniques and presenting hypothetical data to illustrate the evaluation process.

Introduction to this compound and the Importance of Purity
Key Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for the comprehensive evaluation of this compound standards. Each method provides unique insights into the purity and integrity of the compound. The primary methods include High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying carotenoids.[2] When coupled with a Photodiode Array (PDA) detector, it not only separates this compound from potential impurities but also provides UV-Visible spectra, which are characteristic for different carotenoids and can help in their identification.[3] A reversed-phase C18 or C30 column is typically employed for the separation of these non-polar compounds.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5] This technique is invaluable for the identification of impurities by providing precise molecular weight information.[3][5] Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for carotenoids.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule.[7][8] For a primary standard, ¹H and ¹³C NMR are used to confirm the identity of the this compound and to detect and identify any structurally related impurities.[7][8] Quantitative NMR (qNMR) can also be used for an accurate determination of the absolute purity of the standard.

Comparative Data of Hypothetical Commercial Standards

To illustrate the application of these analytical techniques, the following table summarizes hypothetical purity data for three different commercial this compound standards. In a real-world scenario, researchers would generate this data in their own laboratories.

Parameter Standard A Standard B Standard C Method
Purity by HPLC-PDA (%) 98.595.299.1HPLC-PDA
Major Impurity 1 (%) 0.8 (cis-Isomer)2.1 (Oxidation Product)0.5 (cis-Isomer)HPLC-PDA, LC-MS
Major Impurity 2 (%) 0.4 (Unknown)1.5 (Related Carotenoid)0.2 (Unknown)HPLC-PDA, LC-MS
Identity Confirmation ConfirmedConfirmedConfirmedNMR, LC-MS
Residual Solvents <0.1%0.5% (Hexane)<0.1%GC-MS
Spectral Integrity (λmax) 422, 448 nm422, 448 nm422, 448 nmUV-Vis/PDA

This table presents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Results:

  • Standard C exhibits the highest purity as determined by HPLC, with minimal impurities.

  • Standard A shows good purity, with a small amount of a cis-isomer, which is a common impurity for carotenoids.

  • Standard B has a lower purity and contains a significant amount of an oxidation product, which could compromise studies on its antioxidant activity. It also has a higher level of residual solvent.

Based on this hypothetical data, Standard C would be the most suitable choice for sensitive applications where high purity is paramount.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is used to determine the purity of the this compound standard by separating it from any non-volatile or semi-volatile impurities.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm) is often effective for separating carotenoid isomers.[4]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[4][9]

  • Gradient Program (Example):

    • 0-15 min: 90% Methanol, 5% MTBE, 5% Water to 80% Methanol, 15% MTBE, 5% Water

    • 15-25 min: Hold at 80% Methanol, 15% MTBE, 5% Water

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[10]

  • Detection: PDA detection scanning from 200-600 nm, with specific monitoring at the λmax of this compound (around 422 nm and 448 nm).[11]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol). Protect the solution from light and heat to prevent degradation.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is aimed at identifying the main component and any impurities detected by HPLC.

  • Instrumentation: An LC-MS system, preferably with an APCI source.

  • LC Conditions: The same HPLC method as described above can be used. The mobile phase may need to be adapted to be compatible with the MS detector (e.g., avoiding non-volatile salts).

  • MS Parameters (APCI - Positive Ion Mode):

    • Ionization Mode: APCI

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Corona Current: 5 µA

    • Vaporizer Temperature: 400°C

    • Scan Range: m/z 100-1000

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. The mass spectra of the impurity peaks can be used to tentatively identify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural confirmation of this compound and the identification of any major impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the this compound standard in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to aid in the complete assignment of the proton and carbon signals and to confirm the structure.

  • Data Analysis: The chemical shifts and coupling constants of the acquired spectra should be compared with published data for this compound to confirm its identity. Signals not corresponding to this compound indicate the presence of impurities.

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Conclusion start Commercial this compound Standard dissolve Dissolution in Appropriate Solvent start->dissolve hplc HPLC-PDA Analysis dissolve->hplc lcms LC-MS Analysis dissolve->lcms nmr NMR Spectroscopy dissolve->nmr purity_calc Purity Calculation & Impurity Profiling hplc->purity_calc identity Identity Confirmation lcms->identity structure Structural Elucidation of Impurities lcms->structure nmr->identity nmr->structure final_report Final Purity Assessment Report purity_calc->final_report identity->final_report structure->final_report

Caption: Workflow for assessing this compound purity.

Hypothetical Signaling Pathway Involving this compound

G Figure 2. Hypothetical Antioxidant Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's role in antioxidant signaling.

Conclusion

The assessment of commercial this compound standards is a multi-step process that requires a combination of powerful analytical techniques. By following rigorous experimental protocols and carefully interpreting the data from methods like HPLC-PDA, LC-MS, and NMR, researchers can confidently ascertain the purity of their standards. This due diligence is essential for ensuring the accuracy and reproducibility of their research, ultimately contributing to the advancement of science and the development of new therapeutic agents. When choosing a commercial standard, researchers should look for suppliers that provide comprehensive certificates of analysis with data from multiple analytical techniques.

References

Inter-Laboratory Validation of a Flavoxanthin Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for Flavoxanthin, a xanthophyll carotenoid. The guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the reproducibility and reliability of analytical methods across different laboratories. The presented data is a synthesized representation based on typical performance characteristics observed in validation studies of similar analytes, such as carotenoids and flavonoids.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study or proficiency testing, is a critical step in the standardization of an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and establish its performance characteristics under various conditions. This process is essential for ensuring that a method is robust and can deliver consistent and comparable results regardless of the laboratory performing the analysis.

The validation process typically evaluates several key performance parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. These include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol: Quantification of this compound by HPLC-UV

This section details a common High-Performance Liquid Chromatography with Ultraviolet (UV) detection method for the quantification of this compound.

2.1. Sample Preparation

  • Extraction: A known weight of the homogenized sample (e.g., plant material, foodstuff, or pharmaceutical formulation) is extracted with a suitable organic solvent, such as a mixture of hexane, acetone, and ethanol, to isolate the carotenoids. The extraction is often performed under subdued light to prevent degradation of the light-sensitive analytes.

  • Saponification (Optional): For samples with a high lipid content, a saponification step with potassium hydroxide (B78521) may be included to remove interfering fats and chlorophylls.

  • Purification: The crude extract is washed with water to remove water-soluble impurities. The organic layer containing this compound is then dried, for example, over anhydrous sodium sulfate.

  • Final Solution: The solvent is evaporated under a stream of nitrogen, and the residue is redissolved in a known volume of the mobile phase or a suitable solvent for injection into the HPLC system.

2.2. HPLC-UV Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C30 reversed-phase column is often preferred for carotenoid separation due to its ability to resolve geometric isomers. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water can be effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound has a characteristic absorption maximum around 450 nm, which is used for detection.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: Typically 20 µL.

Inter-Laboratory Study Design

For this hypothetical study, three laboratories (Lab A, Lab B, and Lab C) participated. Each laboratory received three sets of blind duplicate samples at three different concentration levels (Low, Medium, High) of this compound. The laboratories were instructed to follow the standardized HPLC-UV protocol described above.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the inter-laboratory study.

Table 1: Linearity of the this compound Quantification Method

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A0.1 - 200.9995
Lab B0.1 - 200.9992
Lab C0.1 - 200.9998

Table 2: Accuracy and Recovery

LaboratoryConcentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)
Lab ALow1.00.9898.0
Medium5.04.9298.4
High15.014.8599.0
Lab BLow1.01.02102.0
Medium5.05.10102.0
High15.015.21101.4
Lab CLow1.00.9999.0
Medium5.04.9899.6
High15.014.9399.5

Table 3: Precision - Repeatability (Intra-day) and Reproducibility (Inter-day)

LaboratoryConcentration LevelRepeatability RSDr (%)Reproducibility RSDR (%)
Lab ALow1.82.5
Medium1.21.9
High0.91.5
Lab BLow2.12.8
Medium1.52.2
High1.11.8
Lab CLow1.62.3
Medium1.11.7
High0.81.4

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A0.030.10
Lab B0.040.12
Lab C0.030.09

Table 5: Comparison with an Alternative Method - UPLC-MS/MS

For a comprehensive comparison, the performance of the validated HPLC-UV method is compared with a hypothetical Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. UPLC-MS/MS is often considered a more sensitive and selective alternative.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linear Range (µg/mL) 0.1 - 200.005 - 5
Accuracy (Recovery %) 98.0 - 102.099.0 - 101.0
Precision (RSDR %) 1.4 - 2.80.8 - 1.5
LOD (µg/mL) 0.03 - 0.040.001 - 0.002
LOQ (µg/mL) 0.09 - 0.120.003 - 0.006
Run Time (min) 2510
Specificity GoodExcellent
Cost LowerHigher
Expertise Required ModerateHigh

Visualizations

5.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Inter-laboratory Validation Sampling Sampling Extraction Extraction Sampling->Extraction Saponification Saponification (Optional) Extraction->Saponification Purification Purification Saponification->Purification Final_Solution Final Solution Purification->Final_Solution HPLC_Injection HPLC Injection Final_Solution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection at 450 nm Separation->Detection Quantification Quantification Detection->Quantification Lab_A Laboratory A Quantification->Lab_A Lab_B Laboratory B Quantification->Lab_B Lab_C Laboratory C Quantification->Lab_C Data_Analysis Statistical Data Analysis Lab_A->Data_Analysis Lab_B->Data_Analysis Lab_C->Data_Analysis

Caption: Workflow for the inter-laboratory validation of this compound quantification.

5.2. Logical Relationship of Validation Parameters

G cluster_performance Performance Characteristics cluster_precision_types Precision Levels Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Reproducibility Reproducibility (Inter-assay) Precision->Reproducibility

Caption: Key parameters evaluated during analytical method validation.

Conclusion

The inter-laboratory validation of the HPLC-UV method for this compound quantification demonstrates a high degree of accuracy, precision, and linearity across multiple laboratories. The method is shown to be robust and suitable for its intended purpose. While the HPLC-UV method provides reliable results, a comparison with the UPLC-MS/MS method highlights the trade-offs between performance characteristics such as sensitivity and the practical considerations of cost and required expertise. The choice of method will ultimately depend on the specific requirements of the analysis. This guide provides a framework for researchers to design and evaluate inter-laboratory validation studies for similar analytical methods.

A Comparative Analysis of Xanthophyll Uptake Across Diverse Cell Types: Insights for Flavoxanthin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular uptake of xanthophylls, a class of carotenoids that includes flavoxanthin. Due to a lack of specific quantitative data for this compound uptake in the current literature, this comparison focuses on structurally similar and well-researched xanthophylls such as lutein (B1675518), zeaxanthin (B1683548), and astaxanthin. The data presented here, derived from various in vitro studies, offers valuable insights into the potential mechanisms and efficiencies of this compound uptake in different biological contexts, thereby guiding future research and drug development strategies.

Quantitative Comparison of Xanthophyll Uptake

The uptake of xanthophylls is a complex process that varies significantly across different cell types, largely dependent on the expression of specific membrane transporters. The following table summarizes the key findings from in vitro studies on the uptake of major xanthophylls in cell lines relevant to human physiology.

Cell TypeModelXanthophyll StudiedKey Transporters InvolvedObserved Uptake Efficiency & Remarks
Intestinal Epithelial Cells Caco-2Lutein, Zeaxanthin, AstaxanthinScavenger Receptor Class B Type 1 (SR-B1), CD36, Niemann-Pick C1-Like 1 (NPC1L1)Xanthophylls like astaxanthin, lutein, and zeaxanthin are more efficiently transported compared to carotenes.[1][2] Uptake can be saturated at higher concentrations.[1][2] The process is facilitated by the presence of lipids and lipoproteins.
Retinal Pigment Epithelial (RPE) Cells ARPE-19, Primary RPELutein, ZeaxanthinSR-B1, CD36SR-B1 and CD36 are crucial for the uptake of macular carotenoids.[3][4] Overexpression of SR-B1 increases the uptake of lutein and zeaxanthin.[2][5] The transport is selective, favoring xanthophylls over β-carotene.[5][6]
Hepatocytes HepG2, Primary HepatocytesGeneral CarotenoidsSR-B1, CD36Hepatocytes play a central role in carotenoid metabolism and storage. Uptake is mediated by scavenger receptors, though quantitative comparisons for specific xanthophylls are limited.[7][8][9]
Adipocytes 3T3-L1, Primary AdipocytesLutein, LycopeneCD36CD36 is identified as a key transporter for lutein uptake in adipocytes.[10] Knockdown of CD36 reduces carotenoid uptake in adipose tissue.[10]
Macrophages J774A.1, RAW 264.7Astaxanthin, LuteinScavenger ReceptorsMacrophages can take up carotenoids, often in the context of lipoprotein endocytosis.[11] The uptake mechanism can involve phagocytosis, especially for carotenoid-loaded particles.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of xanthophyll uptake.

In Vitro Carotenoid Uptake Assay using Caco-2 Cells

This protocol is a standard method to assess the intestinal absorption of carotenoids.

a. Cell Culture and Differentiation:

  • Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[13]

b. Preparation of Carotenoid Micelles:

  • Carotenoids are dissolved in an organic solvent (e.g., ethanol, THF) and then mixed with bile salts, phospholipids, and mono- and triglycerides to form mixed micelles, simulating the conditions in the small intestine after fat digestion.[14]

c. Uptake Experiment:

  • The apical (upper) chamber of the Transwell is incubated with the carotenoid-containing micelles.

  • The basolateral (lower) chamber contains a serum-free medium.

  • Cells are incubated for a specific period (e.g., 2-24 hours) at 37°C.

d. Quantification by HPLC:

  • After incubation, the cells are washed and lysed.

  • Carotenoids are extracted from the cell lysate and the basolateral medium using an organic solvent (e.g., hexane/acetone/ethanol mixture).[1][15]

  • The extracts are dried, reconstituted in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) with a C30 column and UV/Vis detection to quantify the amount of carotenoid taken up and transported.[1][15]

Overexpression and Knockdown Studies in HEK293 and ARPE-19 Cells

These experiments are crucial for identifying the specific transporters involved in carotenoid uptake.

a. Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express significant levels of scavenger receptors, are transfected with plasmids encoding for SR-B1 or CD36.[2][4]

  • For knockdown studies in cells like ARPE-19 that express these receptors, small interfering RNAs (siRNAs) targeting the specific transporter mRNA are used.

b. Carotenoid Incubation:

  • Transfected cells are incubated with carotenoids, often delivered in a complex with lipoproteins like HDL or LDL, for a defined period.[4][5]

c. Analysis:

  • Cellular carotenoid content is quantified using HPLC as described above.

  • A significant increase in uptake in overexpressing cells or a decrease in knockdown cells compared to controls confirms the role of the specific transporter.[2][10]

Visualizing the Pathways and Workflows

To better understand the processes involved in this compound and other xanthophyll uptake, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Caco-2 Cell Culture (21 days differentiation) Incubation Apical Incubation (2-24h, 37°C) Caco2->Incubation Micelles Xanthophyll Micelle Preparation Micelles->Incubation Extraction Cell Lysis & Solvent Extraction Incubation->Extraction HPLC HPLC Quantification Extraction->HPLC

Figure 1. Experimental workflow for in vitro xanthophyll uptake assay using Caco-2 cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lipoprotein Lipoprotein (HDL/LDL) + Xanthophyll SRB1 SR-B1 Lipoprotein->SRB1 Binding CD36 CD36 Lipoprotein->CD36 Binding Xanthophyll Free Xanthophyll SRB1->Xanthophyll Transport CD36->Xanthophyll Transport

Figure 2. Simplified model of scavenger receptor-mediated xanthophyll uptake.

References

Evaluating the Pro-oxidant Potential of Flavoxanthin Under Specific Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential pro-oxidant activity of flavoxanthin, a xanthophyll carotenoid, under specific environmental conditions. While this compound, like other carotenoids, is primarily recognized for its antioxidant properties, emerging research indicates that under certain circumstances, these molecules can exhibit pro-oxidant effects, leading to increased oxidative stress. This paradoxical behavior is of significant interest in fields such as oncology, where inducing oxidative stress in cancer cells can be a therapeutic strategy.

Due to a lack of extensive research specifically quantifying the pro-oxidant activity of this compound, this guide draws comparisons with other well-studied carotenoids and flavonoids. The data presented herein is intended to provide a framework for evaluating this compound's potential pro-oxidant effects and to offer detailed experimental protocols for such investigations.

Comparative Pro-oxidant Activity of Carotenoids and Flavonoids

The pro-oxidant activity of carotenoids and flavonoids is not an intrinsic property but is highly dependent on the surrounding microenvironment. Key factors that can shift the balance from antioxidant to pro-oxidant include high concentrations of the compound, elevated oxygen tension, and the presence of transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[1][2]

The following table summarizes the pro-oxidant potential of several well-characterized carotenoids and flavonoids. It is important to note that direct quantitative data for this compound's pro-oxidant activity is currently limited in the scientific literature. Its potential for such activity is inferred from the behavior of structurally related xanthophylls.

CompoundClassPro-oxidant ConditionsTypical Concentration for Pro-oxidant EffectObserved Pro-oxidant EffectsReferences
This compound XanthophyllHigh concentration, high oxygen tension, presence of transition metals (Inferred)Data not availablePotential for increased ROS production, lipid peroxidation, and DNA damage (Inferred)
β-Carotene CaroteneHigh concentration, high oxygen tension> 10 µMIncreased lipid peroxidation, enhanced lung cancer incidence in smokers[2]
Lutein XanthophyllHigh concentration, in combination with other carotenoids> 20 µMIncreased ROS production in cancer cells[3]
Zeaxanthin XanthophyllHigh concentrationData not availableCan exhibit pro-oxidant activity under specific in vitro conditions[3]
Lycopene CaroteneHigh concentration, presence of transition metals> 5 µMIncreased oxidative DNA damage in the presence of Cu²⁺[2]
Quercetin FlavonoidPresence of transition metals (Fe³⁺, Cu²⁺)10-100 µMInduction of DNA damage and lipid peroxidation[2]
Myricetin FlavonoidPresence of transition metals (Fe³⁺)16-63 µMIncreased lipid peroxidation[2]

Note: The pro-oxidant effects are highly cell-type and context-specific. The concentrations listed are indicative and may vary depending on the experimental setup.

Experimental Protocols for Assessing Pro-oxidant Activity

To rigorously evaluate the pro-oxidant potential of this compound, a series of well-established assays can be employed. These assays quantify the generation of reactive oxygen species (ROS), the extent of lipid peroxidation, and the level of DNA damage.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS present.

Methodology:

  • Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., H₂O₂), and a vehicle control for a specified incubation period. To investigate the influence of specific conditions, co-treatments with transition metals (e.g., FeCl₃ or CuSO₄) or exposure to high oxygen tension can be included.

  • Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the results as a fold change in ROS production compared to the vehicle control.

Assessment of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be quantified spectrophotometrically.

Methodology:

  • Sample Preparation: After treating cells or tissues with this compound under the desired conditions, homogenize the samples in a suitable lysis buffer on ice.

  • Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the sample homogenate.

  • Incubation: Heat the mixture at 90-100°C for a defined period (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Extraction: Cool the samples and centrifuge to pellet any precipitate. The colored supernatant can be directly measured, or for cleaner results, the MDA-TBA adduct can be extracted with a solvent like n-butanol.

  • Measurement: Measure the absorbance of the supernatant or the extracted adduct at approximately 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA.

Evaluation of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Methodology:

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in a low-melting-point agarose solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing detergents and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.

Visualizing the Mechanisms of Pro-oxidant Activity

The following diagrams, generated using the DOT language for Graphviz, illustrate the conditions leading to pro-oxidant activity, a typical experimental workflow, and a simplified signaling pathway activated by ROS.

cluster_conditions Conditions Influencing Pro-oxidant Activity cluster_effects Cellular Effects This compound This compound ROS Increased ROS This compound->ROS High_Conc High Concentration High_Conc->ROS High_O2 High Oxygen Tension High_O2->ROS Metals Transition Metals (Fe, Cu) Metals->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage

Caption: Conditions promoting this compound's pro-oxidant activity.

cluster_workflow Experimental Workflow: DCFH-DA Assay A 1. Seed cells in a 96-well plate B 2. Treat with this compound +/- metals/high O2 A->B C 3. Incubate for a defined period B->C D 4. Wash cells with PBS C->D E 5. Add DCFH-DA probe D->E F 6. Incubate in the dark E->F G 7. Wash cells with PBS F->G H 8. Measure fluorescence (Ex/Em: 485/535 nm) G->H I 9. Analyze data and normalize results H->I

Caption: Workflow for the DCFH-DA intracellular ROS assay.

cluster_pathway Simplified ROS-Mediated Signaling Pathway Prooxidant Pro-oxidant Stimulus (e.g., this compound under specific conditions) ROS Increased Intracellular ROS Prooxidant->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: A simplified ROS-mediated signaling pathway.

Conclusion

The evaluation of this compound's pro-oxidant potential is a nascent area of research with significant implications for drug development and toxicology. While direct evidence remains scarce, the well-documented dual nature of other carotenoids suggests that this compound is likely to exhibit pro-oxidant activity under specific conditions, such as high concentrations, elevated oxygen levels, and in the presence of transition metals. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this phenomenon. Further studies are crucial to elucidate the precise conditions under which this compound acts as a pro-oxidant and to quantify its effects on cellular systems. Such research will be invaluable for harnessing the potential therapeutic benefits of this natural compound while understanding its safety profile.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Flavoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Flavoxanthin. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) for this compound

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound powder and solutions.

Body Part Equipment Specification Purpose
Hands Chemical-resistant glovesNitrile or neopreneTo prevent skin contact.
Eyes Safety glasses with side shields or gogglesANSI Z87.1 compliantTo protect eyes from dust particles and splashes.
Respiratory NIOSH-approved respiratorN95 or higher for powdersTo prevent inhalation of airborne particles. Use in a well-ventilated area or with local exhaust ventilation.
Body Laboratory coatFully buttonedTo protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and dark place, away from heat and direct sunlight to prevent degradation.[1] The container should be tightly sealed.[1]

Preparation and Handling
  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust.[1]

  • Weighing: When weighing the powder, use anti-static weigh paper or a grounded balance to prevent dispersal of the fine powder.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

Spill Management
  • Minor Spills: For small spills of this compound powder, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spilled material, must be disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a designated, labeled waste container. Do not pour this compound solutions down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Flavoxanthin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don PPE b Prepare Well-Ventilated Workspace a->b c Weigh this compound Powder b->c d Prepare Solution c->d e Decontaminate Workspace d->e f Doff PPE e->f g Dispose of Waste in Labeled Containers f->g

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavoxanthin
Reactant of Route 2
Flavoxanthin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.